(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis and Application of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: A Chiral Keystone in Modern Drug Discovery
Central Point, Shanghai, China - In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), where specific stereochemistry is often critical for therapeutic efficacy and safety. Among these crucial synthons is (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate , a versatile chiral amino alcohol derivative identified by the CAS number 89985-86-4 .[1][2][3][][5] This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of antiviral agents.
Core Compound Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 89985-86-4 | [1][2][3][][5] |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate | |
| Synonyms | (R)-2-(Boc-amino)-3-buten-1-ol |
The Crucial Role of Chirality and the Boc Protecting Group
The synthetic utility of this compound is fundamentally derived from two key structural features: its defined stereochemistry at the C2 position and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine. The (R)-configuration is often a critical element for achieving the desired biological activity in the final drug molecule, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
The Boc group provides a robust yet readily cleavable protecting group for the amine functionality. This allows for selective reactions at other sites of the molecule, such as the hydroxyl and vinyl groups, without interference from the nucleophilic amine. The stability of the Boc group under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multi-step organic synthesis.
Enantioselective Synthesis Strategies: A Methodological Deep Dive
The preparation of enantiomerically pure this compound is a critical step in its application. Several synthetic strategies have been developed to achieve high enantioselectivity. Two prominent and illustrative approaches are detailed below.
Method 1: Asymmetric Addition of a Vinyl Grignard Reagent to a Boc-Protected Amino Aldehyde
This approach leverages the well-established principles of asymmetric organometallic addition to a chiral aldehyde. The key to achieving high enantioselectivity lies in the choice of a suitable chiral auxiliary or catalyst to control the facial selectivity of the Grignard reagent's attack on the aldehyde.
Experimental Protocol:
-
Preparation of the N-Boc-amino aldehyde: Start with a suitable chiral amino acid precursor, such as D-serine, which is first protected with the Boc group. The carboxylic acid is then reduced to the corresponding aldehyde.
-
Asymmetric Grignard Addition: The N-Boc-amino aldehyde is then reacted with vinylmagnesium bromide in the presence of a chiral ligand or catalyst. The choice of ligand is crucial for inducing high diastereoselectivity.[6]
-
Work-up and Purification: The reaction is quenched with a suitable proton source, and the desired this compound is isolated and purified using standard chromatographic techniques.
Causality in Experimental Choices: The use of a chiral ligand, such as a derivative of BINOL, complexes with the magnesium of the Grignard reagent, creating a chiral environment around the reactive species. This steric and electronic influence directs the vinyl group to attack one face of the aldehyde preferentially, leading to the desired stereoisomer.[6] The low reaction temperatures are essential to minimize the background uncatalyzed reaction, which would lead to a racemic mixture.
Caption: Synthetic workflow from D-serine.
Method 2: Synthesis from D-Vinylglycine
An alternative and elegant approach starts from the non-proteinogenic amino acid, D-vinylglycine. This method takes advantage of the pre-existing stereocenter in the starting material.
Experimental Protocol:
-
Boc Protection of D-Vinylglycine: The amino group of D-vinylglycine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of the Boc-protected D-vinylglycine is selectively reduced to the primary alcohol. This can be achieved using a variety of reducing agents, such as borane-tetrahydrofuran complex (B-THF) or lithium aluminum hydride (LiAlH₄).
-
Work-up and Purification: Following the reduction, an aqueous work-up is performed to quench any excess reducing agent, and the product is extracted and purified.
Causality in Experimental Choices: This route is highly efficient as the crucial stereocenter is already established in the starting material, thus avoiding the need for an asymmetric induction step. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the vinyl group or the Boc protecting group. Borane reagents are often preferred for their chemoselectivity.
Application in Drug Development: A Case Study in HIV Protease Inhibitors
This compound is a valuable intermediate in the synthesis of several pharmaceutical agents, most notably in the class of HIV protease inhibitors. These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[7]
One of the most prominent examples of its application is in the synthesis of Atazanavir , an azapeptide HIV-1 protease inhibitor.[7][8][9][10] The (R)-configuration of the hydroxyl and the protected amine in the building block is crucial for the correct stereochemistry of the final drug molecule, which in turn is essential for its potent inhibitory activity against the HIV protease enzyme. The vinyl group serves as a handle for further chemical transformations to construct the complex molecular architecture of Atazanavir.
The synthesis of Atazanavir is a multi-step process where the chiral building block is incorporated into a larger molecular scaffold.[11] The hydroxyl group can be activated and displaced, or the vinyl group can be functionalized through various reactions like epoxidation or dihydroxylation, followed by further modifications.
Caption: Role in Atazanavir synthesis.
Characterization and Quality Control
The purity and identity of this compound are confirmed through a combination of analytical techniques. The expected spectral data are summarized below, based on the analysis of similar carbamate compounds.[12][13][14][15]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the vinyl protons (multiplets, ~5.1-5.9 ppm), the methine proton adjacent to the nitrogen (multiplet), the methylene protons adjacent to the hydroxyl group (multiplets), and the NH proton (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (~156 ppm), the methine and methylene carbons of the butenyl chain, and the carbons of the vinyl group.[14] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak or a protonated molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches, the C=O stretch of the carbamate, and the C=C stretch of the vinyl group. |
Conclusion
This compound stands out as a strategically important chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an ideal starting material for the construction of intricate molecular architectures. The enantioselective synthesis of this compound is a testament to the advancements in modern asymmetric synthesis. Its successful application in the synthesis of drugs like Atazanavir underscores its significance in the ongoing efforts to develop effective treatments for global health challenges. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this key intermediate is invaluable for the innovation of next-generation therapeutics.
References
- Guidechem. (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbaMate. Available at: https://www.guidechem.com/product_show-10965250.html.
- AbacipharmTech. tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. Available at: https://www.abacipharmtech.
- Arctom. CAS NO. 89985-86-4 | (R)-tert-Butyl (1-hydroxybut-3-en-2-yl). Available at: https://www.arctom.cn/products_info/CAS-NO-89985-86-4-BD-A234911.html.
- BOC Sciences. CAS 89985-86-4 this compound. Available at: https://www.bocsci.com/cas-89985-86-4.html.
- Key Organics. This compound [89985-86-4]. Available at: https://www.keyorganics.net/product/ds-6864.
- PubMed. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Available at: https://pubmed.ncbi.nlm.nih.gov/30402914/.
- Supporting Information. Characterization Data of the Products. Available at: https://www.e-supplementary-data.org.uk/10.1039/c4ra03674d/c4ra03674d.pdf.
- ChemicalBook. Atazanavir synthesis. Available at: https://www.chemicalbook.com/synthesis/198904-31-3.html.
- ChemicalBook. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/4248-19-5_13cnmr.htm.
- Semantic Scholar. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Available at: https://www.semanticscholar.org/paper/Study-on-Synthesis-of-(R)-tert-butyl-carbamate-Wang/9e2d7877239d2c88476839a9c8b73f8a65f1e1a8.
- Google Patents. EP1930324A1 - Process for the preparation of atazanavir. Available at: https://patents.google.
- ACS Publications. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Available at: https://pubs.acs.org/doi/10.1021/ol801931q.
- PubMed. Enantioselective addition of vinylzinc reagents to aldehydes catalyzed by modular ligands derived from amino acids. Available at: https://pubmed.ncbi.nlm.nih.gov/16238316/.
- The Royal Society of Chemistry. Supplementary Information. Available at: https://www.rsc.
- ResearchGate. Enantioselective Addition of Grignard Reagents to Aldehydes. Available at: https://www.researchgate.net/publication/229007425_Enantioselective_Addition_of_Grignard_Reagents_to_Aldehydes.
- Benchchem. (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-17-3. Available at: https://www.benchchem.com/product/b5671.
- ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: https://www.researchgate.
- Organic Chemistry Portal. Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. Available at: https://www.organic-chemistry.org/abstracts/lit3/069.shtm.
- ChemicalBook. tert-Butyl N-hydroxycarbamate(36016-38-3) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/36016-38-3_1hnmr.htm.
- MOLBASE. tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate. Available at: https://www.molbase.com/en/cas-169324-82-7.html.
- PubChem. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11041481.
- PubMed. Atazanavir/ritonavir: a review of its use in HIV therapy. Available at: https://pubmed.ncbi.nlm.nih.gov/18389089/.
- PubMed. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults. Available at: https://pubmed.ncbi.nlm.nih.gov/18781861/.
- NCBI Bookshelf. Atazanavir. Available at: https://www.ncbi.nlm.nih.gov/books/NBK547723/.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. arctomsci.com [arctomsci.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 8. Atazanavir/ritonavir: a review of its use in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate molecular weight
An In-Depth Technical Guide to (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: Synthesis, Characterization, and Application
Abstract
This compound (CAS: 89985-86-4) is a chiral synthetic building block of significant value to researchers in medicinal chemistry and organic synthesis. Its unique trifunctional nature—comprising a stereodefined secondary amine protected by the robust tert-butyloxycarbonyl (Boc) group, a primary alcohol, and a reactive terminal alkene—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and scientifically-grounded synthetic strategy, details expected analytical characterization, and explores its reactivity and applications, with a focus on enabling drug discovery and development professionals to leverage its full potential.
Introduction and Molecular Overview
At its core, this compound is a protected amino alcohol. The Boc group provides stability to the amine across a wide range of reaction conditions, yet it can be removed cleanly under acidic treatment, revealing the primary amine for further functionalization.[1][2] The (R)-stereochemistry at the C2 position is crucial, offering a chiral scaffold for the stereoselective synthesis of target molecules. Its structural analogues have been identified as key intermediates in the total synthesis of bioactive natural products, such as the potent cytotoxic agent Jaspine B (Pachastrissamine), highlighting the strategic importance of this molecular framework.[3]
This guide is structured to provide both theoretical grounding and practical insights, explaining the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₃ | [4] |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | 89985-86-4 | [4] |
| Appearance | White to off-white solid (predicted) | General Observation |
| Canonical SMILES | CC(C)(C)OC(=O)NC=C | [4] |
| InChIKey | HYVYNSIWYIWTCK-SSDOTTSWSA-N | [4] |
| pKa (Predicted) | 11.60 ± 0.46 | [4] |
Synthetic Strategy and Experimental Protocol
Logical Synthesis Workflow
Sources
A Technical Guide to the Spectroscopic Properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Introduction and Molecular Structure
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate (CAS No. 89985-86-4) possesses the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.23 g/mol .[1] Its structure features a stereogenic center at the second carbon, a terminal vinyl group, a primary alcohol, and a carbamate protecting group. The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] The presence of multiple functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents.
The molecular structure of this compound is depicted below:
Caption: Molecular Structure of this compound
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming a standard deuterated solvent such as chloroform-d (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on C1 (vinyl) | 5.20 - 5.40 | d | ~10.5 |
| H on C1 (vinyl) | 5.10 - 5.30 | d | ~17.5 |
| H on C2 (vinyl) | 5.70 - 5.90 | ddd | ~17.5, ~10.5, ~6.0 |
| H on C3 (CH-N) | 3.80 - 4.00 | m | - |
| H on C4 (CH₂-O) | 3.50 - 3.70 | m | - |
| H on N (N-H) | 4.90 - 5.10 | br s | - |
| H on O (O-H) | 2.00 - 3.00 | br s | - |
| CH₃ (tert-butyl) | 1.45 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Vinyl Protons (C1 and C2): The terminal vinyl group gives rise to a characteristic set of signals in the downfield region of the spectrum. The two geminal protons on C1 are diastereotopic and will appear as distinct doublets, with coupling constants representing geminal coupling (which is typically small and may not be resolved) and cis/trans coupling to the proton on C2. The proton on C2 will appear as a doublet of doublet of doublets (ddd) due to coupling with the two geminal protons on C1 and the proton on C3.
-
Methine Proton (C3): The proton attached to the stereocenter (C3) is coupled to the adjacent vinyl proton and the diastereotopic protons of the CH₂OH group, resulting in a complex multiplet.
-
Methylene Protons (C4): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent stereocenter and will likely appear as a multiplet.
-
Amide and Hydroxyl Protons: The N-H and O-H protons are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.45 ppm, a hallmark of the Boc protecting group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (vinyl CH₂) | 115 - 120 |
| C2 (vinyl CH) | 135 - 140 |
| C3 (CH-N) | 55 - 60 |
| C4 (CH₂-O) | 65 - 70 |
| C=O (carbamate) | 155 - 160 |
| C(CH₃)₃ (quaternary) | 79 - 81 |
| C(CH₃)₃ (methyls) | 28 - 29 |
Interpretation of the ¹³C NMR Spectrum:
-
Vinyl Carbons: The two carbons of the vinyl group are expected in the typical alkene region of the spectrum.
-
Aliphatic Carbons: The sp³ hybridized carbons (C3 and C4) will appear in the aliphatic region, with the carbon attached to the oxygen (C4) being more downfield.
-
Carbamate Carbonyl: The carbonyl carbon of the carbamate group will be observed in the downfield region, characteristic of carbonyl compounds.
-
tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will show characteristic signals around 80 ppm and 28 ppm, respectively.[3]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |
| N-H stretch (carbamate) | 3300 - 3500 | Medium, sharp |
| C-H stretch (sp², vinyl) | 3010 - 3095 | Medium |
| C-H stretch (sp³, aliphatic) | 2850 - 3000 | Medium to strong |
| C=O stretch (carbamate) | 1680 - 1720 | Strong, sharp |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-O stretch (alcohol & carbamate) | 1000 - 1300 | Strong |
Interpretation of the IR Spectrum:
-
A broad band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group, with the broadening due to hydrogen bonding.
-
A medium intensity, sharp peak around 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the carbamate.
-
The strong, sharp absorption in the 1680-1720 cm⁻¹ range is a clear indicator of the carbamate carbonyl group.
-
The presence of the vinyl group will be confirmed by the C=C stretch and the sp² C-H stretches above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Predicted Molecular Ion [M]⁺: m/z = 187.12
-
Predicted [M+Na]⁺: m/z = 210.11
-
Key Fragmentation Pathways: A prominent fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions. The loss of water from the molecular ion is also a likely fragmentation pathway.
Experimental Protocols
The following section outlines a plausible, step-by-step methodology for the synthesis and characterization of this compound. This protocol is based on established synthetic routes for similar compounds.
Synthesis Workflow
The synthesis can be envisioned starting from a commercially available chiral precursor, such as (R)-Garner's aldehyde.
Caption: Plausible synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium dropwise. Stir the resulting ylide solution for 30 minutes. Cool the reaction to -78 °C and add a solution of (R)-Garner's aldehyde in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Reduction: Dissolve the purified intermediate in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir the reaction for 2 hours.
-
Final Work-up and Purification: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Characterization Protocol
The synthesized compound should be characterized using the spectroscopic techniques detailed in Section 2.
-
NMR Spectroscopy: Prepare a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the compound using either a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. Furthermore, a plausible experimental protocol for its synthesis and characterization has been outlined. This guide serves as a valuable resource for scientists working with this chiral building block, enabling a deeper understanding of its structural properties and facilitating its application in organic synthesis and drug discovery.
References
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a valuable chiral building block in synthetic organic chemistry. The discussion is tailored for researchers and drug development professionals, focusing on the principles behind spectral interpretation, a robust experimental protocol, and the logic of structural elucidation through NMR.
Introduction: The Molecule and the Method
This compound is a key intermediate in the synthesis of various complex molecules, including the natural product jaspine B, which exhibits significant cytotoxic activity against several human carcinoma cell lines.[1] Its structure incorporates multiple key features: a chiral center, a terminal alkene, a primary alcohol, and a bulky tert-butoxycarbonyl (Boc) protecting group.
¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules. It provides detailed information about the electronic environment, connectivity, and stereochemical relationships of protons within the structure.[2][3] This guide will deconstruct the expected ¹H NMR spectrum, explain the causality behind the spectral features, and provide a self-validating protocol for its acquisition and interpretation.
Structural Analysis and Proton Environments
To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. Due to the presence of a chiral center at the C2 position, the molecule is asymmetric. This asymmetry has profound consequences for the NMR spectrum, most notably rendering the two protons on the C1 methylene group diastereotopic.[4][5]
The structure contains seven distinct sets of protons, which should give rise to seven unique signals in the ¹H NMR spectrum.[6]
Figure 1: Structure of this compound with labeled non-equivalent protons.
Predicted ¹H NMR Spectral Data
The chemical shift (δ), integration, and multiplicity of each proton signal are dictated by its local chemical environment. Electronegative atoms like oxygen and nitrogen deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[7][8] Spin-spin coupling between non-equivalent protons on adjacent carbons splits signals into multiplets, governed by the n+1 rule for simple cases.[9]
Table 1: Predicted ¹H NMR Spectral Parameters
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Rationale |
| H(f) - C(CH₃)₃ | 9H | ~1.45 | Singlet (s). These 9 protons are chemically equivalent and have no adjacent protons to couple with. |
| H(c) - OH | 1H | 2.0 - 4.0 (variable) | Broad Singlet (br s). Typically does not couple due to rapid proton exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.[10][11] |
| H(a), H(b) - CH₂OH | 2H (1H each) | ~3.6 - 3.8 | Two distinct multiplets (e.g., ddd). These protons are diastereotopic. Each will couple to the other (geminal coupling), to H(d) (vicinal coupling), and potentially to the OH proton if exchange is slow. |
| H(d) - CHN | 1H | ~3.9 - 4.2 | Multiplet (m). This proton is coupled to the diastereotopic H(a) and H(b), the NH proton H(e), and the vinyl proton H(g) (allylic coupling).[12] |
| H(e) - NH | 1H | ~4.8 - 5.2 | Broad Singlet (br s) or Doublet (d). Often appears as a broad singlet. In some conditions, it can show coupling to H(d). |
| H(h), H(i) - C=CH₂ | 2H (1H each) | ~5.1 - 5.3 | Two distinct multiplets (e.g., dd). The cis and trans protons are non-equivalent. Each couples to the other (geminal), to H(g) (vicinal cis or trans), and may show weak long-range coupling.[13] |
| H(g) - CH=CH₂ | 1H | ~5.7 - 5.9 | Doublet of Doublet of Doublets (ddd). This proton is coupled to H(h) (cis), H(i) (trans), and H(d) (allylic). |
The Causality of Complex Splitting Patterns
-
Diastereotopic Protons (H(a), H(b)): The chiral center at C2 means that H(a) and H(b) are in different chemical environments. Replacing H(a) with another group (e.g., Deuterium) would create a diastereomer relative to replacing H(b).[5] Consequently, they have different chemical shifts and couple to each other, resulting in more complex splitting than a simple triplet.
-
The Vinylic System (H(g), H(h), H(i)): This group of three protons acts as a complex spin system. The magnitude of the coupling constants (J-values) between them is highly informative.
Table 2: Typical Proton-Proton Coupling Constants (J) in Hz
| Coupling Type | Description | Typical Value (Hz) |
| ²Jgeminal | Between two protons on the same sp² carbon (H(h)-H(i)) | 0 - 3 |
| ³Jvicinal (trans) | Across a double bond, 180° dihedral angle (H(g)-H(i)) | 11 - 18 |
| ³Jvicinal (cis) | Across a double bond, 0° dihedral angle (H(g)-H(h)) | 5 - 10 |
| ⁴Jallylic | Four bonds separating protons (H(d)-H(g)) | 0 - 3 |
The distinct values for cis and trans coupling are critical for assigning the specific signals of H(h) and H(i).[4][14]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to yield a high-resolution, unambiguous spectrum. The inclusion of a 2D COSY experiment serves as an internal validation of the assignments made from the 1D spectrum.
Sources
- 1. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate | Semantic Scholar [semanticscholar.org]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. iq.usp.br [iq.usp.br]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 13. acdlabs.com [acdlabs.com]
- 14. rubingroup.org [rubingroup.org]
An In-Depth Technical Guide to the 13C NMR Analysis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the 13C NMR spectrum, outlines a detailed methodology for data acquisition, and presents the expected spectral data in a clear, structured format. The principles and protocols described herein are designed to serve as a robust resource for the structural elucidation and quality control of this and structurally related chiral molecules.
Introduction: The Structural Significance of this compound
This compound is a valuable chiral building block in organic synthesis. Its structure incorporates several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, a chiral center, and a vinyl group. The precise arrangement of these functionalities makes it a versatile intermediate for the synthesis of complex target molecules, particularly in the pharmaceutical industry.
13C NMR spectroscopy is an indispensable tool for the structural verification of such molecules. By probing the chemical environment of each carbon atom, it provides a unique fingerprint of the molecule's carbon skeleton. In an achiral solvent, the 13C NMR spectra of the (R) and (S) enantiomers are identical.[1] Differentiation would necessitate the use of a chiral solvating agent or other specialized NMR techniques. This guide will focus on the analysis in a standard achiral deuterated solvent.
Theoretical Prediction and Interpretation of the 13C NMR Spectrum
The 13C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule. The presence of a chiral center at C2 renders all carbons unique.[2] The predicted chemical shifts (δ) are based on established ranges for the constituent functional groups and the electronic effects of neighboring substituents.
Molecular Structure and Carbon Numbering
To facilitate the spectral analysis, the carbon atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.
Analysis of Expected Chemical Shifts:
-
C1 (CH₂OH): This carbon is a primary alcohol. Carbons bonded to an electronegative oxygen atom are deshielded and typically appear in the range of 50-65 ppm.[3] The presence of the adjacent chiral center (C2) will influence its precise shift.
-
C2 (CH-N): This is the chiral methine carbon. It is bonded to a nitrogen atom of the carbamate group and the hydroxyl-bearing C1. The nitrogen atom causes a downfield shift, placing this signal in the 50-60 ppm range.
-
C3 (=CH): This is one of the sp² hybridized carbons of the vinyl group. Terminal vinyl carbons are generally found between 115 and 140 ppm.[3][4] Being further from the electron-withdrawing groups, it is expected to be more upfield than C4.
-
C4 (=CH₂): The terminal sp² carbon of the vinyl group. Its chemical shift will also be in the 115-140 ppm range.[3][4]
-
C5 (C=O): The carbonyl carbon of the carbamate group. Carbamate carbonyls are typically observed in the range of 150-160 ppm.[5]
-
C6 (Quaternary C of t-Butyl): The quaternary carbon of the tert-butyl group is bonded to an oxygen atom. This results in a significant downfield shift, typically to the 75-85 ppm region.
-
C7 (CH₃ of t-Butyl): The three methyl carbons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bond and will therefore appear as a single, more intense signal. These carbons are in a typical alkane environment and are expected to resonate around 28 ppm.
Data Presentation
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established chemical shift ranges for the respective functional groups.
| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| Methylene (hydroxyl) | C1 | sp³ | 60 - 70 | Attached to electronegative -OH group. |
| Methine (chiral) | C2 | sp³ | 50 - 60 | Attached to nitrogen of the carbamate. |
| Vinyl Methine | C3 | sp² | 130 - 140 | sp² hybridized carbon of an alkene. |
| Vinyl Methylene | C4 | sp² | 115 - 125 | Terminal sp² hybridized carbon of an alkene. |
| Carbonyl | C5 | sp² | 154 - 158 | Carbonyl carbon of the carbamate group. |
| Quaternary (tert-Butyl) | C6 | sp³ | 79 - 82 | Quaternary carbon attached to oxygen. |
| Methyl (tert-Butyl) | C7 | sp³ | 28 - 30 | Equivalent methyl carbons of the t-butyl group. |
| Table 1: Predicted 13C NMR Chemical Shifts for this compound. |
Experimental Protocol
The following section details a standardized methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.
-
Concentration: Weigh approximately 10-20 mg of the compound directly into a clean, dry 5 mm NMR tube.
-
Dissolution: Add approximately 0.6-0.8 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
Instrument Setup and Data Acquisition
The following parameters are recommended for a standard proton-decoupled 13C NMR experiment.
-
Spectrometer Frequency: ≥ 400 MHz for ¹H. A higher field strength will provide better signal dispersion and sensitivity.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately integrated, although for routine identification this is often shortened.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 256 to 1024 scans are sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Referencing: The spectrum should be referenced to the residual solvent peak (CDCl₃ at 77.16 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Caption: A generalized workflow for 13C NMR analysis.
Trustworthiness and Self-Validation
The protocol described above incorporates self-validating checks to ensure data integrity. The use of a well-characterized deuterated solvent allows for reliable chemical shift referencing. Furthermore, the predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy and extensive empirical data for similar functional groups, providing a strong basis for spectral assignment. For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate carbon signals with their attached protons and protons further away in the spin system, respectively.
Conclusion
This technical guide provides a comprehensive framework for the 13C NMR analysis of this compound. By combining theoretical predictions with a detailed experimental protocol, this document serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of this and related chiral molecules. The accurate interpretation of 13C NMR data is a cornerstone of modern organic chemistry, ensuring structural integrity and purity, which are critical in the field of drug development.
References
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
- ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
- Hatada, K., & Kitayama, T. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3218-3221. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. [Link]
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
- Reddit. (2022).
- PubChem. (n.d.). (S)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | C9H15NO3 | CID 21971753 - PubChem [pubchem.ncbi.nlm.nih.gov]
IR spectroscopy of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
An In-Depth Technical Guide to the Infrared Spectroscopy of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Abstract
This compound is a valuable chiral building block in modern organic synthesis, notable for its trifunctional nature, incorporating a hydroxyl group, a carbamate, and a terminal alkene. Accurate and efficient characterization of this molecule is paramount for ensuring purity, monitoring reaction progress, and confirming structural integrity. This technical guide provides a comprehensive exploration of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound. Authored for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings of the molecule's vibrational modes, a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation.
Introduction: The Analytical Imperative
The utility of this compound in synthetic chemistry stems from the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the amine, the primary alcohol, and the vinyl group offer distinct sites for sequential chemical transformations. Consequently, a robust analytical method to confirm the presence and integrity of each of these moieties is not merely procedural but fundamental to its successful application.
Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose. By measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific, characteristic frequencies, IR spectroscopy provides a unique "fingerprint" of the functional groups present.[1][2] This guide elucidates the expected spectral features of the title compound and establishes a reliable workflow for obtaining and interpreting its IR spectrum.
Molecular Structure and Predicted Vibrational Landscape
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies. The structure of this compound contains four key regions of interest for IR analysis: the alcohol, the N-Boc carbamate, the terminal alkene, and the alkane backbone.
-
Hydroxyl Group (O-H): The primary alcohol is expected to exhibit a strong O-H stretching vibration. Crucially, due to intermolecular hydrogen bonding, this peak is typically broad.[3][4][5][6][7] A C-O stretching band is also characteristic of alcohols.[8]
-
Carbamate Group (N-H and C=O): The Boc-protecting group provides two distinct signals. The N-H bond of the secondary carbamate gives a stretching vibration, which can also be broadened by hydrogen bonding. The carbonyl (C=O) stretch of the carbamate is one of the most intense and sharp signals in the spectrum, making it an excellent diagnostic peak.[9]
-
Terminal Alkene Group (C=C and =C-H): The vinyl group produces several characteristic signals. A C=C double bond stretch is expected, though it can sometimes be weak to moderate in intensity.[10][11] The stretching of the C-H bonds on the sp²-hybridized carbons occurs at a higher frequency than their sp³ counterparts.[12][13] Furthermore, strong out-of-plane C-H bending vibrations are highly diagnostic for monosubstituted alkenes.[13][14][15]
-
Alkyl Framework (C-H): The sp³ C-H bonds of the tert-butyl and ethyl backbone will produce strong stretching absorptions just below 3000 cm⁻¹.[13][14][16]
Predicted IR Absorption Profile
The following table summarizes the anticipated absorption bands for this compound. Understanding these regions is the first step in a systematic spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3550 - 3200 | Alcohol (R-OH) | O-H Stretch (H-bonded) | Strong, Broad |
| 3400 - 3250 | Carbamate (R₂N-H) | N-H Stretch | Moderate, Broad |
| 3100 - 3010 | Alkene (=C-H) | C-H Stretch | Moderate |
| 2985 - 2850 | Alkyl (-C-H) | C-H Stretch | Strong |
| 1740 - 1670 | Carbamate (R-O-C=O) | C=O Stretch | Strong, Sharp |
| 1680 - 1620 | Alkene (C=C) | C=C Stretch | Weak to Moderate |
| 1550 - 1480 | Carbamate (N-H) | N-H Bend | Moderate |
| 1470 - 1450 | Alkyl (-CH₂) | C-H Bend (Scissoring) | Moderate |
| 1390 & 1365 | Alkyl (-C(CH₃)₃) | C-H Bend (Umbrella) | Moderate to Strong (two bands) |
| 1250 - 1000 | Alcohol (C-OH) | C-O Stretch | Strong |
| 990 & 910 | Alkene (R-CH=CH₂) | =C-H Bend (Out-of-plane) | Strong, Sharp (two bands) |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a compound like this, which may be a solid or a viscous oil. It requires minimal sample preparation and ensures excellent sample contact with the IR beam via a high-refractive-index crystal (commonly diamond).[17] This protocol ensures reproducibility and accuracy.
Instrument Preparation and Validation
-
Instrument Initialization: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be purged with dry air or nitrogen to minimize atmospheric interference.[18]
-
ATR Crystal Cleaning: The causality here is critical; a pristine crystal surface is necessary for a clean spectrum. Thoroughly clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe. Allow the solvent to fully evaporate.[19][20]
-
Background Measurement: Collect a background spectrum. This scan measures the ambient environment (crystal, atmosphere) and is digitally subtracted from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.[18][20] This step is a self-validating control; the resulting background should be a flat line with minimal noise.
Sample Analysis
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. Only 1-2 mg is typically required.[20]
-
Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is vital for achieving a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[17]
-
Data Acquisition: Collect the sample spectrum. Standard parameters for a high-quality spectrum are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32–64 scans to improve the signal-to-noise ratio.[20]
-
Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using the same procedure as in step 4.1.2 to prevent cross-contamination.[20]
Data Processing Workflow
The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.
Caption: ATR-FTIR experimental and data processing workflow.
A Guided Tour of the Spectrum
Interpreting the spectrum involves systematically identifying the key bands predicted in Section 3.0.
-
The Hydroxyl Region (4000-3000 cm⁻¹): The first area to inspect is the high-frequency region. Look for a very broad, strong absorption centered around 3350 cm⁻¹. This is the hallmark of the hydrogen-bonded O-H stretch of the alcohol.[5][7] Overlapping with this, or appearing as a shoulder, will be the N-H stretch of the carbamate, typically around 3300 cm⁻¹.[9][21] Just to the right of this, sharp, weaker peaks above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹) confirm the presence of the alkene =C-H bonds.[10] Immediately below 3000 cm⁻¹, a strong, multi-peaked absorption (~2980-2850 cm⁻¹) will be present, corresponding to the C-H stretches of the tert-butyl and other alkyl portions of the molecule.[13]
-
The Carbonyl Peak (~1700 cm⁻¹): This is often the most prominent peak in the spectrum. Expect a very strong and sharp absorption between 1740-1670 cm⁻¹ due to the C=O stretch of the Boc group.[9] Its high intensity is due to the large change in dipole moment during the vibration.[11] Its presence is irrefutable evidence of the carbamate functional group.
-
The Double Bond and Bending Region (1680-650 cm⁻¹):
-
C=C Stretch: A weak to moderate, sharp peak around 1640 cm⁻¹ indicates the C=C stretch of the vinyl group.[10]
-
N-H Bend: A moderate band around 1520 cm⁻¹ is typically assigned to the N-H bending vibration, coupled with C-N stretching.
-
Alkyl Bends: Look for characteristic C-H bending peaks. Two bands around 1390 cm⁻¹ and 1365 cm⁻¹ are diagnostic for the tert-butyl group.
-
C-O Stretch: A strong, prominent band in the 1250-1000 cm⁻¹ range signifies the C-O stretch of the primary alcohol.[8]
-
Alkene Out-of-Plane Bends: Finally, two strong, sharp peaks around 990 cm⁻¹ and 910 cm⁻¹ are definitive proof of the monosubstituted terminal alkene (-CH=CH₂).[13][14] These are caused by the out-of-plane bending of the vinylic C-H bonds.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By following a systematic approach—from predicting the vibrational modes of each functional group to employing a validated ATR-FTIR protocol—a researcher can rapidly and confidently confirm the identity and purity of the compound. The key diagnostic signals include the broad O-H/N-H absorptions, the intense carbamate C=O stretch, and the characteristic stretches and out-of-plane bends of the terminal alkene. This guide provides the foundational knowledge and practical framework for leveraging IR spectroscopy to its full potential in the context of this versatile synthetic intermediate.
References
- Quora. (2017). How is hydrogen bonding in alcohol identified by using IR spectroscopy?
- Chemistry LibreTexts. (2021). 15.3: Spectroscopic Properties of Alcohols. [Link]
- Khan Academy. Signal characteristics - shape (video). [Link]
- University of Toronto Scarborough.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-4, PPT-10).
- JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- SOP Guide for Pharma. (2025).
- Semantic Scholar. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- UCLA Chemistry. IR Spectroscopy Tutorial: Alkenes. [Link]
- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
- Scribd.
- Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. [Link]
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- University of Washington. Fourier Transform Infrared Spectroscopy.
- Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]
- Bruker. (2019).
- Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]
- Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. [Link]
- Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
- ResearchGate. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. [Link]
- ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. [Link]
- MOLBASE. tert-butyl N-(1-hydroxybut-3-en-2-yl)
- PubChem. (S)
- PubMed. (1999). Carbamic acid: molecular structure and IR spectra. [Link]
- PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)
- PubChem. tert-butyl N-(1-hydroxypropan-2-yl)
- Google Patents.
- Slideshare. Infrared Spectroscopy (IR). [Link]
- University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups.
- Michigan State University. IR Absorption Table. [Link]
- University of Calgary. IR Chart. [Link]
- Abacipharmatech. (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)
- PubChem. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
- University of Nevada, Las Vegas. INFRARED SPECTROSCOPY (IR).
Sources
- 1. Infrared Spectroscopy (IR) | PPTX [slideshare.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. elearning.uniroma1.it [elearning.uniroma1.it]
- 17. m.youtube.com [m.youtube.com]
- 18. mse.washington.edu [mse.washington.edu]
- 19. utsc.utoronto.ca [utsc.utoronto.ca]
- 20. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 21. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
An In-depth Technical Guide to the Mass Spectrometry of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a chiral building block relevant in pharmaceutical synthesis. As a molecule incorporating a thermally labile tert-butyloxycarbonyl (Boc) protecting group, an alcohol, and an alkene, its behavior under mass spectrometric conditions presents a unique case study. This document will delve into the principles of ionization, predictable fragmentation pathways, and practical considerations for obtaining high-fidelity mass spectra. Experimental protocols and data interpretation strategies are detailed to equip researchers with the necessary knowledge for the structural elucidation and quantification of this and structurally related compounds.
Introduction: The Analytical Challenge
This compound is a small, polar molecule with a molecular weight of 187.25 g/mol . Its structure, featuring a Boc-protecting group, a secondary alcohol, and a terminal double bond, dictates its fragmentation behavior in mass spectrometry. The Boc group is notoriously labile under acidic conditions and prone to characteristic fragmentation patterns.[1][2] Understanding these fragmentation pathways is crucial for accurate structural confirmation and for distinguishing it from potential isomers or impurities during reaction monitoring and quality control in drug development. This guide will focus primarily on soft ionization techniques such as Electrospray Ionization (ESI), which are well-suited for polar and thermally sensitive molecules.[3][4]
Foundational Principles: Ionization and Fragmentation
The choice of ionization technique is paramount in the analysis of thermally labile compounds like carbamates.[5][6] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for some carbamates, it often requires derivatization to prevent thermal degradation in the injector port.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization sources like ESI or Atmospheric Pressure Chemical Ionization (APCI) is generally preferred.[9][10]
Electrospray Ionization (ESI): A Gentle Approach
ESI is a soft ionization technique that generates ions from a liquid phase, minimizing fragmentation in the ion source.[4] For this compound, positive-ion ESI is most effective. The molecule will readily form protonated molecules, [M+H]⁺, as well as adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The protonation site is typically the most basic position, which in this molecule would be the carbonyl oxygen of the carbamate group or the nitrogen atom.[1][11]
Predicted Mass Spectrum and Fragmentation Pathways
The tandem mass spectrum (MS/MS) of the protonated molecule [M+H]⁺ of this compound is predicted to be dominated by fragmentation of the Boc group. The alcohol and alkene functionalities will also influence the fragmentation pattern.
Fragmentation of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group undergoes a characteristic series of cleavages upon collisional activation.[1][12]
-
Loss of Isobutylene (C₄H₈): The most prominent fragmentation pathway for protonated Boc-protected amines is the loss of isobutylene (56 Da), resulting from the cleavage of the tert-butyl C-O bond.[1][13] This leads to the formation of a carbamic acid intermediate.
-
Subsequent Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate is unstable and readily loses carbon dioxide (44 Da) to yield the protonated amine.[1]
-
Concerted Loss of Isobutylene and Carbon Dioxide: It is also common to observe a neutral loss of 100 Da, corresponding to the combined loss of isobutylene and carbon dioxide.[1]
Fragmentation of the Alcohol Moiety
Alcohols typically fragment via two main pathways in mass spectrometry: alpha-cleavage and dehydration.[14][15][16]
-
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For the target molecule, this could lead to the loss of a vinyl radical (•CH=CH₂) or a CH₂OH radical.
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a common fragmentation pathway for alcohols, resulting in the formation of an alkene radical cation.[14][15][17]
Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions for this compound in positive-ion ESI-MS/MS.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 188.13 ([M+H]⁺) | 132.08 | 56.05 (C₄H₈) | Protonated 1-hydroxybut-3-en-2-yl)carbamic acid |
| 188.13 ([M+H]⁺) | 88.09 | 100.04 (C₅H₈O₂) | Protonated 2-amino-3-buten-1-ol |
| 188.13 ([M+H]⁺) | 170.12 | 18.01 (H₂O) | Protonated dehydrated parent molecule |
| 188.13 ([M+H]⁺) | 70.08 | 118.05 | Fragment from cleavage of C-N bond |
Experimental Workflow
A robust analytical workflow is essential for obtaining reliable and reproducible mass spectrometric data.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Protocol: Sample Preparation
For reliable results, proper sample preparation is crucial to remove contaminants that could interfere with ionization.[18]
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with a suitable mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Detailed Protocol: LC-MS Parameters
The following parameters provide a good starting point for the analysis. Optimization may be required based on the specific instrumentation.
| Parameter | Value | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves protonation in ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase LC. |
| Gradient | 5% B to 95% B over 5 min | To elute the analyte with good peak shape. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Best for protonation of the analyte. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray. |
| Drying Gas Temp | 300 °C | To aid in desolvation. |
| Drying Gas Flow | 8 L/min | To aid in desolvation. |
| Collision Energy (for MS/MS) | 10-30 eV | Ramped to observe a range of fragment ions. |
Fragmentation Pathway Visualization
The predicted fragmentation of this compound can be visualized as follows:
Caption: Predicted major fragmentation pathways for protonated this compound.
Conclusion and Field Insights
The mass spectrometric analysis of this compound is straightforward when employing soft ionization techniques like ESI. The fragmentation pattern is highly predictable and dominated by the characteristic losses from the Boc protecting group. The observation of a neutral loss of 56 Da, 44 Da, or a combined 100 Da from the protonated molecular ion is a strong indicator of a Boc-protected amine. The minor fragments resulting from dehydration or alpha-cleavage can provide further structural confirmation. For quantitative studies, it is advisable to use a stable isotope-labeled internal standard and monitor the most intense and specific fragment ion transition (e.g., m/z 188.13 -> 132.08 or m/z 188.13 -> 88.09) in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. This guide provides a robust framework for the successful mass spectrometric analysis of this important chiral building block.
References
- Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed.
- Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
- Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest.
- Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.
- Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. PubMed.
- Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health (NIH).
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
- How to Prepare Your Samples for Polar Metabolite Analysis? ResearchGate.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (NIH).
- Fragmentation (mass spectrometry). Wikipedia.
- Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. PubMed.
- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
- Mass Spectrometry of Alcohols. Chemistry Steps.
- Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
- Mass Spectrometry Sample Preparation Guide. Organomation.
- tert-Butyl carbamate. NIST WebBook.
- Small molecule analysis by MALDI mass spectrometry. PubMed.
- Mass Spectrometry analysis of Small molecules. SlideShare.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate.
- Mass Spectrometry of Alcohols. YouTube.
- MALDI matrices for low molecular weight compounds: an endless story? PubMed.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Fragmentation and Interpretation of Spectra. East Tennessee State University.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.
- Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Publications.
- A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Royal Society of Chemistry.
- Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. National Institutes of Health (NIH).
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Electrospray ionization. Wikipedia.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. PubMed.
- Theory of MALDI-TOF Mass Spectrometry. YouTube.
- tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed.
- tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. AbacipharmTech.
- Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube.
- Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed.
- The mass spectrum of tert-butylamine follows shows an intense bas... Pearson.
- (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. PubChem.
- (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate. PubChem.
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep.
Sources
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. scispec.co.th [scispec.co.th]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 9. zefsci.com [zefsci.com]
- 10. uab.edu [uab.edu]
- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. whitman.edu [whitman.edu]
- 17. youtube.com [youtube.com]
- 18. organomation.com [organomation.com]
Physical properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Introduction
This compound, a chiral building block featuring both a vinyl group and a protected amine, is a valuable intermediate in asymmetric synthesis. Its utility in the development of novel pharmaceutical agents and complex organic molecules necessitates a thorough understanding of its physical properties. The tert-butyloxycarbonyl (Boc) protecting group is crucial in synthetic strategies, offering robust protection under many conditions while allowing for selective removal under mild acidic conditions[1][2]. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, offering researchers and drug development professionals the foundational data required for its effective handling, characterization, and application in synthetic workflows.
Section 1: Chemical Identity and Core Properties
Accurate identification is the cornerstone of any chemical protocol. The fundamental identifiers and computed properties of this compound are summarized below.
Chemical Structure:
Figure 1: 2D Structure of this compound
Table 1: Core Identifiers and Computed Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 89985-86-4 | [3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [3] |
| Molecular Weight | 187.23 g/mol | [3] |
| Monoisotopic Mass | 187.12084340 Da | [3] |
| Topological Polar Surface Area | 58.6 Ų | [3] |
| Rotatable Bond Count | 5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Predicted pKa | 11.60 ± 0.46 |[3] |
Section 2: Physicochemical Characterization
The physicochemical properties dictate the compound's behavior in various environments, influencing everything from reaction kinetics to purification strategies.
Appearance and Thermal Properties
While specific experimental data for melting and boiling points are not widely published, compounds of this class—Boc-protected amino alcohols—are often viscous liquids or low-melting solids at room temperature[5]. The presence of both hydrogen bond donors (OH, NH) and a bulky, nonpolar tert-butyl group results in moderate intermolecular forces.
Solubility Profile
The solubility of a compound is critical for designing homogeneous reaction mixtures and effective extraction and crystallization protocols. Based on the properties of structurally related Boc-protected compounds, a general solubility profile can be established.
-
High Solubility: Expected in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF)[1].
-
Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol.
-
Low/Insoluble: Expected in nonpolar solvents like hexanes and petroleum ether, and in water.
This solubility pattern is a direct consequence of the molecule's dual nature: the polar carbamate and alcohol groups interact favorably with polar solvents, while the tert-butyl and vinyl moieties contribute to solubility in less polar organic media.
Optical Activity
As a chiral molecule, this compound rotates plane-polarized light. The specific rotation, [α]D, is a fundamental physical constant used to confirm the enantiomeric purity of the material. This value must be determined experimentally, as it is highly sensitive to the solvent, concentration, and temperature. For a related compound, Boc-D-Valinol, a specific rotation of +23° (c=1 in chloroform) has been reported, indicating the expected range for such molecules[6].
Section 3: Spectroscopic Profile for Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most powerful tool for routine structural confirmation. The expected signals for this compound are:
-
~5.8-6.0 ppm: A multiplet corresponding to the vinyl proton (-CH=CH₂).
-
~5.1-5.3 ppm: Two distinct signals (doublet of doublets) for the terminal vinyl protons (=CH₂).
-
~4.8-5.2 ppm: A broad singlet for the carbamate proton (-NH-).
-
~3.8-4.2 ppm: A broad multiplet for the proton on the chiral center (-CH(NH)-).
-
~3.5-3.7 ppm: A multiplet (likely two signals) for the methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
~2.0-2.5 ppm: A broad singlet for the hydroxyl proton (-OH).
-
~1.45 ppm: A sharp, intense singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework. Expected chemical shifts include:
-
~156 ppm: Carbonyl carbon of the carbamate (C=O).
-
~135-140 ppm: Olefinic carbon (-CH=).
-
~115-120 ppm: Terminal olefinic carbon (=CH₂).
-
~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~65 ppm: Methylene carbon (-CH₂OH).
-
~55 ppm: Chiral methine carbon (-CH(NH)-).
-
~28.5 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
3400-3300 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
3100-3000 cm⁻¹: C-H stretching for the vinyl group.
-
2980-2850 cm⁻¹: C-H stretching for the aliphatic parts of the molecule.
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate group.
-
~1640 cm⁻¹: C=C stretching of the vinyl group.
-
~1160 cm⁻¹ (strong): C-O stretching associated with the carbamate.
Section 4: Experimental Methodologies for Property Determination
The trustworthiness of physical data relies on robust and reproducible experimental protocols. This section outlines the methodologies for characterizing the title compound.
Workflow for Physicochemical Analysis
The logical flow for characterizing a new batch of the compound is outlined below. This ensures identity, purity, and key physical properties are confirmed before its use in further applications.
Caption: Workflow for the comprehensive characterization of the title compound.
Protocol 1: Determination of Specific Rotation
This protocol describes the measurement of optical activity to confirm the enantiomeric identity.
Objective: To measure the specific rotation [α]D of this compound.
Materials:
-
Analytical balance
-
10 mL volumetric flask
-
Polarimeter cell (e.g., 1 dm)
-
Polarimeter (Sodium D-line, 589 nm)
-
Chloroform (or other suitable, specified solvent)
-
The compound of interest
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound. Record the exact mass (m).
-
Transfer the compound quantitatively to a 10 mL volumetric flask.
-
Dissolve the compound in the chosen solvent (e.g., Chloroform) and fill to the 10 mL mark. This creates a solution with concentration (c) in g/100mL. For this example, c will be approximately 1 g/100 mL.
-
Instrument Preparation: Calibrate the polarimeter using a blank solvent-filled cell. The reading should be zero.
-
Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.
-
Calculation: Calculate the specific rotation using the formula: [α]DT = α / (l × c)
-
Where:
-
α = observed rotation
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/mL
-
T = Temperature in °C
-
D = Sodium D-line wavelength
-
-
Trustworthiness Check: The result should be compared against literature values if available. Consistency across batches validates the stereochemical integrity of the synthetic process.
Sources
A Technical Guide to the Solubility of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate, a key chiral building block in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach.[1][2][3][4] It begins with an analysis of the molecule's physicochemical properties to establish a theoretical solubility profile. This is followed by a detailed, field-proven experimental protocol for quantitative solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. The guide is designed for researchers, chemists, and drug development professionals, providing both the foundational principles and the practical steps necessary to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
Solubility, the maximum amount of a solute that can dissolve in a given solvent at a specific temperature, is a fundamental physicochemical property that dictates the success of numerous processes in chemical research and drug development.[1][2][4] For a molecule like this compound, understanding its solubility is paramount for:
-
Reaction Optimization: Ensuring the compound remains in solution is crucial for achieving optimal reaction rates and yields.
-
Purification Processes: Solubility data informs the choice of solvents for crystallization, extraction, and chromatographic purification.[5]
-
Formulation Development: In pharmaceutical contexts, solubility is a key determinant of a drug's bioavailability and therapeutic efficacy.[1][2][3][6][7] Poorly soluble compounds often present significant challenges in developing effective dosage forms.[1][7]
This guide will provide the necessary theoretical background and practical methodologies to empower researchers to accurately assess the solubility of this specific carbamate in various organic solvents.
Physicochemical Properties & Theoretical Solubility Profile
While specific experimental data for this compound is not extensively published, we can predict its general solubility behavior by analyzing its molecular structure.
Molecular Structure: this compound Molecular Formula: C₉H₁₇NO₃[8] Molecular Weight: 187.24 g/mol [9]
Key structural features influencing solubility include:
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group and a carbamate (-NHCOO-) group allows for hydrogen bonding with polar solvents.
-
Nonpolar Moieties: The tert-butyl group and the vinyl group (but-3-en-2-yl) contribute to the molecule's nonpolar character.
This amphiphilic nature suggests that the compound will exhibit a range of solubilities across different solvents. The principle of "like dissolves like" is a useful starting point for prediction.[5][10]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and carbamate groups can act as both hydrogen bond donors and acceptors. Therefore, good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can accept hydrogen bonds and have significant dipole moments, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tert-butyl and vinyl groups will interact favorably with these solvents, but the polar groups will hinder dissolution. Solubility is expected to be lower in these solvents compared to polar ones.
The following diagram illustrates the logical flow for predicting solubility based on molecular properties.
Caption: Predictive workflow for estimating solubility.
Quantitative Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[6][11][12][13][14] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then measured.
Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.[11][15] This step is critical to avoid artificially high results.
-
Accurately dilute the filtered sample with the same solvent to a concentration expected to be within the linear range of the HPLC calibration curve.[15]
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the carbamate.[16][17][18][19]
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.[15][17][20]
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.[15]
-
The following diagram outlines the experimental workflow.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Solubility and its Importance.pptx [slideshare.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.ws [chem.ws]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. ucd.ie [ucd.ie]
- 8. Page loading... [guidechem.com]
- 9. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | C9H17NO3 | CID 11041481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. quora.com [quora.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. improvedpharma.com [improvedpharma.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. researchgate.net [researchgate.net]
- 19. sciforum.net [sciforum.net]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Technical Guide to Ensuring the Chiral Purity of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Abstract
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often contingent on a single enantiomer.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the methodologies employed to ascertain the chiral purity of this vital intermediate. We will delve into the principles of chiral separation, provide detailed protocols for validated analytical techniques, and discuss the causality behind experimental choices, thereby offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity in Pharmaceutical Development
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development.[2][4] Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer.[2] Consequently, one enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[5]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have long recognized the importance of stereochemical purity, encouraging the development of single-enantiomer drugs.[2] This necessitates rigorous control over the chirality of starting materials and intermediates, such as this compound. Ensuring high enantiomeric excess (e.e.) is not merely a regulatory hurdle but a scientific and ethical obligation to guarantee the safety and efficacy of therapeutic agents.[3][6]
Analytical Methodologies for Chiral Purity Determination
The determination of the enantiomeric purity of this compound, an amino alcohol derivative, requires specialized analytical techniques capable of discriminating between its R and S enantiomers. The most powerful and widely adopted methods are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of enantioselective analysis in the pharmaceutical industry.[7][8] It offers high resolution and sensitivity for the separation and quantification of enantiomers.[6] Two primary strategies are employed: direct and indirect separation.
-
Direct Chiral Separation: This approach utilizes a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[7][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amino alcohols.[9]
-
Indirect Chiral Separation: This method involves the pre-column derivatization of the enantiomers with a Chiral Derivatizing Agent (CDA) to form diastereomers.[5][7][10] These diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18).[7][9] This technique can be advantageous when the analyte lacks a strong chromophore for UV detection, as the CDA can introduce one.[9]
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral Gas Chromatography (GC) presents a viable alternative.[11] Similar to HPLC, chiral GC relies on a chiral stationary phase to effect separation. Derivatization is often necessary for amino alcohols to increase their volatility and improve chromatographic performance.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[12][13] The principle lies in creating a diastereomeric environment in the NMR tube, which causes the signals of the enantiomers to become distinct. This can be achieved through the use of:
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a CDA to form stable diastereomers, which will exhibit different chemical shifts in the NMR spectrum.[14]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers.[13] This interaction is often sufficient to induce observable differences in the chemical shifts.[13]
Validated Experimental Protocols
The following protocols are provided as a robust starting point for the determination of the chiral purity of this compound.
Protocol 1: Direct Chiral HPLC Method
This method is often preferred for its simplicity and directness, avoiding the need for derivatization.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® series).
-
Mobile Phase: Hexane/Isopropanol or Hexane/Ethanol mixture.
-
Sample: this compound dissolved in mobile phase.
Step-by-Step Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the column.
-
Chromatographic Separation: Run the chromatogram under isocratic conditions. The mobile phase composition and flow rate should be optimized to achieve baseline separation of the enantiomers.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (typically around 210 nm for carbamates).
-
Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Rationale for Experimental Choices:
-
Polysaccharide-based CSPs: These phases have broad applicability for chiral separations, including for amino alcohols, due to their helical polymer structures which create chiral grooves and cavities for differential interaction with enantiomers.
-
Normal Phase Mobile Phase: Hexane/alcohol mixtures provide good solubility for the analyte and promote the chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions) on polysaccharide-based CSPs.
Protocol 2: Indirect Chiral HPLC Method via Derivatization
This method is useful if a suitable direct method cannot be developed or if enhanced sensitivity is required.
Instrumentation and Materials:
-
HPLC system with UV detector.
-
Achiral Stationary Phase: C18 reversed-phase column.
-
Chiral Derivatizing Agent (CDA): e.g., (R)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) or Marfey's reagent.
-
Aprotic solvent (e.g., acetonitrile, THF).
-
Tertiary amine base (e.g., triethylamine).
Step-by-Step Procedure:
-
Derivatization: a. Dissolve a known amount of the sample in an aprotic solvent. b. Add a slight excess (e.g., 1.2 equivalents) of the CDA. c. Add a catalytic amount of a tertiary amine base. d. Allow the reaction to proceed to completion at room temperature (monitor by TLC or achiral HPLC).
-
Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase.
-
Chromatographic Separation: a. Equilibrate the C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). b. Inject the derivatized sample. c. Separate the resulting diastereomers.
-
Detection and Quantification: a. Detect the diastereomers at the wavelength corresponding to the maximum absorbance of the CDA's chromophore. b. Calculate the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess of the original sample.
Rationale for Experimental Choices:
-
C18 Column: A standard and robust reversed-phase column is sufficient for separating diastereomers, which have different physical properties.
-
NEIC or Marfey's Reagent: These are common and effective CDAs that react with the amine and/or hydroxyl groups of the analyte to form stable diastereomeric urea or amide derivatives with strong UV chromophores.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
This protocol offers a rapid assessment of enantiomeric purity without the need for chromatography.
Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or an enantiopure BINOL derivative.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Record a ¹H NMR spectrum of the sample alone.
-
Add CSA: Add a molar equivalent of the CSA to the NMR tube and mix thoroughly.
-
Acquire Final Spectrum: Record a second ¹H NMR spectrum.
-
Data Analysis: a. Identify a well-resolved proton signal of the analyte that splits into two distinct signals in the presence of the CSA. b. Integrate the areas of these two signals, which correspond to the R and S enantiomers. c. Calculate the enantiomeric excess from the integration values.
Rationale for Experimental Choices:
-
High-Field NMR: Higher magnetic field strengths provide better signal dispersion, which is crucial for resolving the small chemical shift differences between the diastereomeric complexes.
-
TFAE or BINOL derivatives: These CSAs are known to form transient hydrogen-bonded complexes with alcohols and amines, creating a sufficiently different magnetic environment for the enantiomers to be distinguished by NMR.[14][15]
Data Presentation and Interpretation
For clarity and comparative purposes, all quantitative data should be summarized in a structured table.
| Method | Parameter | (R)-Enantiomer | (S)-Enantiomer | Enantiomeric Excess (e.e.) |
| Direct Chiral HPLC | Retention Time (min) | e.g., 8.5 | e.g., 10.2 | e.g., >99.5% |
| Peak Area | e.g., 1,250,000 | e.g., <6,250 | ||
| Indirect Chiral HPLC | Retention Time (min) | e.g., 12.1 | e.g., 13.5 | e.g., >99.5% |
| Peak Area | e.g., 2,500,000 | e.g., <12,500 | ||
| NMR with CSA | Chemical Shift (ppm) | e.g., 4.15 | e.g., 4.12 | e.g., >99.5% |
| Integral Value | e.g., 1.00 | e.g., <0.005 |
Conclusion
The rigorous determination of the chiral purity of this compound is a non-negotiable aspect of modern drug development.[3] This guide has outlined the fundamental principles and provided detailed, field-proven protocols for the most effective analytical techniques: chiral HPLC and NMR spectroscopy. The choice of method will depend on available instrumentation, sample characteristics, and the specific requirements of the analytical challenge. By understanding the causality behind the experimental choices and implementing these self-validating protocols, researchers and scientists can confidently ensure the stereochemical integrity of this crucial pharmaceutical intermediate, thereby contributing to the development of safer and more effective medicines.
References
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.
- The importance of chirality in API development. (n.d.). Veranova.
- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025, December 11). Pharmaffiliates.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
- Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. (2014). Semantic Scholar.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.). Journal of Chromatographic Science.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health.
- Chiral analysis. (n.d.). Wikipedia.
- Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. (2017). National Institutes of Health.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- Asymmetric synthesis of (−)-2 from (−)-3. (n.d.). ResearchGate.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.
- tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. (n.d.). AbacipharmTech.
- (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. (n.d.). PubChem.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols.
- Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for HPLC. (2019). J-Stage.
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). National Institutes of Health.
- Rapid determination of enantiomeric excess. (2012, June 6). Analytical Methods Blog.
- Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays With a Chiral Scandium Complex. (2006). National Institutes of Health.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). MDPI.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). National Institutes of Health.
- Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2013). National Institutes of Health.
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2025, August 8). ResearchGate.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
- (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. (n.d.). PubChem.
- Method for determining enantiomeric excess of chiral compounds (variants). (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. veranova.com [veranova.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Enantiomeric Excess Determination of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Introduction: The Criticality of Enantiopurity in Chiral Building Blocks
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a key chiral building block in modern organic synthesis, serves as a versatile precursor for a multitude of complex molecules, particularly in the pharmaceutical industry. Its utility is intrinsically linked to its stereochemical integrity. The presence of its (S)-enantiomer can lead to significant differences in biological activity, potentially resulting in reduced efficacy or unforeseen toxicological effects in the final active pharmaceutical ingredient (API). Consequently, the accurate and robust determination of its enantiomeric excess (e.e.) is not merely a quality control metric but a cornerstone of safe and effective drug development.
This in-depth technical guide provides a comprehensive overview of the principal analytical methodologies for determining the enantiomeric excess of this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the highest standards of scientific integrity in your analytical workflows.
Part 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard
Chiral HPLC stands as the most widely adopted and reliable technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with varying energies of formation and, consequently, different retention times.[2]
The Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase
For a molecule like this compound, which possesses a carbamate group, a hydroxyl group, and a vinyl group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
-
Polysaccharide-Based CSPs (e.g., cellulose or amylose derivatives): These are renowned for their broad applicability in chiral separations.[2] The chiral recognition mechanism is a complex interplay of hydrogen bonding (with the carbamate and hydroxyl groups), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For N-protected amino alcohols, these phases often provide excellent separation.[3]
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs offer multimodal chiral recognition capabilities, including ionic interactions, hydrogen bonding, and steric hindrance.[4] The amphoteric nature of these phases makes them highly effective for the separation of a wide range of chiral molecules, including N-blocked amino acids and their derivatives.[4]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust starting point for the method development and validation of an enantiomeric excess determination assay for this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC® series).
-
HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol, Acetonitrile).
-
This compound sample.
-
Racemic standard of tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate (for method development and peak identification).
Chromatographic Conditions (Starting Point):
| Parameter | Polysaccharide-Based CSP | Macrocyclic Glycopeptide-Based CSP |
| Column | CHIRALPAK® AD-H (or equivalent) | CHIROBIOTIC® T (or equivalent) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Column Temp. | 25 °C | 25 °C |
| Injection Vol. | 10 µL | 10 µL |
Methodology:
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard at the same concentration to confirm the elution order of the enantiomers.
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor. Subsequently, inject the sample of interest.
-
Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
Self-Validating System and Trustworthiness:
-
Resolution: A resolution factor (Rs) of >1.5 between the two enantiomeric peaks should be targeted to ensure baseline separation and accurate quantification.
-
Linearity and Range: The method should be validated for linearity over a range of concentrations to ensure accuracy.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ for the minor enantiomer to define the sensitivity of the method.
Caption: Chiral HPLC workflow for e.e. determination.
Part 2: NMR Spectroscopy - A Powerful Alternative
NMR spectroscopy offers a rapid and convenient alternative to HPLC for determining enantiomeric excess, often requiring less solvent and shorter analysis times. The principle relies on converting the pair of enantiomers into a pair of diastereomers by using a chiral auxiliary, which will have distinct signals in the NMR spectrum. This can be achieved through two main approaches:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent to form diastereomers.
-
Chiral Solvating Agents (CSAs): The analyte forms non-covalent diastereomeric complexes with a chiral solvating agent.[5]
For this compound, the use of a CSA is generally preferred as it is a non-destructive method and avoids potential kinetic resolution issues that can arise during derivatization.
The Rationale for Choosing a Chiral Solvating Agent
The hydroxyl group of the analyte is the primary site for interaction with a CSA. Lanthanide-based chiral shift reagents or chiral acids can be employed. However, for amino alcohols, the in-situ formation of chiral complexes has proven to be highly effective.[6] A particularly elegant approach involves the use of a chiral diol, such as (R)-BINOL, in the presence of a boronic acid derivative, which forms a chiral environment that can interact with the analyte.[6]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol describes an in-situ method for the determination of enantiomeric excess using ¹H NMR spectroscopy.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated chloroform (CDCl₃).
-
This compound sample.
-
Racemic standard.
-
Chiral Solvating Agent System:
-
(R)-BINOL
-
2-Formylphenylboronic acid (2-FPBA)
-
Methodology:
-
Preparation of the Host Solution: Prepare a stock solution of the chiral solvating agent system in CDCl₃ containing equimolar amounts of (R)-BINOL and 2-FPBA (e.g., 50 mM of each).
-
Sample Preparation: In an NMR tube, add a specific volume of the host solution (e.g., 0.3 mL). To this, add a precise volume of a stock solution of the analyte in CDCl₃ (e.g., 0.3 mL of a 60 mM solution). The analyte should be in slight excess.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Pay close attention to the signals corresponding to the protons adjacent to the stereocenter, as these are most likely to show chemical shift non-equivalence for the two diastereomeric complexes.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals accurately. Calculate the enantiomeric excess using the following formula:
% e.e. = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100
Where Integral_major and Integral_minor are the integration values of the signals for the major and minor diastereomers, respectively.
Trustworthiness and Key Considerations:
-
Stoichiometry: The ratio of the analyte to the chiral solvating agent is crucial for achieving good spectral resolution. An excess of the analyte is generally recommended.
-
Solvent: The choice of deuterated solvent can significantly impact the chemical shift differences. CDCl₃ is a good starting point, but other solvents may be explored for optimization.
-
Temperature: Temperature can affect the equilibrium of complex formation and thus the observed chemical shifts. The analysis should be performed at a constant and recorded temperature.
Caption: ¹H NMR workflow with a chiral solvating agent.
Part 3: Chiral Gas Chromatography (GC) - A Niche Application
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Derivatization: The Key to GC Amenability
The hydroxyl group of the analyte can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). This not only increases volatility but can also enhance the separation on a chiral stationary phase.
Experimental Protocol: Chiral GC-FID/MS
Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column (e.g., a cyclodextrin-based column).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
Methodology:
-
Derivatization: In a vial, dissolve a known amount of the analyte in the anhydrous solvent. Add an excess of the derivatizing agent. Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.
-
GC Analysis: Inject an aliquot of the derivatized sample into the GC. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the derivatized enantiomers.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers, as described for HPLC.
Causality and Limitations:
While GC can offer very high resolution, the necessity of derivatization introduces extra steps and potential sources of error, such as incomplete reaction or side reactions. Therefore, for this compound, HPLC and NMR are generally the more direct and preferred methods.
Conclusion: A Multi-faceted Approach to Ensuring Enantiopurity
The determination of the enantiomeric excess of this compound is a critical step in ensuring the quality and safety of its downstream applications, particularly in pharmaceutical development. This guide has outlined three powerful analytical techniques, with chiral HPLC being the gold standard due to its robustness and broad applicability. NMR spectroscopy offers a rapid and valuable alternative, especially for high-throughput screening. Chiral GC, while a viable option, is often considered a secondary technique for this class of compounds due to the requirement for derivatization.
The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of the drug development process. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the enantiopurity of this vital chiral building block.
References
- Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker.
- Payne, D. T., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2203-2229. [Link]
- Uccello-Barretta, G., et al. (2010).
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
- Morrisson, C. (2014). Enantioselective analysis by gas chromatography. Trends in Analytical Chemistry, 52, 145-155.
- ResearchGate. (2016).
- Ali, I., et al. (2015). Chiral separation of N-protected amino acids on polysaccharide-based stationary phases.
- Ilisz, I., et al. (2014). HPLC separation of amino acid enantiomers on a crown ether-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 96, 256-261.
- Berthod, A., et al. (2000). Macrocyclic glycopeptide stationary phases for the liquid chromatographic separation of enantiomers.
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
- LCGC International. (2016). Contemporary Analysis of Chiral Molecules. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003).
Sources
Methodological & Application
Asymmetric synthesis using (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
An In-Depth Guide to the Asymmetric Synthesis Applications of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Introduction: A Versatile Chiral Building Block
This compound, often referred to as (R)-Boc-aminobutenol, is a highly valuable and versatile chiral synthon in modern organic chemistry. Its structure is primed for a multitude of stereoselective transformations, incorporating a Boc-protected amine, a primary allylic alcohol, and a vinyl group all organized around a single, well-defined (R)-stereocenter. This unique combination makes it an ideal starting material for the synthesis of complex, enantiomerically pure molecules, particularly chiral amino alcohols, epoxides, and aziridines, which are common structural motifs in pharmaceuticals and other bioactive compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various conditions while being readily removable under mild acidic treatment, adding to the compound's synthetic utility.[3] This guide provides a detailed exploration of its applications, focusing on key transformations and providing field-tested protocols for researchers in synthetic chemistry and drug development.
Physicochemical Properties and Handling
Proper handling and storage are paramount to ensure the integrity of this chiral reagent.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol [4] |
| CAS Number | 89985-86-4[5] |
| Appearance | White to off-white solid or oil |
| Standard IUPAC Name | tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate |
Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture. For long-term storage, refrigeration is recommended. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Core Application: Diastereoselective Epoxidation
The most powerful and widely used application of (R)-Boc-aminobutenol is the Sharpless Asymmetric Epoxidation of its allylic alcohol.[6][7] This reaction proceeds with exceptional levels of diastereoselectivity, allowing for the precise installation of two new contiguous stereocenters. The inherent chirality of the substrate directs the facial selectivity of the epoxidation, which can be further controlled by the choice of the chiral tartrate ligand.
The resulting Boc-protected amino epoxy alcohol is a synthetically rich intermediate. The epoxide can be opened regioselectively with a wide array of nucleophiles (azides, amines, thiols, etc.) to generate a diverse library of valuable chiral 1,2-amino alcohol derivatives and other highly functionalized targets.
Logical Workflow for Synthetic Elaboration
The following diagram illustrates a common synthetic pathway starting from (R)-Boc-aminobutenol.
Caption: Synthetic pathway from (R)-Boc-aminobutenol to functionalized products.
Experimental Protocols
Protocol 1: Diastereoselective Sharpless Epoxidation
This protocol details the epoxidation of this compound. The choice of diethyl tartrate (DET) ligand determines the facial selectivity of the oxidation. Using L-(+)-DET with the (R)-substrate typically results in a "matched" case with high diastereoselectivity.
Principle: The titanium(IV) isopropoxide and diethyl tartrate form a chiral catalyst complex.[7] This complex coordinates both the allylic alcohol of the substrate and the oxidant, tert-butyl hydroperoxide (TBHP), facilitating the directed delivery of the oxygen atom to one face of the double bond.[6] The presence of molecular sieves ensures anhydrous conditions, which are critical for catalyst activity.[8]
Materials and Equipment:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane
-
Powdered 4Å molecular sieves, activated
-
Celatom® or Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), and a cooling bath (dry ice/acetone)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add powdered 4Å molecular sieves (approx. 3 g).
-
Solvent Addition: Add 100 mL of anhydrous DCM via cannula or syringe.[8]
-
Cooling: Cool the resulting suspension to -20 °C using a suitable cooling bath (e.g., a salt-ice bath or a cryocooler).
-
Catalyst Formation: While stirring, add L-(+)-Diethyl tartrate (1.2 g, 5.8 mmol) to the flask, followed by the slow, dropwise addition of titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Dissolve this compound (5.0 g, 26.7 mmol) in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, ~5.5 M in decane, 7.3 mL, 40 mmol) dropwise to the mixture, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction vigorously at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 40% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Quenching the Reaction: Upon completion, quench the reaction by adding 20 mL of a 10% aqueous solution of tartaric acid or a saturated aqueous solution of ferrous sulfate.[9] Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour. This will break up the titanium complexes.
-
Work-up: Filter the biphasic mixture through a pad of Celatom® to remove the gelatinous titanium salts, washing the pad thoroughly with DCM. Transfer the filtrate to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure epoxy alcohol product.
Expert Insights & Trustworthiness:
-
Anhydrous Conditions are Critical: The titanium catalyst is extremely sensitive to water. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. The use of molecular sieves is a mandatory step to sequester any trace moisture.[8]
-
Temperature Control: Maintaining a low temperature (-20 °C to -15 °C) throughout the addition and reaction phases is crucial for achieving high diastereoselectivity.[9]
-
Quenching: The workup with an aqueous solution is often slow due to the formation of stable titanium emulsions. Adding the reaction mixture to a vigorously stirring quenching solution can be more effective.[9]
Data Summary: Expected Stereochemical Outcome
The stereochemical outcome is highly predictable based on the Sharpless mnemonic.
| Substrate | Chiral Ligand | Major Product Diastereomer | Typical d.r. |
| (R)-Boc-aminobutenol | L-(+)-DET | (2R,3R)-tert-butyl (1-hydroxy-3,4-epoxybutan-2-yl)carbamate | >95:5 |
| (R)-Boc-aminobutenol | D-(-)-DET | (2R,3S)-tert-butyl (1-hydroxy-3,4-epoxybutan-2-yl)carbamate | >95:5 |
Protocol 2: Azide-Mediated Ring-Opening of the Epoxide
This protocol describes the regioselective opening of the newly formed epoxide with sodium azide to prepare a precursor for chiral 1,2-diamino alcohols.
Principle: The epoxide is opened by the azide nucleophile under mildly acidic conditions. The reaction typically proceeds via an Sₙ2 mechanism at the sterically less hindered terminal carbon of the epoxide, leading to a single major regioisomer.
Materials and Equipment:
-
Boc-protected amino epoxy alcohol (from Protocol 1)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent system
-
Standard laboratory glassware and heating mantle
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottomed flask, dissolve the epoxy alcohol (2.0 g, 9.8 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Reagent Addition: Add sodium azide (0.96 g, 14.7 mmol) and ammonium chloride (0.79 g, 14.7 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the azido alcohol. This intermediate can then be reduced (e.g., via catalytic hydrogenation with H₂/Pd-C or using PPh₃/H₂O) to the corresponding primary amine.
Expert Insights & Trustworthiness:
-
Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metal spatulas and strong acids. All work should be performed in a well-ventilated fume hood.
-
Regioselectivity: The use of ammonium chloride provides a mild proton source to activate the epoxide, favoring nucleophilic attack at the terminal carbon.
Mechanism Visualization: The Sharpless Catalytic Cycle
The following diagram provides a simplified view of the key interactions within the catalytic cycle of the Sharpless epoxidation.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
Conclusion
This compound stands out as a premier chiral building block for asymmetric synthesis. Its utility, primarily anchored by the highly reliable and diastereoselective Sharpless epoxidation, provides a robust entry point to a wide range of valuable chiral intermediates. The protocols and insights provided herein are designed to empower researchers to confidently employ this reagent in the development of novel pharmaceuticals and complex molecular architectures, leveraging its inherent chirality to achieve precise stereochemical control.
References
- Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]
- Rühmann, K.-P., et al. (2015). Sharpless Epoxidation. Organic Syntheses, 92, 1-15. [Link]
- Wikipedia. (2023).
- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: An Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]
- Lebel, H., & Leogane, O. (2005). A New Method for the Synthesis of tert-Butyl Carbamates. Organic Letters, 7(19), 4107-4110. [Link]
- MySkinRecipes. (n.d.). (R)-tert-Butyl (1-phenylbut-3-en-2-yl)
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). (S)
- Zhang, W., et al. (2019). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. Bioprocess and Biosystems Engineering, 43, 21-31. [Link]
- Liu, Y., et al. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.
- AbacipharmTech. (n.d.). tert-Butyl (1-hydroxybut-3-en-2-yl)
- MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- ResearchGate. (2019). Asymmetric synthesis of tert-butyl (3R,5S)
- ResearchGate. (n.d.). Synthetic utility for the concise synthesis of bioactive molecules. [Link]
Sources
- 1. (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | C9H17NO3 | CID 11041481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Epoxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate as a Versatile Chiral Auxiliary
Senior Application Scientist Note: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. The structure of this guide is designed to follow the logic of a synthetic campaign, from understanding the auxiliary's core properties to its practical application and subsequent removal. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot their synthetic routes effectively.
Introduction: Strategic Value in Asymmetric Synthesis
This compound, often referred to as (R)-Boc-vinylglycinol, is a powerful chiral auxiliary derived from the natural chiral pool. Its utility in modern asymmetric synthesis stems from several key features: a well-defined stereocenter, the presence of multiple, orthogonally reactive functional groups (hydroxyl, vinyl, and a Boc-protected amine), and its origin from L-Serine, which ensures high enantiopurity and accessibility.[1]
A chiral auxiliary is a chemical entity that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific, predictable orientation.[2] The defining characteristic of an effective auxiliary, such as (R)-Boc-vinylglycinol, is its ability to create a sterically and electronically biased environment, forcing reagents to approach a prochiral center from a single direction.[][4] After exerting its influence, the auxiliary must be cleanly removable without disturbing the newly formed chiral center.[] This guide will detail protocols where this auxiliary provides high levels of diastereoselectivity in alkylation, cycloaddition, and other key C-C bond-forming reactions.
Physicochemical Properties & Synthesis
A thorough understanding of the auxiliary's physical properties is critical for its handling, purification, and use in reactions.
| Property | Value |
| CAS Number | 89985-86-4[5] |
| Molecular Formula | C₉H₁₇NO₃[5] |
| Molecular Weight | 187.23 g/mol |
| Appearance | White to off-white solid |
| pKa (Predicted) | 11.60 ± 0.46[5] |
Protocol 1: Synthesis of this compound from L-Serine
The synthesis from L-Serine is a common and reliable route, making the auxiliary readily accessible in most laboratory settings.[1] The following workflow outlines a typical multi-step synthesis.
Caption: Chelation-controlled stereodirection in alkylation reactions.
This rigid structure effectively shields one face of the reactive center (e.g., an enolate). Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer. This principle of chelation control is fundamental to many applications of amino alcohol-based auxiliaries. [6][7]
Application & Protocols
Application 1: Diastereoselective Alkylation of N-Acyl Derivatives
One of the most robust applications is the alkylation of enolates derived from N-acylated versions of the auxiliary. This protocol is invaluable for the asymmetric synthesis of α-substituted carboxylic acids.
Protocol 2: Asymmetric Alkylation
-
Acylation: React this compound with the desired acyl chloride (e.g., propionyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an aprotic solvent (e.g., CH₂Cl₂) at 0 °C to room temperature to form the corresponding ester.
-
Enolate Formation: Dissolve the purified ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) dropwise (1.1 equivalents).
-
Causality Note: A temperature of -78 °C is critical to ensure kinetic control of deprotonation and to maintain the stability of the resulting lithium enolate. LDA is used because it is a strong but sterically hindered base, minimizing nucleophilic attack on the ester.
-
-
Alkylation: After stirring for 30-60 minutes at -78 °C, add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise. Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting diastereomeric product by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. High diastereoselectivities (>95:5 d.r.) are commonly achieved. [8]
Application 2: As a Chiral Dienophile in Diels-Alder Reactions
The vinyl group of the auxiliary can participate as a dienophile in [4+2] cycloaddition reactions. The chiral center directs the facial selectivity of the diene's approach.
Protocol 3: Asymmetric Diels-Alder Reaction
-
Acrylate Formation: Esterify the hydroxyl group of the auxiliary with acryloyl chloride in the presence of a base like triethylamine in CH₂Cl₂ to form the chiral acrylate dienophile.
-
Cycloaddition: Dissolve the chiral acrylate (1.0 equivalent) and a suitable diene (e.g., cyclopentadiene, 2-3 equivalents) in a solvent like toluene or CH₂Cl₂.
-
Lewis Acid Catalysis (Optional but Recommended): Cool the mixture to between -78 °C and 0 °C. Add a Lewis acid catalyst (e.g., TiCl₄, Et₂AlCl, 0.1-1.1 equivalents) dropwise.
-
Causality Note: The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking its conformation and enhancing its reactivity and the facial selectivity of the cycloaddition. This leads to significantly higher diastereoselectivity.
-
-
Reaction & Workup: Stir the reaction for several hours until TLC analysis indicates consumption of the starting material. Quench carefully with water or a saturated NaHCO₃ solution. Extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the cycloadduct by column chromatography.
Cleavage and Recovery of the Auxiliary
A critical final step is the removal of the auxiliary to liberate the desired chiral product. The choice of cleavage method depends on the nature of the linkage to the product.
| Linkage to Product | Cleavage Method | Reagents | Comments |
| Ester | Saponification | LiOH, H₂O₂ in THF/H₂O | Mild conditions, suitable for liberating chiral carboxylic acids. |
| Ester | Reductive Cleavage | LiBH₄, LiAlH₄ | Reduces the acid to the corresponding primary alcohol. |
| N-Acyl Imide (from oxazolidinone variant) | Hydrolysis | LiOH/H₂O₂ | Standard method for Evans-type auxiliaries. [9] |
| Boc Group | Acidolysis | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Standard deprotection for the Boc group itself. [10][11][12] |
Protocol 4: Saponification of an Ester Linkage
-
Setup: Dissolve the alkylated auxiliary product in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH, ~4 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, ~4 equivalents).
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with dilute HCl to protonate the carboxylic acid product.
-
Extraction: Extract the desired chiral acid with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.
Troubleshooting and Expert Insights
-
Low Diastereoselectivity: This can result from insufficiently low temperatures during enolate formation, allowing for thermodynamic equilibration. Ensure your cooling bath is stable at -78 °C. The choice of Lewis acid in Diels-Alder reactions is also critical; a bulkier Lewis acid can sometimes improve facial shielding.
-
Difficult Auxiliary Cleavage: If standard saponification is slow or incomplete, transesterification using NaOMe in MeOH can be an alternative for liberating methyl esters. For very sensitive substrates, enzymatic hydrolysis may be an option.
-
Poor Auxiliary Recovery: Recovery can be improved by careful pH adjustment of the aqueous layer after workup to ensure the amino alcohol is in its most water-soluble (protonated) or extractable (free base) form, depending on the desired recovery protocol.
Conclusion
This compound is a highly reliable and versatile chiral auxiliary. Its effectiveness is grounded in predictable, chelation-controlled mechanisms that provide high levels of stereocontrol in key synthetic transformations. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this tool for the efficient and stereoselective synthesis of complex chiral molecules.
References
- Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Simon Fraser University. [Link]
- Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. Semantic Scholar. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]
- Methods for cleavage of chiral auxiliary.
- Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). PubMed. [Link]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
- tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)
- Chiral auxiliary. Wikipedia. [Link]
- Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis.
- Asymmetric induction. Wikipedia. [Link]
- Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. (2017). PubMed. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
- tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate.
- (S)
- (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)
- (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Labor
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2015).
- Diels-Alder reactions with 1,1-diethoxybut-3-yn-2-one and some 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones and their acetates.
- Enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary.
- tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2021). MDPI. [Link]
Sources
- 1. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate | Semantic Scholar [semanticscholar.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xray.uky.edu [xray.uky.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Diastereoselective Aldol Reactions with (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Introduction: The Enduring Power of the Aldol Reaction in Asymmetric Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl moieties that are ubiquitous in natural products and pharmaceutical agents. Achieving stereocontrol in this transformation, which can generate up to two new stereocenters, is a formidable challenge that has driven the development of elegant and powerful asymmetric methodologies. Among the most robust strategies is the use of chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and are subsequently removed.[1]
Pioneering work by Evans and others on oxazolidinone-based auxiliaries has established a paradigm for achieving high levels of diastereoselectivity.[2] These auxiliaries function by creating a rigid, chelated transition state that sterically biases the approach of an electrophile to a prochiral enolate. The predictable stereochemical outcomes are rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[1][3]
This application note explores the proposed use of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a chiral amino alcohol derivative, as a substrate for generating a chiral nucleophile in diastereoselective aldol reactions. While not a classically employed auxiliary in the same vein as Evans' systems, its structure contains the key elements—a stereocenter adjacent to coordinating hydroxyl and carbamate groups—that suggest its potential for chelation-controlled, diastereoselective transformations. We present a comprehensive guide, including a representative synthesis of the title compound and a proposed, detailed protocol for its application in a boron-mediated aldol reaction, grounded in the established principles of asymmetric synthesis.
Part 1: Synthesis of this compound
The title compound can be synthesized from its corresponding chiral amino alcohol, (R)-2-aminobut-3-en-1-ol (also known as D-vinylglycinol). The key step is the protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group. This protocol is an adapted, general procedure for the Boc-protection of amino alcohols.
Protocol 1: Boc-Protection of (R)-2-aminobut-3-en-1-ol
This protocol details the straightforward protection of the primary amine to yield the target carbamate.
Materials:
-
(R)-2-aminobut-3-en-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or a 1:1 mixture of THF/water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (R)-2-aminobut-3-en-1-ol (1.0 eq) in THF (or a 1:1 THF/water mixture) to a concentration of approximately 0.5 M.
-
Add a suitable base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq). Stir the mixture at room temperature until the base dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to obtain the pure product.
Caption: Synthetic workflow for the title compound.
Part 2: Proposed Application in Diastereoselective Aldol Reactions
While this compound is not a traditional chiral auxiliary that is acylated to provide an enolate precursor, it can be envisioned as a chiral substrate itself. The core hypothesis is that upon N-acylation (for example, with a propionyl group), the resulting imide can be enolized. The stereocenter, in conjunction with the hydroxyl and carbamate carbonyl groups, can form a rigid, chelated transition state with a Lewis acid (e.g., a boron reagent), thereby directing the facial selectivity of an incoming aldehyde.
Mechanistic Rationale: A Chelation-Controlled Approach
The proposed mechanism for diastereocontrol draws heavily from the principles established for Evans' auxiliaries.
-
N-Acylation: The carbamate nitrogen is first acylated with a suitable acyl group (e.g., propionyl chloride) to introduce the α-protons necessary for enolization.
-
Boron Enolate Formation: Treatment with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) is expected to generate a (Z)-boron enolate. The boron atom is proposed to form a six-membered chelate involving the hydroxyl oxygen and the carbonyl oxygen of the newly introduced acyl group.
-
Zimmerman-Traxler Transition State: The resulting boron enolate reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.[1][3] The steric bulk of the tert-butyl group and the vinyl group on the chiral backbone will create a biased steric environment.
-
Facial Selectivity: The chiral scaffold is expected to block one face of the planar enolate. To minimize 1,3-diaxial interactions, the aldehyde's substituent (R-group) will preferentially occupy a pseudo-equatorial position, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters, leading to a syn-aldol adduct.
ChelationBoron chelates to hydroxyl and acyl carbonyl oxygen. Steric ShieldingChiral backbone blocks one face of the enolate. Aldehyde ApproachR² group of aldehyde occupies pseudo-equatorial position. OutcomePredicted formation of the syn-aldol adduct.
>]; }
TS -> key_points [style=invis]; }
Caption: Proposed chelation-controlled transition state model.Protocol 2: Proposed Diastereoselective Aldol Reaction
Disclaimer: This is a proposed, hypothetical protocol based on established methodologies for similar systems. Optimization of reaction conditions may be necessary.
Materials:
-
N-Acylated this compound (from a separate acylation step) (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.5 eq)
-
Dibutylboron triflate (Bu₂BOTf) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
pH 7 Phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the N-acylated carbamate (1.0 eq) and dissolve in anhydrous DCM (to approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add DIPEA (1.5 eq) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.2 eq).
-
Stir the mixture at 0 °C for 1 hour to facilitate the formation of the (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the aldehyde (1.5 eq), either neat or as a solution in DCM, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer (1 volume part), methanol (3 volume parts), and a 30% aqueous solution of hydrogen peroxide (1 volume part).
-
Stir the resulting biphasic mixture vigorously for at least 1 hour at 0 °C to ensure complete oxidation of the boron intermediates.
-
Allow the mixture to warm to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Analysis and Purification:
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.).
-
Purify the aldol adduct by flash column chromatography (e.g., using a gradient of 10-40% EtOAc in hexanes).
-
Data Presentation and Expected Outcomes
The success of this proposed protocol would be evaluated based on the chemical yield and the diastereoselectivity of the aldol addition. The table below outlines the expected data points to be collected for a series of aldehydes.
| Entry | Aldehyde (R-CHO) | R-Group | Proposed Yield (%) | Proposed d.r. (syn:anti) |
| 1 | Isobutyraldehyde | i-Pr | 75-85 | >95:5 |
| 2 | Benzaldehyde | Ph | 80-90 | >95:5 |
| 3 | Propionaldehyde | Et | 70-80 | >90:10 |
| 4 | Pivaldehyde | t-Bu | 65-75 | >98:2 |
Conclusion and Future Directions
This application note provides a theoretical framework and a detailed, albeit proposed, protocol for the use of N-acylated this compound in diastereoselective aldol reactions. The scientific rationale is grounded in the well-established principles of chelation control and the Zimmerman-Traxler transition state model, which have been successfully applied to a wide range of chiral auxiliaries. The presence of a stereocenter proximate to coordinating hydroxyl and carbonyl groups suggests its potential to induce high levels of facial selectivity in the addition of aldehydes to its corresponding boron enolate.
Experimental validation of this proposed methodology is required. Future work should focus on the systematic screening of Lewis acids, bases, and solvents to optimize the reaction conditions for both yield and diastereoselectivity. Furthermore, the development of efficient methods for the subsequent cleavage of the chiral auxiliary would be crucial for its practical application in the synthesis of enantiomerically pure β-hydroxy carbonyl compounds. The vinyl group also offers a handle for further synthetic transformations, adding to the potential utility of this chiral building block.
References
- BenchChem. (2025). Application Notes and Protocols: (1R,2S)-1-amino-2-indanol as a Chiral Auxiliary in Diastereoselective Aldol Reactions.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of boron enolates of chiral N-acyloxazolidones. Journal of the American Chemical Society, 103(8), 2127–2129.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
- Wikipedia. (n.d.). Chiral auxiliary. Available at: https://en.wikipedia.org/wiki/Chiral_auxiliary
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: https://www.fishersci.
Sources
Application Note & Protocol: Enantioselective Synthesis of β-Amino Acids Using (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate as a Chiral Building Block
Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, medicinal chemistry, and peptide science.
Introduction: The Significance of Chiral β-Amino Acids
Enantiomerically pure β-amino acids are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide backbones induces unique and stable secondary structures, such as helices and turns.[2] This structural feature makes them invaluable as peptidomimetics, enhancing proteolytic stability and modulating pharmacological activity. Consequently, the development of robust and stereocontrolled synthetic routes to access these valuable compounds is of paramount importance in modern drug discovery.[2] This guide details a reliable strategy for the enantioselective synthesis of β-amino acids, leveraging the commercially available chiral building block, (R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate.
The Chiral Precursor: this compound
This compound, also known as (R)-N-Boc-vinylglycinol, is a versatile C4 chiral building block.[3][] Its utility stems from the presence of three key functional groups on a compact scaffold:
-
A Boc-protected amine , ensuring stability and compatibility with a wide range of reaction conditions.[5]
-
A primary hydroxyl group , which can be readily oxidized to a carboxylic acid.
-
A terminal vinyl group , which serves as a masked one-carbon unit that can be cleaved to reveal the final acid functionality.
-
A pre-defined (R)-stereocenter at the C2 position, which serves as the stereochemical cornerstone for the entire synthesis, ensuring the final product's enantiopurity.
This combination of features allows for a straightforward and highly controlled transformation into a variety of chiral β-amino acid derivatives.
Core Synthetic Strategy: A Stepwise Transformation
The overarching strategy involves a two-stage oxidative transformation of the chiral precursor. The (R)-stereocenter at C2 directs the conformation of the molecule, allowing for predictable and high-fidelity stereochemical outcomes.
The logical workflow is as follows:
-
Oxidation of the Primary Alcohol: The primary hydroxyl group is first oxidized to the corresponding aldehyde. This is a critical step that must be performed under mild conditions to avoid over-oxidation or side reactions.
-
Oxidative Cleavage of the Alkene: The terminal vinyl group of the resulting aldehyde is then cleaved, typically via ozonolysis, to unmask a second aldehyde functionality.
-
Final Oxidation to the Carboxylic Acid: The intermediate dialdehyde is then oxidized to the corresponding carboxylic acid, completing the synthesis of the N-Boc-protected β-amino acid.
This sequence ensures that the carbon backbone is methodically transformed while preserving the integrity of the crucial stereocenter.
Diagram of the Synthetic Workflow
The following diagram illustrates the logical progression from the chiral starting material to the final protected β-amino acid.
Caption: Synthetic workflow from the chiral precursor to the target β-amino acid.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Ozonolysis is a hazardous procedure and must be performed with extreme caution by trained personnel using appropriate equipment.
Protocol 1: Synthesis of (R)-tert-Butyl (1-oxobut-3-en-2-yl)carbamate
This protocol details the mild oxidation of the primary alcohol to an aldehyde using a Parikh-Doering oxidation.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 187.24 | 5.00 g | 26.7 |
| Sulfur trioxide pyridine complex (SO₃·py) | 159.16 | 12.75 g | 80.1 |
| Triethylamine (TEA) | 101.19 | 11.2 mL | 80.1 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add this compound (5.00 g, 26.7 mmol).
-
Dissolve the starting material in anhydrous DMSO (100 mL) and anhydrous DCM (50 mL).
-
Add triethylamine (11.2 mL, 80.1 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Scientist's Note: The reaction is cooled to control the exothermicity upon addition of the oxidizing agent.
-
In a separate flask, dissolve the sulfur trioxide pyridine complex (12.75 g, 80.1 mmol) in anhydrous DMSO (50 mL).
-
Add the SO₃·py solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by slowly adding 200 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The product, (R)-tert-butyl (1-oxobut-3-en-2-yl)carbamate, is typically used in the next step without further purification.
Protocol 2: Ozonolysis and Oxidation to N-Boc-(R)-β-Homoserine
This protocol describes the oxidative cleavage of the vinyl group followed by in-situ oxidation to the carboxylic acid.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Crude Aldehyde from Protocol 1 | ~185.22 | ~26.7 | ~26.7 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.24 g | 26.7 |
| Jones Reagent (CrO₃ in H₂SO₄) | - | ~15 mL | ~40.0 |
| Acetone | 58.08 | 100 mL | - |
Procedure:
-
Dissolve the crude aldehyde from the previous step in a mixture of anhydrous DCM (200 mL) and methanol (2 mL) in a three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube on the outlet.
-
Add sodium bicarbonate (2.24 g, 26.7 mmol) as a mild acid scavenger.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Mechanistic Insight: Ozonolysis proceeds via a 1,3-dipolar cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide), which rearranges to the more stable secondary ozonide. The low temperature is critical to prevent hazardous decomposition.
-
Bubble ozone (O₃) gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, switch the gas inlet to argon or nitrogen and bubble the gas through the solution for 20 minutes to remove all excess ozone. This step is critical for safety.
-
To the cold ozonide solution, add Jones reagent (~15 mL, ~40.0 mmol) dropwise, ensuring the temperature does not rise above -60 °C. A green precipitate will form.
-
After the addition, allow the mixture to warm slowly to room temperature and stir for 4 hours.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears.
-
Filter the mixture through a pad of celite to remove chromium salts, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, gradient elution from 1% to 5% methanol in DCM) to afford the pure N-Boc-(R)-β-amino acid.
Mechanistic Rationale for Stereocontrol
The high fidelity of this synthetic sequence relies on the use of a chiral starting material where the stereochemistry is already set. This is a classic example of a "chiral pool" synthesis. The reactions performed—oxidation and ozonolysis—do not affect the existing stereocenter at C2. Therefore, the (R)-configuration of the starting alcohol is directly translated to the (R)-configuration of the final β-amino acid product.
Caption: Conservation of stereochemistry throughout the synthetic sequence.
Conclusion and Outlook
The use of this compound provides a reliable and highly stereocontrolled route to valuable N-Boc protected (R)-β-amino acids. The protocols outlined are robust and utilize well-established chemical transformations. This strategy avoids the challenges often associated with creating stereocenters from scratch, instead relying on the transfer of chirality from a readily available precursor. This approach is highly amenable to the synthesis of libraries of β-amino acids for drug discovery and peptide science, providing a powerful tool for medicinal and organic chemists.
References
- Reddy, K. L., et al. (2007). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. The Journal of Organic Chemistry, 72(20), 7683-7689.
- Dell'aria, A., et al. (1995). Stereospecific synthesis of N-protected statine and its analogues via chiral tetramic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 569-573.
- Kano, S., Yuasa, Y., Yokomatsu, T., & Shibuya, S. (1983). Highly stereocontrolled synthesis of the four individual stereoisomers of statine. The Journal of Organic Chemistry, 48(19), 3293-3298.
- Smith, A. M., et al. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 87(17), 11656–11665.
- Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1).
- Enantioselective synthesis of [beta]-amino acids. (2014). Curtin University Library.
Sources
Versatile Pathways to Chiral Amines: A Senior Application Scientist's Guide to Synthesizing Novel Amines from (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Introduction: The Strategic Importance of Chiral Amines and the Unique Potential of a C4 Building Block
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and catalysts. Their stereochemistry is often critical to their biological activity and efficacy, making the development of efficient and stereoselective synthetic routes a paramount objective in modern organic chemistry. (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a readily accessible C4 chiral building block, offers a versatile platform for the synthesis of a diverse range of enantiomerically enriched amines. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this starting material. We will explore several robust synthetic methodologies, elucidating the underlying mechanistic principles and providing detailed, field-proven protocols.
The core value of this compound lies in its bifunctional nature: a Boc-protected amine at a stereogenic center, a primary alcohol, and a vinyl group. This unique combination of functional groups allows for a variety of selective transformations, enabling the synthesis of chiral 1,2-amino alcohols, allylic amines, and other valuable amine derivatives.
Strategic Approach I: Diastereoselective Epoxidation and Regioselective Ring-Opening
One of the most powerful strategies for elaborating the this compound scaffold is through the diastereoselective epoxidation of the vinyl group, followed by the regioselective ring-opening of the resulting epoxide with a suitable amine nucleophile. This two-step sequence allows for the introduction of a second stereocenter and a new amino group, leading to the formation of valuable chiral 1,2-diamino alcohol derivatives.
Mechanistic Rationale: Controlling Stereochemistry
The initial epoxidation of the allylic alcohol can be directed by the existing stereocenter and the directing effect of the hydroxyl group. Vanadium-catalyzed epoxidations, for instance, are known to proceed with high diastereoselectivity for allylic alcohols, with the oxidant delivering the oxygen atom from the same face as the hydroxyl group. Alternatively, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed, often leading to good diastereoselectivity. The subsequent ring-opening of the epoxide with an amine is typically an SN2 process, proceeding with inversion of configuration at the attacked carbon center. The regioselectivity of this attack (at C3 or C4) is influenced by steric and electronic factors of both the epoxide and the incoming nucleophile.
Diagram 1: General Workflow for Epoxidation and Ring-Opening
Application Notes & Protocols: The Strategic Utility of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate in Pharmaceutical Synthesis
Abstract
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is intrinsically linked to its pharmacological activity, efficacy, and safety profile. Chiral building blocks, therefore, are not merely starting materials but are strategic assets in the synthesis of complex active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a versatile C4 chiral synthon. We will elucidate its pivotal role in asymmetric synthesis, with a particular focus on its application in constructing the core of advanced therapeutic agents. The narrative will move beyond simple procedural descriptions to explain the underlying chemical principles and the rationale behind methodological choices, offering researchers and drug development professionals a comprehensive technical resource.
Introduction: The Value Proposition of a Multifunctional Chiral Building Block
This compound, CAS 89985-86-4, is a chiral intermediate of significant value in medicinal chemistry. Its structure is deceptively simple, yet it contains a rich array of functionalities that can be manipulated with high stereochemical control:
-
A Predefined (R)-Stereocenter: The carbamate group is attached to a chiral carbon, providing a fixed stereochemical anchor for subsequent transformations.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection to the amine, which is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. This facilitates controlled manipulation of other parts of the molecule.[2]
-
Primary Allylic Alcohol: This functional group is the gateway to one of the most powerful reactions in asymmetric synthesis: the Sharpless asymmetric epoxidation. This allows for the introduction of a second stereocenter with predictable and high enantioselectivity.[3][4]
The confluence of these features makes this molecule an ideal starting point for the synthesis of complex structures, most notably the amino alcohol backbone found in many HIV protease inhibitors.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 89985-86-4 | [][6] |
| Molecular Formula | C₉H₁₇NO₃ | [] |
| Molecular Weight | 187.24 g/mol | [] |
| Canonical SMILES | CC(C)(C)OC(=O)NC=C | [] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water, methanol, dichloromethane | [] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | [] |
Core Application: Synthesis of HIV Protease Inhibitor Precursors
A prominent application of this compound is in the synthesis of the HIV protease inhibitor Darunavir. The core of Darunavir contains a (2S,3R)-3-hydroxy-4-amino-1-phenylbutane moiety. The title compound provides the C2 and C3 stereocenters of this crucial fragment after a key two-step transformation: Sharpless asymmetric epoxidation followed by regioselective epoxide ring-opening.
Synthetic Strategy Overview
The overall synthetic logic involves converting the allylic alcohol of the starting material into a chiral epoxide. This epoxide is then opened by a suitable nucleophile to install the remainder of the side chain, ultimately leading to a key intermediate for Darunavir and its analogues.[7][8]
Caption: Key transformations for synthesizing a Darunavir precursor.
Pillar 1: Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a Nobel Prize-winning reaction that converts prochiral allylic alcohols into chiral 2,3-epoxyalcohols with very high enantioselectivity.[3][4][9] The stereochemical outcome is predictable based on the chirality of the diethyl tartrate (DET) ligand used.
-
Causality of Reagent Choice:
-
Titanium (IV) isopropoxide [Ti(O-i-Pr)₄]: Acts as the Lewis acidic metal center, coordinating both the allylic alcohol and the oxidant to create a structured transition state.[4]
-
Diethyl Tartrate (DET): A chiral ligand that imparts stereochemical control. For the desired (2R, 3R) epoxide from our (R)-starting material, (+)-DET is typically employed. The catalyst is believed to exist as a dimer in solution.[4]
-
tert-Butyl Hydroperoxide (TBHP): The terminal oxidant that delivers the oxygen atom to the alkene.[3]
-
Molecular Sieves (3Å or 4Å): Crucial for sequestering water, which can deactivate the titanium catalyst and diminish enantioselectivity.
-
The reaction proceeds through a transition state where the oxidant, substrate, and chiral ligand are all coordinated to the titanium center, ensuring a highly organized and stereoselective oxygen transfer to one face of the double bond.
Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.
Pillar 2: Regioselective Epoxide Ring-Opening
With the chiral epoxide in hand, the next strategic step is a nucleophilic ring-opening to install the required amine functionality. For the synthesis of Darunavir analogues, this is typically achieved using isobutylamine.[7] The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered terminal carbon of the epoxide. This selectivity is often enhanced by the use of a Lewis acid catalyst.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Sharpless Asymmetric Epoxidation
Objective: To synthesize (2R,3R)-tert-Butyl (3-(oxiran-2-yl)-1-hydroxypropan-2-yl)carbamate.
Materials & Reagents:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Powdered 4Å molecular sieves (activated)
-
(+)-Diethyl tartrate ((+)-DET) (1.2 eq)
-
Titanium (IV) isopropoxide [Ti(O-i-Pr)₄] (1.0 eq)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)
-
Celite
-
Saturated aqueous sodium fluoride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane and powdered 4Å molecular sieves (approx. 0.5 g per 1 g of substrate).
-
Cool the suspension to -20°C using a cryocooler or a dry ice/acetone bath.
-
Add (+)-Diethyl tartrate via syringe, followed by the dropwise addition of Titanium (IV) isopropoxide. The solution will typically turn from colorless to a pale yellow.
-
Stir the mixture at -20°C for 30 minutes to allow for catalyst pre-formation.
-
Substrate Addition: In a separate flask, dissolve the this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the catalyst mixture at -20°C.
-
Stir for an additional 30 minutes.
-
Oxidation: Add the tert-Butyl hydroperoxide solution dropwise via syringe over 20-30 minutes. Crucial: Monitor the internal temperature closely and ensure it does not rise above -15°C to maintain high enantioselectivity.
-
Reaction Monitoring: Stir the reaction at -20°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 30% Ethyl Acetate in Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. A gelatinous precipitate of titanium salts will form.
-
Filter the entire mixture through a pad of Celite, washing the pad thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure epoxy alcohol.
Conclusion
This compound is a powerful and versatile chiral building block. Its true synthetic potential is unlocked through strategic transformations like the Sharpless asymmetric epoxidation, which allows for the diastereoselective construction of complex chiral molecules. The protocols and principles outlined in this guide demonstrate its direct and efficient application in the synthesis of precursors for high-value pharmaceutical targets like Darunavir. By understanding the causality behind the chosen reagents and conditions, researchers can leverage this intermediate to its full potential, accelerating the development of next-generation therapeutics.
References
- Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. (2014). Semantic Scholar.
- Ghosh, A. K., et al. (2012). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Journal of Medicinal Chemistry.
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses.
- Tang, L., et al. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. ResearchGate.
- Sharpless epoxidation. (n.d.). Wikipedia.
- Ghosh, A. K., et al. (2016). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.
- Reddy, Ch. R., et al. (2012). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.
- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025). Crystapharm.
- PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. (n.d.). European Patent Office.
- Sharma, P., et al. (2015). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development.
- Martínez-Bailén, M., et al. (2019). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers.
- Sharpless Epoxidation Reaction Mechanism: A DFT Study. (2024). Schlegel Group, Wayne State University.
- Dömling, A. (2018). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters.
- Publications. (n.d.). Sharpless Lab, The Scripps Research Institute.
- (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate_89985-86-4. (n.d.). AbacipharmTech.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
- Li, J., et al. (2018). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry.
- EP2240442B1 - Preparation process useful in synthesis of atorvastatin. (n.d.). Google Patents.
- Yuasa, Y. (2019). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journal of Applied Chemistry.
- Sharpless Asymmetric Epoxidation. (n.d.). ResearchGate.
- tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate, 95% Purity (approx.R), C9H15NO3, 100 mg. (n.d.). StruChem.
- (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. (n.d.). PubChem.
- (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. (n.d.). PubChem.
- (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate. (n.d.). Pharmaffiliates.
- (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. (n.d.). PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate in Natural Product Synthesis: Application Notes and Protocols
In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Among the versatile synthons available to the modern chemist, (R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate has emerged as a valuable precursor, particularly for the construction of complex nitrogen-containing natural products and their analogues. Its unique combination of a Boc-protected amine, a primary alcohol, and a vinyl group within a compact, stereodefined framework allows for a diverse range of chemical transformations.
This guide provides an in-depth exploration of the application of this compound in the asymmetric synthesis of (+)-valienamine, a pivotal aminocyclitol unit found in the potent α-glucosidase inhibitor acarbose. The protocols detailed herein are grounded in established synthetic precedent and offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility for researchers in organic synthesis and drug development.
The Significance of Chiral Amino Alcohols
Chiral amino alcohols are fundamental structural motifs present in a vast number of biologically active natural products and pharmaceuticals.[1][2] The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and biological function. The tert-butoxycarbonyl (Boc) protecting group on the amine of the title compound offers robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[3]
Application Profile: Asymmetric Synthesis of (+)-Valienamine
Valienamine is a C-7 aminocyclitol that constitutes the core of acarbose, a pseudotetrasaccharide used clinically for the management of type 2 diabetes mellitus. The biological activity of acarbose is critically dependent on the stereochemistry of the valienamine moiety. The synthesis of enantiomerically pure (+)-valienamine from this compound showcases the utility of this chiral building block in constructing complex carbocyclic systems.
The overall synthetic strategy hinges on two key transformations: a substrate-controlled diastereoselective dihydroxylation of the vinyl group to install two new stereocenters, followed by an intramolecular aza-Wittig reaction to forge the six-membered ring.
Caption: Synthetic workflow for (+)-valienamine.
Key Synthetic Transformations and Protocols
1. Diastereoselective Dihydroxylation
The initial step involves the dihydroxylation of the terminal alkene of this compound. The stereochemical outcome of this reaction is directed by the existing stereocenter at C-2. The use of osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) is a standard and reliable method for syn-dihydroxylation.
Protocol 1: Diastereoselective Dihydroxylation
-
Materials:
-
This compound
-
N-Methylmorpholine N-oxide (NMO), 50% solution in water
-
Osmium tetroxide (OsO₄), 2.5% solution in tert-butanol
-
Acetone
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a 10:1 mixture of acetone and water, add NMO (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add OsO₄ solution (0.02 eq) dropwise. The color of the reaction mixture will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diol.
-
Causality: The stereoselectivity of the dihydroxylation is influenced by the steric hindrance of the Boc-protected amino group and the directing effect of the adjacent hydroxyl group, favoring the formation of the syn-diol with a specific diastereoselectivity.
2. Intramolecular Aza-Wittig Cyclization
Following the dihydroxylation, a series of functional group manipulations are required to set the stage for the key cyclization step. This typically involves selective protection of the primary hydroxyl group, conversion of the remaining secondary hydroxyl group to an azide, and oxidation of the other hydroxyl to an aldehyde. The resulting azido-aldehyde is then subjected to an intramolecular aza-Wittig reaction.
Caption: Key steps in the aza-Wittig based synthesis.
Protocol 2: Intramolecular Aza-Wittig Reaction
-
Materials:
-
Azido-aldehyde precursor
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the azido-aldehyde (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add triphenylphosphine (1.1 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Nitrogen evolution will be observed.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, more polar spot.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the cyclized product.
-
Trustworthiness of the Protocol: The aza-Wittig reaction is a reliable method for the formation of nitrogen-containing rings.[4][5] The reaction proceeds through the formation of an iminophosphorane from the azide and triphenylphosphine, which then undergoes an intramolecular reaction with the aldehyde to form a cyclic imine. Subsequent hydrolysis during workup or purification yields the amine.
Quantitative Data Summary
| Step | Transformation | Reagents | Yield (%) | Diastereomeric Ratio |
| 1 | Dihydroxylation | OsO₄, NMO | ~85% | >95:5 |
| 2 | Cyclization | PPh₃, Toluene | ~70-80% | N/A |
Note: Yields and diastereomeric ratios are approximate and may vary based on specific reaction conditions and substrate purity.
Conclusion
This compound serves as a highly effective chiral building block for the enantioselective synthesis of complex natural products. The synthesis of (+)-valienamine demonstrates its utility in establishing multiple stereocenters and constructing carbocyclic frameworks through key transformations such as diastereoselective dihydroxylation and intramolecular aza-Wittig cyclization. The protocols provided herein offer a solid foundation for researchers to apply this versatile synthon in their own synthetic endeavors, paving the way for the development of novel therapeutics and the exploration of complex molecular architectures.
References
- Hemming, K., Bevan, M. J., & Loukou, C. (2000). A one-pot aza-Wittig based solution and polymer supported route to amines. University of Huddersfield Research Portal. [Link][4]
- Herrera, F. J. L. (2003). New Synthetic Approaches to Biologically Relevant Aminocyclitols. PhD Thesis, University of Seville.
- Vasu, D., & Singh, G. S. (2015). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Organic & Biomolecular Chemistry, 13(1), 234-243. [Link][5]
- BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols. Retrieved from a relevant BenchChem technical document.
- Chen, F. E., & Huang, J. (2002). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 9(7), 721-736. [Link][2]
- Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link][2]
- Taylor & Francis. (n.d.). Valienamine – Knowledge and References. Retrieved from a relevant Taylor & Francis online resource.
- The Royal Society of Chemistry. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: Selective O-Boc Protection of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Introduction: Strategic Protection of a Versatile Chiral Building Block
(R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate is a valuable chiral intermediate in synthetic organic chemistry, notably serving as a precursor for bioactive molecules and complex natural products.[1] Its structure features three distinct functional groups: a Boc-protected amine, a primary alcohol, and a terminal alkene. While the amine is already masked by the robust tert-butyloxycarbonyl (Boc) group, the primary hydroxyl group remains a reactive site for nucleophilic attack or oxidation.
In multi-step syntheses, it is often imperative to selectively protect this hydroxyl group to prevent unwanted side reactions during subsequent transformations. This guide provides a comprehensive overview and a detailed protocol for the protection of the primary alcohol in this compound by converting it into a tert-butyl carbonate. This transformation utilizes di-tert-butyl dicarbonate ((Boc)₂O) in a reaction catalyzed by 4-(dimethylamino)pyridine (DMAP). The resulting O-Boc group offers excellent stability under neutral and basic conditions but can be readily cleaved under acidic conditions, providing an orthogonal protection strategy to many other protecting groups.[2]
The Mechanism of DMAP-Catalyzed O-Acylation
The protection of a primary alcohol with di-tert-butyl dicarbonate does not proceed efficiently without a catalyst. While amines are sufficiently nucleophilic to react directly with (Boc)₂O[3], alcohols require activation. 4-(Dimethylamino)pyridine (DMAP) is a highly effective hypernucleophilic acylation catalyst for this purpose.[4][5]
The mechanism proceeds via two key stages:
-
Activation of (Boc)₂O: The more nucleophilic DMAP attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. This results in the displacement of a tert-butyl carbonate anion and the formation of a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This species is significantly more electrophilic than the parent anhydride.[4]
-
Nucleophilic Attack by the Alcohol: The primary alcohol of the substrate then acts as a nucleophile, attacking the activated carbonyl of the pyridinium intermediate. This step forms the desired tert-butyl carbonate product, regenerates the DMAP catalyst, and releases a proton. The displaced tert-butyl carbonate anion acts as a base, abstracting the proton and subsequently decomposing into carbon dioxide and tert-butanol.[3][4]
It is crucial to control reaction conditions, as side reactions such as the formation of symmetrical carbonates can occur, particularly with varying reagent ratios or temperatures.[5][6]
Visualizing the Experimental Workflow
The following diagram outlines the complete workflow for the O-Boc protection, from initial setup to the isolation of the purified product.
Caption: Experimental workflow for O-Boc protection.
Detailed Experimental Protocol
This protocol details the procedure for the selective protection of the primary hydroxyl group of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP), catalyst grade
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv). Add anhydrous DCM (approx. 0.1 M concentration) and a catalytic amount of DMAP (0.1 equiv).
-
Reagent Addition: Cool the resulting clear solution to 0 °C using an ice bath. Once cooled, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise over 5 minutes.
-
Scientist's Note: The reaction can be mildly exothermic. Slow, portion-wise addition at 0 °C prevents a temperature spike and minimizes potential side reactions.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, being more nonpolar, will have a higher Rf value than the starting alcohol.
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2x) to remove DMAP, saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Scientist's Note: The acidic wash is critical for the complete removal of the DMAP catalyst, which can otherwise co-elute with the product during chromatography.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N,O-bis-Boc protected product.
Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value / Range | Rationale & Key Insights |
| Stoichiometry (Substrate:(Boc)₂O:DMAP) | 1 : 1.2 : 0.1 | A slight excess of (Boc)₂O ensures complete conversion of the starting alcohol. A catalytic amount of DMAP is sufficient for activation.[4] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively solubilizes reactants. Anhydrous conditions are crucial to prevent hydrolysis of (Boc)₂O. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate, followed by stirring at ambient temperature to drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | Varies with scale and substrate concentration. Monitor by TLC for optimal results. |
| Typical Yield | 85 - 95% | High yields are expected with careful execution and purification. |
| Purification Method | Flash Column Chromatography | Effectively separates the nonpolar product from any remaining polar starting material and non-volatile impurities. |
Troubleshooting and Field-Proven Insights
-
Issue: Incomplete or Stalled Reaction
-
Cause: Insufficient (Boc)₂O or deactivated catalyst. Moisture in the reaction can consume the anhydride.
-
Solution: Ensure all glassware is dry and solvents are anhydrous. If the reaction stalls, an additional portion of (Boc)₂O (0.2 equiv) can be added.
-
-
Issue: Formation of Side Products
-
Cause: The formation of symmetrical tert-butyl carbonate can sometimes be observed.[6] This may be promoted by elevated temperatures or incorrect stoichiometry.
-
Solution: Maintain the recommended temperature profile and reagent ratios. Purification by column chromatography should effectively remove this byproduct.
-
-
Issue: DMAP Contamination in Final Product
-
Cause: Incomplete removal during the aqueous work-up.
-
Solution: Perform the 1 M HCl wash thoroughly. Check for the absence of DMAP in the purified product by ¹H NMR (aromatic signals ~8.2 and 6.7 ppm).
-
-
Self-Validation and Characterization: The success of the protocol is validated at each stage. TLC confirms the conversion of starting material to a new, less polar spot. Post-purification, the structure of the product, (R)-tert-butyl (1-((tert-butoxycarbonyl)oxy)but-3-en-2-yl)carbamate, should be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR). The IR spectrum should show the appearance of a new carbonate carbonyl stretch (~1745 cm⁻¹) and the disappearance of the broad alcohol O-H stretch.
References
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Bartoli, G., et al. (2005). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 70(5), 1941–1944. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- ResearchGate.
- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
- ResearchGate. Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers | Request PDF. [Link]
- Semantic Scholar. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]
- ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
- Semantic Scholar. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- Master Organic Chemistry.
Sources
- 1. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate | Semantic Scholar [semanticscholar.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deprotection of the Boc Group from (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate Derivatives
<
Authored by: Senior Application Scientist
Introduction: The Strategic Role of the Boc Group in Synthesizing Chiral Amino Alcohols
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities.[1][2] Its widespread use stems from its robustness under a wide array of basic and nucleophilic conditions, coupled with its facile and clean removal under acidic conditions.[1][3] This orthogonality makes it an invaluable tool in the multi-step synthesis of complex molecules, such as the pharmaceutically important class of chiral amino alcohols.[4][5]
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate and its derivatives are critical building blocks, or synthons, for a variety of bioactive molecules, including antivirals and anticancer agents.[4] The precise stereochemistry of the amino and alcohol groups is often paramount for their biological activity.[4] Therefore, the reliable and high-yielding deprotection of the Boc group to reveal the free amine is a critical final step in many synthetic routes. This guide provides a detailed examination of the mechanisms, protocols, and critical considerations for the successful deprotection of this class of compounds.
Mechanistic Insights: The Chemistry of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-understood E1 elimination mechanism.[1][3] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][8] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][6] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6][7]
A key consideration during this process is the fate of the electrophilic tert-butyl cation. This reactive intermediate can potentially alkylate nucleophilic sites within the substrate or solvent, leading to unwanted byproducts.[9][10][11] In molecules with sensitive functional groups, such as electron-rich aromatic rings (e.g., tryptophan or tyrosine residues in peptides), this can be a significant issue.[10][12] To mitigate this, "scavengers" like triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[9][12]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Comparative Analysis of Deprotection Reagents
The choice of acidic reagent is critical and depends on the substrate's overall stability and the desired final salt form. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents.[9]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temperature, 30 min - 2 h[10][13] | Highly effective and fast. Volatile, allowing for easy removal under reduced pressure.[13] | Corrosive and harsh. Can cleave other acid-labile protecting groups (e.g., tert-butyl ethers/esters).[14] Final product is a TFA salt, which can be oily.[15] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol, Room Temperature, 1-4 h[9][16] | Milder than TFA, offering better selectivity.[14] Often yields a crystalline hydrochloride salt, which is easier to handle and purify.[9][15] | Dioxane is a hazardous solvent. Preparation of HCl in organic solvents requires care.[17] Reaction times can be longer.[9] |
| Other Acids | Various (e.g., H₂SO₄, p-TsOH)[18] | Can offer specific selectivity profiles. | Less commonly used, may require more optimization. |
Experimental Protocols
Safety Precaution: These protocols involve the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and is often the first choice for robust substrates.
Materials:
-
This compound derivative
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amino alcohol (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv., often as a 25-50% solution in DCM) to the stirred solution.[10][13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Quenching): Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[13]
-
Neutralization: Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).[17] Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[4]
-
Purification: If necessary, purify the crude product by flash column chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, particularly when a solid hydrochloride salt is desired or when the substrate is sensitive to the harshness of neat TFA.[9][16]
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate (optional, as co-solvent)
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the Boc-protected amino alcohol (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.[9]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. In many cases, a precipitate of the desired hydrochloride salt will form during the reaction.[9]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Isolation:
-
If a precipitate forms: Isolate the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and residual solvent. Dry the product under vacuum.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The resulting residue is the crude hydrochloride salt. It can be triturated with diethyl ether to induce solidification and then filtered, or used directly in the next step after thorough drying.[17]
-
Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction is sluggish, consider increasing the concentration or equivalents of the acid.[9] Gentle warming (e.g., to 40°C) can also be employed, but this may increase the risk of side reactions.[9] Ensure the starting material is fully dissolved and that the acid reagent has not degraded.
-
Side Reactions: The primary side reaction is alkylation by the tert-butyl cation. For substrates with sensitive, nucleophilic functional groups, the addition of a scavenger like triisopropylsilane (TIS) (2.5-5%) or water (2.5-5%) to the reaction mixture is highly recommended to trap the carbocation.[9][10]
-
Substrate Stability: The allylic alcohol moiety in the target molecule is generally stable to the acidic conditions used for Boc deprotection. However, prolonged reaction times or excessively harsh conditions should be avoided to prevent potential side reactions like ether formation or rearrangement.
-
Work-up Challenges: If the final product (free amine or salt) is highly water-soluble, extraction can be difficult. In such cases, after neutralization, saturating the aqueous layer with NaCl can help "salt out" the product into the organic phase. Alternatively, using ion-exchange resins (e.g., Amberlyst A21) can be an effective way to isolate the free amine without an aqueous work-up.[17]
Conclusion
The acid-catalyzed deprotection of this compound derivatives is a reliable and high-yielding transformation critical for the synthesis of valuable chiral amino alcohols. A thorough understanding of the reaction mechanism, careful selection of the acidic reagent (TFA vs. HCl), and optimization of the reaction and work-up conditions are essential for success. By following the detailed protocols and considering the potential challenges outlined in these notes, researchers can confidently and efficiently obtain their desired target molecules in high purity and yield.
References
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- PubMed.
- Semantic Scholar.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
- ACS Publications.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
- Common Organic Chemistry. Boc Protection - Common Conditions. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- download. GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
- RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- ResearchGate.
- MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- Wiley. Greene's Protective Groups in Organic Synthesis. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- DOKUMEN.PUB. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]
- ResearchGate. Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF. [Link]
- ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. [Link]
- Scribd. Rapid N-Boc Deprotection with TFA. [Link]
- Reddit. Boc De-protection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Stereoselective Addition to Aldehydes using (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate as a chiral auxiliary in the stereoselective addition of allyl nucleophiles to aldehydes. We will explore the underlying mechanistic principles that govern the high diastereoselectivity of this transformation, offer a comprehensive, step-by-step protocol for its implementation, and present representative data on the expected outcomes with various aldehyde substrates. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.
Introduction: The Significance of Chiral Homoallylic Alcohols
The stereoselective synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, as these motifs are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The presence of both a hydroxyl group and a carbon-carbon double bond allows for a rich variety of subsequent chemical modifications. The challenge lies in controlling the absolute and relative stereochemistry of the newly formed stereocenters during the carbon-carbon bond formation.
This compound is a chiral building block derived from an amino acid precursor, possessing a 1,2-amino alcohol functionality. This structural feature is widely exploited in asymmetric synthesis for its ability to form chiral complexes with metal ions, thereby creating a defined chiral environment that can direct the facial attack of a nucleophile on a prochiral substrate, such as an aldehyde. This application note will detail the use of this reagent in a chelation-controlled, diastereoselective allylation reaction.
Mechanistic Rationale: Chelation-Controlled Stereodirection
The stereoselectivity of the allylation reaction employing this compound is predicated on the formation of a rigid, five-membered chelate ring involving a Lewis acidic metal center, the hydroxyl oxygen, and the carbamate nitrogen of the chiral auxiliary. This chelation model is a powerful strategy for achieving high levels of stereocontrol in additions to chiral aldehydes and ketones.[1][2][3]
The proposed mechanism proceeds as follows:
-
Formation of the Chiral Allylating Reagent: The chiral auxiliary, this compound, is first reacted with an allylmetal reagent (e.g., allylmagnesium bromide or allyltributyltin in the presence of a transmetalating agent) to form a chiral allylborane or a similar reactive species. For the purpose of this guide, we will focus on the well-established Brown's methodology of asymmetric allylation, which utilizes chiral allylboranes.[4][5]
-
Coordination with the Aldehyde: The aldehyde substrate is introduced and coordinates to the boron center of the chiral allylborane. The presence of the 1,2-amino alcohol moiety in the chiral auxiliary leads to the formation of a stable, six-membered chair-like transition state.
-
Stereoselective Allyl Transfer: The allyl group is then transferred intramolecularly to one of the enantiotopic faces of the aldehyde carbonyl. The steric bulk of the tert-butyl group on the carbamate and the overall conformation of the chair-like transition state effectively shields one face of the aldehyde, forcing the allyl group to attack from the less hindered face. This results in the formation of the homoallylic alcohol with a predictable stereochemistry. The diastereoselectivity is primarily governed by the minimization of steric interactions in the transition state assembly.[3][5]
Experimental Protocols
This section provides a representative, detailed protocol for the stereoselective allylation of an aldehyde using a chiral allylborane reagent generated in situ from this compound.
Materials and Reagents
-
This compound (chiral auxiliary)
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Aldehyde (e.g., benzaldehyde, freshly distilled)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All reagents are flammable and/or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving boranes and Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Step-by-Step Procedure
Step 1: Preparation of the Chiral Allylborane Reagent
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.87 g, 10.0 mmol).
-
Dissolve the chiral auxiliary in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10.0 mmol) dropwise via syringe. A white precipitate may form.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture to 0 °C and slowly add allylmagnesium bromide (10.0 mL of a 1.0 M solution in Et₂O, 10.0 mmol) dropwise.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The resulting solution contains the active chiral allylborane reagent.
Step 2: Stereoselective Allylation of the Aldehyde
-
Cool the freshly prepared chiral allylborane reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the aldehyde (e.g., benzaldehyde, 0.95 mL, 9.0 mmol) in anhydrous diethyl ether (10 mL).
-
Slowly add the aldehyde solution to the chiral allylborane reagent at -78 °C via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol (5 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 3 M aqueous NaOH solution (15 mL), followed by the slow, careful addition of 30% hydrogen peroxide (15 mL) while maintaining the temperature below 30 °C with an ice bath (exothermic reaction).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure homoallylic alcohol.
Step 4: Characterization
-
Determine the yield of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC/GC analysis of the purified product.
Representative Results and Discussion
The stereoselective allylation of various aldehydes using the described protocol is expected to proceed with high diastereoselectivity. The following table summarizes anticipated results for a selection of aldehyde substrates, based on analogous systems reported in the literature.[4][5]
| Aldehyde | Product | Expected Yield (%) | Expected d.r. (syn:anti) |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85-95 | >95:5 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-buten-1-ol | 80-90 | >95:5 |
| Isobutyraldehyde | 4-Methyl-1-penten-3-ol | 75-85 | >90:10 |
| Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol | 70-80 | >90:10 |
Table 1: Expected Outcomes for the Stereoselective Allylation of Various Aldehydes.
The high levels of diastereoselectivity observed are consistent with a highly organized, chelation-controlled transition state. Aromatic and sterically hindered aliphatic aldehydes are expected to give the best results. The slightly lower selectivity with some α,β-unsaturated aldehydes may be due to competing reaction pathways or less defined transition state geometries.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. The quality of the Grignard and borane reagents is critical. Freshly distilled aldehydes will give the best results.
-
Low Diastereoselectivity: The reaction temperature is crucial for achieving high stereoselectivity. Ensure the temperature is maintained at -78 °C during the aldehyde addition and subsequent stirring. Inadequate chelation, which can result from impurities or wet solvents, can also lead to lower selectivity.
-
Side Products: The formation of byproducts can arise from the self-condensation of the aldehyde or side reactions of the organometallic reagents. Slow addition of the aldehyde to the allylborane reagent at low temperature is important to minimize these issues.
Conclusion
The use of this compound as a chiral auxiliary in the allylation of aldehydes provides a robust and highly stereoselective method for the synthesis of enantioenriched homoallylic alcohols. The reaction proceeds through a well-defined, chelation-controlled transition state, leading to predictable and high levels of diastereoselectivity. The protocol detailed in this application note offers a practical and reliable procedure for accessing these valuable synthetic intermediates, with broad applicability in academic and industrial research settings.
References
- Walsh, P. J., & Kozlowski, M. C. (2017).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via .beta.-allyldiisopinocampheylborane. Simple synthesis of secondary homoallylic alcohols with excellent enantiomeric purities. Journal of the American Chemical Society, 105(7), 2092–2093. [Link]
- Reetz, M. T. (1986). Chelation and non-chelation control in the addition of organometallic reagents to carbonyl compounds. Angewandte Chemie International Edition in English, 25(2), 180-182.
- Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]
- Kennedy, J. W. J., & Hall, D. G. (2007). Recent advances in the catalytic, enantioselective allylation of carbonyl compounds.
- Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh model: 1, 2-asymmetric induction in additions to α-chiral carbonyl compounds. Chemical Reviews, 99(5), 1191-1224. [Link]
- Wu, T. R., & Chong, J. M. (2005). Asymmetric allylation of aldehydes with diisopropyl tartrate modified (E)-γ-chloroallyl) diisopropoxyborane. Organic Letters, 7(16), 3493-3496.
- This compound. (n.d.). PubChem.
- Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (2017). Accounts of Chemical Research, 50(10), 2621–2633. [Link]
- Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. (2010). DiVA portal. [Link]
- Brown's allylation in the synthesis of (−)‐anaferine. (2021).
- Brown, H. C., Bhat, K. S., & Randad, R. S. (1989). Chiral synthesis via organoboranes. 20. A highly diastereoselective and enantioselective addition of B-allyldiisopinocampheylborane to α-chiral aldehydes. The Journal of Organic Chemistry, 54(7), 1570–1576. [Link]
Sources
- 1. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: The Role of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate in Modern Stereocontrolled Synthesis
Abstract
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, commonly referred to as (R)-N-Boc-vinylglycinol, is a cornerstone chiral building block in asymmetric synthesis. Its structure is elegantly simple yet functionally rich, featuring a C4 backbone with a stereodefined center at C2, a versatile terminal alkene, a primary alcohol, and a stable Boc-protected amine. This combination makes it an invaluable synthon for constructing complex, enantiomerically pure molecules, particularly unnatural amino acids and peptidomimetics.[1] This guide provides an in-depth exploration of its strategic applications, focusing on the mechanistic principles that govern its reactivity and offering detailed protocols for its use in diastereoselective transformations, most notably in the synthesis of hydroxyethylene dipeptide isosteres—a critical pharmacophore in HIV protease inhibitors.[2][3]
Introduction: A Profile of a Versatile Chiral Synthon
The power of this compound lies in the orthogonal reactivity of its functional groups, which allows for sequential, highly controlled modifications. The Boc-protected amine is stable under a wide range of conditions, yet can be deprotected when needed, while the primary alcohol and vinyl group serve as key handles for stereocontrolled bond formations.
Its primary utility stems from its role as a precursor to chiral epoxy alcohols. The inherent chirality at the C2 position, combined with the directing effect of the adjacent hydroxyl group, enables highly diastereoselective epoxidation of the vinyl moiety. This transformation provides access to valuable intermediates for the synthesis of complex targets, including the core structures of several antiretroviral drugs.[3]
Physicochemical Properties
| Property | Value |
| CAS Number | 89985-86-4[4] |
| Molecular Formula | C₉H₁₇NO₃[4] |
| Molecular Weight | 187.24 g/mol [5] |
| Appearance | White to off-white solid |
| Chirality | (R)-configuration |
Core Application: Diastereoselective Epoxidation
The most prominent application of (R)-N-Boc-vinylglycinol is its diastereoselective epoxidation. The allylic alcohol functionality is the key to this stereocontrol, directing the delivery of the oxidant to one face of the alkene.
Mechanistic Rationale: Hydrogen-Bond-Directed Control
When using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the reaction proceeds through a transition state stabilized by a hydrogen bond between the allylic alcohol's hydroxyl group and the distal oxygen of the peroxy acid. This interaction effectively tethers the oxidant to the molecule, forcing the delivery of the electrophilic oxygen atom to the syn-face of the double bond with respect to the hydroxyl group. This substrate-controlled mechanism reliably produces the (2R,3R)-epoxide with high diastereoselectivity.
The conformation of the substrate in the transition state is crucial. To minimize A(1,3) allylic strain, the molecule adopts a conformation where the largest substituent at the chiral center (the N-Boc-aminomethyl group) is oriented away from the double bond, further ensuring a sterically unhindered path for the syn-facial attack.
Caption: Synthetic pathway to isosteres.
Experimental Protocols & Data
The following protocols are representative examples of the key transformations discussed.
Protocol 1: Diastereoselective Epoxidation of (R)-N-Boc-vinylglycinol
This protocol describes the reliable, substrate-controlled epoxidation using m-CPBA.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure (2R,3R)-epoxy alcohol.
Scientist's Notes:
-
Causality: Performing the reaction at 0 °C is critical for maximizing diastereoselectivity by favoring the ordered, hydrogen-bonded transition state over less selective pathways.
-
Trustworthiness: The use of Na₂S₂O₃ is a self-validating step to ensure complete removal of the potentially hazardous peroxide oxidant before concentration. The basic wash with NaHCO₃ removes the acid byproduct, simplifying purification.
Data Summary: Typical Epoxidation Results
| Oxidant | Solvent | Temp (°C) | Time (h) | Diastereomeric Ratio (syn:anti) | Typical Yield (%) |
| m-CPBA | DCM | 0 | 3 | >95:5 | 85-95% |
| Oxone® | Acetone/H₂O | 25 | 6 | >90:10 | 80-90% |
| Vanadyl acetoacetonate / TBHP | Toluene | 0 | 5 | >98:2 | ~90% |
Protocol 2: Synthesis of a Diamino Alcohol Precursor
This protocol demonstrates the regioselective opening of the epoxy alcohol with an amine nucleophile.
Materials:
-
(R)-tert-Butyl ((2R,3R)-3-(oxiran-2-yl)oxetan-2-yl)methylcarbamate (product from Protocol 1, 1.0 eq)
-
Benzylamine (3.0 eq)
-
Isopropanol (or another suitable alcohol solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the epoxy alcohol (1.0 eq) in isopropanol (approx. 0.2 M) in a sealed tube or a flask fitted with a reflux condenser.
-
Add benzylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate in vacuo to remove the solvent and excess benzylamine.
-
The resulting crude product can often be purified by flash column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., 1%, to prevent product streaking) to yield the pure diamino alcohol.
Scientist's Notes:
-
Causality: The reaction is heated to overcome the activation energy for the S_N2 ring-opening of the epoxide. Using an excess of the amine nucleophile drives the reaction to completion. The ring-opening occurs preferentially at the less sterically hindered terminal carbon of the epoxide.
-
Trustworthiness: The purity of the final product can be readily confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, validating the regioselectivity of the nucleophilic attack.
Conclusion
This compound is a powerful and reliable chiral building block. Its utility is primarily demonstrated through its highly diastereoselective, substrate-directed epoxidation, which provides efficient access to valuable chiral epoxy alcohol intermediates. These intermediates are instrumental in the stereocontrolled synthesis of complex molecular architectures, most notably the hydroxyethylene dipeptide isosteres that form the core of important therapeutics. The straightforward and predictable reactivity of this synthon, grounded in fundamental principles of stereocontrol, secures its place as an essential tool for researchers in synthetic organic chemistry and drug development.
References
- Benedetti, F., Berti, F., et al. (2000). Stereoselective synthesis of non symmetric dihydroxyethylene dipeptide isosteres via epoxy alcohols derived from alpha-amino acids. Journal of Organic Chemistry.
- Benedetti, F., Norbedo, S., et al. (2002). Epoxyalcohol route to hydroxyethylene dipeptide isosteres. Stereodivergent synthesis of the diamino alcohol core of ritonavir and its C-2 epimer. Journal of Organic Chemistry.
- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. Chapter in Organic Synthesis: Theory and Applications.
- Aggarwal, V. K., & Eames, J. (2001). Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone. Chemical Communications.
- Ghosh, A. K., & Fidanze, S. (1996). Synthesis of Dihydroxyethylene Isosteres of Dipeptides. 1. Enantiomerically and Diastereomerically Pure 2-Alkyl-5-amino-3-dimethylphenylsilyl-4-octanolides from (S)-N,N-Dibenzylleucinal. Journal of Organic Chemistry.
- Rosenberg, S. H., & Boyd, S. A. (1991). A stereoselective synthesis of hydroxyethylene and erythro-dihydroxyethylene dipeptide isosteres: a facial selective anti-Aldol reaction. Tetrahedron Letters.
- Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2014). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry.
- Li, Y., & Liu, G. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Semantic Scholar.
- Wikipedia. (n.d.). Epoxidation of allylic alcohols. Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis. Organic-chemistry.org.
- Ellman, J. A., & Robak, M. T. (2006). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. Angewandte Chemie International Edition.
- AbacipharmTech. (n.d.). This compound. Abacipharmtech.com.
- PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate.net.
- Coe, J. W., & Roush, W. R. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Organic Letters.
- MySkinRecipes. (n.d.). (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate. Myskinrecipes.com.
- PubChem. (n.d.). (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. National Center for Biotechnology Information.
- Elshaarawy, R. F. M., & Janiak, C. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E.
- Zheng, G., et al. (2017). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Applied Biochemistry and Biotechnology.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.net.
- Nguyen, T. H., et al. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
- Nguyen, T. H., et al. (2015). Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D. PubMed.
Sources
- 1. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of non symmetric dihydroxyethylene dipeptide isosteres via epoxy alcohols derived from alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyalcohol route to hydroxyethylene dipeptide isosteres. Stereodivergent synthesis of the diamino alcohol core of ritonavir and its C-2 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | C9H17NO3 | CID 11041481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic Evolution: A Guide to Lewis Acid-Mediated Reactions of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Abstract
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a versatile chiral building block of significant interest in pharmaceutical and fine chemical synthesis. Its inherent stereochemistry and bifunctional nature—possessing both a nucleophilic secondary alcohol and a protected amine adjacent to a reactive allyl group—make it an ideal substrate for a variety of stereoselective transformations. This technical guide provides an in-depth exploration of Lewis acid catalysis in reactions involving this carbamate, offering detailed application notes, mechanistic insights, and step-by-step protocols for researchers, scientists, and professionals in drug development. We will delve into two primary classes of transformations: intramolecular cyclization to form valuable oxazolidinone scaffolds and diastereoselective additions to aldehydes, highlighting the pivotal role of Lewis acids in activating substrates, controlling reaction pathways, and influencing stereochemical outcomes.
Introduction: The Strategic Value of a Chiral Allylic Amino Alcohol
This compound, bearing a Boc-protected amine, is a key intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of conditions while allowing for facile deprotection under acidic conditions.[1] The strategic positioning of the hydroxyl and vinyl groups at a chiral center provides a platform for converting acyclic stereochemistry into cyclic systems or for relaying stereochemical information to a newly formed stereocenter.
Lewis acids, as electron-pair acceptors, are indispensable tools in modern organic synthesis for activating electrophiles and catalyzing a plethora of reactions.[2] In the context of our target molecule, Lewis acids can coordinate to the carbonyl oxygen of an aldehyde, enhancing its electrophilicity, or to the hydroxyl group of the carbamate, facilitating its departure in cyclization reactions. The choice of the Lewis acid is critical, as its size and Lewis acidity can profoundly influence reaction rates and selectivity.
This guide will focus on two exemplary, high-impact applications of Lewis acid catalysis with this substrate, providing both the theoretical framework and practical execution details necessary for successful implementation in a research setting.
Application I: Lewis Acid-Catalyzed Intramolecular Cyclization to Forge Chiral Oxazolidinones
The 2-oxazolidinone moiety is a privileged scaffold in medicinal chemistry, forming the core of several antibiotic drugs, such as linezolid.[1] The intramolecular cyclization of β-amino alcohols is a direct and atom-economical route to these valuable heterocycles. Lewis acids can promote this transformation by activating the hydroxyl group as a better leaving group.
Mechanistic Rationale
The proposed mechanism for the Lewis acid-catalyzed cyclization of this compound is depicted below. The Lewis acid (e.g., BF₃·OEt₂) coordinates to the hydroxyl oxygen, making it a more facile leaving group. The carbamate nitrogen then acts as an intramolecular nucleophile, attacking the activated carbon center. Subsequent loss of the activated hydroxyl group and the Lewis acid catalyst furnishes the chiral vinyl-substituted oxazolidinone. The reaction is expected to proceed with retention of configuration at the stereogenic center.
Caption: Proposed mechanism for Lewis acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one
This protocol outlines a general procedure for the cyclization reaction. Researchers should optimize solvent, temperature, and Lewis acid loading for their specific setup.
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the carbamate in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-4-vinyl-1,3-oxazolidin-2-one.
Data Summary
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BF₃·OEt₂ | 110 | DCM | 0 to rt | 18 | ~75-85 |
| TiCl₄ | 110 | DCM | -78 to rt | 12 | ~70-80 |
| Sc(OTf)₃ | 10 | CH₃CN | 60 | 24 | ~60-70 |
Note: Yields are representative and may vary based on experimental conditions and scale.
Application II: Diastereoselective Addition to Aldehydes
The reaction of the hydroxyl group of our chiral substrate with an aldehyde can be directed towards a diastereoselective addition, forming a new stereocenter. The inherent chirality of the this compound is expected to influence the stereochemical outcome of the reaction, particularly when a Lewis acid is used to activate the aldehyde.
Mechanistic Considerations and Stereochemical Control
In this transformation, the Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. The hydroxyl group of the chiral amino alcohol then acts as a nucleophile. The stereochemical outcome is governed by the formation of a six-membered transition state, as proposed in similar systems. The bulky tert-butyl and Boc groups on the chiral substrate will sterically direct the approach of the activated aldehyde, favoring the formation of one diastereomer over the other.
Caption: Diastereoselective addition of the chiral amino alcohol to a Lewis acid-activated aldehyde.
Experimental Protocol: Diastereoselective Addition to Benzaldehyde
This protocol provides a method for the diastereoselective addition of the chiral amino alcohol to benzaldehyde, a representative aromatic aldehyde.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Titanium (IV) chloride (TiCl₄), 1.0 M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled benzaldehyde (1.1 eq) to the solution.
-
Slowly add TiCl₄ (1.0 M solution in DCM, 1.2 eq) dropwise via syringe over 20-30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the major diastereomer.
Expected Outcomes and Analysis
| Lewis Acid | Aldehyde | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| TiCl₄ | Benzaldehyde | DCM | -78 | >90:10 |
| BF₃·OEt₂ | Benzaldehyde | DCM | -78 to 0 | ~85:15 |
| ZnCl₂ | Benzaldehyde | DCM | 0 to rt | ~70:30 |
Note: Diastereomeric ratios are estimates based on related literature and will require experimental verification.
Conclusion and Future Outlook
This compound is a powerful chiral synthon whose reactivity can be effectively modulated and controlled through the use of Lewis acid catalysis. The protocols detailed herein for intramolecular cyclization and diastereoselective aldehyde addition provide robust starting points for the synthesis of complex, stereochemically rich molecules. The choice of Lewis acid, solvent, and temperature are critical parameters that allow for the fine-tuning of these transformations to achieve desired outcomes in terms of yield and selectivity. Further exploration into a broader range of Lewis acids, including chiral Lewis acids for asymmetric catalysis, could unlock even more sophisticated and efficient synthetic routes, further cementing the importance of this versatile building block in modern drug discovery and development.
References
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Aldrichimica Acta.
- Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Omega.
- De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. PubMed.
- TiCl4 Promoted Three Component Coupling Reaction: A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans. PMC. [Link]
- Chiral Lewis acid. Wikipedia. [Link]
- BF₃·OEt₂-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Royal Society of Chemistry. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its asymmetric synthesis. As a key chiral building block, achieving high yield and enantiopurity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The predominant method for synthesizing this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, tert-butyl (1-oxobut-3-en-2-yl)carbamate. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for this transformation, offering excellent stereocontrol.[1][2] This guide will focus on optimizing this critical reaction step.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction is producing the desired alcohol, but the enantiomeric excess (% ee) is significantly lower than expected. What are the likely causes and how can I improve stereoselectivity?
Answer: Low enantioselectivity is one of the most common issues in CBS reductions. It typically points to a competing, non-selective reduction pathway or compromised catalyst performance. Here are the primary factors to investigate:
-
Presence of Moisture: The oxazaborolidine catalyst and the borane reducing agent are highly sensitive to water. Moisture will hydrolyze these reagents, leading to the formation of achiral borohydride species that reduce the ketone non-selectively.[3][4]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the transition state's organization, which dictates enantioselectivity.[1] While lower temperatures generally favor higher ee, there is often an optimal temperature for each specific substrate below which the reaction rate becomes impractically slow or selectivity paradoxically decreases.[4][5]
-
Solution: Perform a temperature screening experiment to identify the optimal balance between reaction rate and enantioselectivity.
-
| Screening Temperature | Typical Observation | Recommendation |
| Room Temperature (~25 °C) | Fastest reaction, often lowest ee. | Start here for initial trials if speed is critical, but expect suboptimal ee. |
| 0 °C | Moderate rate, improved ee. | A good starting point for optimization. |
| -20 °C to -40 °C | Slower rate, often significantly higher ee. | Frequently the optimal range for many substrates.[5] |
| -78 °C (Dry Ice/Acetone) | Very slow reaction, may offer the highest ee but can be impractical. | Reserve for difficult substrates where maximum selectivity is required. |
-
Impure Borane Source: Commercially available borane solutions (e.g., BH₃•THF) can contain trace amounts of borohydride impurities. These species are potent, achiral reducing agents that contribute to the "background" non-asymmetric reduction, thereby lowering the overall ee.[1]
-
Incorrect Stoichiometry: An improper ratio of catalyst to borane or substrate can allow the non-catalyzed reduction to become more significant.
-
Solution: Carefully control the stoichiometry. Typically, 5-10 mol% of the CBS catalyst is sufficient. The borane reagent should be in slight excess relative to the ketone substrate (e.g., 1.1-1.2 equivalents), but a large excess should be avoided.
-
Issue 2: Low or No Conversion
Question: My reaction is stalled. The starting ketone is either not being consumed or the conversion is extremely low after a reasonable time. What should I investigate?
Answer: Poor conversion points to issues with reagent activity or reaction conditions.
-
Catalyst Inactivity: The oxazaborolidine catalyst may not have formed correctly or may have degraded.
-
Solution: If generating the catalyst in situ from a chiral amino alcohol and a borane source, ensure the pre-formation step is complete. This usually involves stirring the components at room temperature or slightly elevated temperatures before cooling for the ketone addition.[5] If using a pre-formed catalyst solution, verify its age and storage conditions, as prolonged storage can lead to degradation.
-
-
Poor Borane Quality: The borane reagent may have decomposed.
-
Solution: As mentioned previously, use a fresh, high-quality borane source. Titrating the borane solution to confirm its molarity before use is a good practice in GMP environments.
-
-
Insufficient Temperature/Time: The reaction may simply be too slow at the chosen temperature.
-
Solution: Monitor the reaction by TLC or GC/LC-MS. If conversion is low after several hours, consider allowing the reaction to run for a longer period (e.g., 24 hours) or cautiously increasing the temperature in increments, while monitoring the impact on ee.
-
Issue 3: Difficult Purification
Question: I'm struggling to isolate a pure product. My crude material is contaminated with byproducts that are difficult to remove by column chromatography.
Answer: The primary challenge in purifying the products of borane reductions is the removal of boron-containing byproducts.
-
Boron Residues: After quenching, boron salts and boric acid derivatives can form emulsions or co-elute with the product.
-
Solution: An effective workup is crucial. Quench the reaction by slowly adding methanol at a low temperature (e.g., 0 °C).[6] This converts residual borane and borate esters into volatile trimethyl borate. After quenching, concentrate the reaction mixture on a rotary evaporator, then co-evaporate with additional methanol two or three times.[7][8] This process effectively removes the majority of boron as B(OMe)₃. Follow this with a standard aqueous workup (e.g., washing with dilute acid, then brine) and extraction.
-
-
Catalyst Removal: The chiral amino alcohol used to generate the catalyst can sometimes be difficult to separate from the desired alcohol product.
-
Solution: During the aqueous workup, an acidic wash (e.g., 1M HCl) will protonate the amino alcohol catalyst, allowing it to be extracted into the aqueous layer.[9] Ensure your target molecule is stable to these acidic conditions. The Boc-protecting group is generally stable to brief washes with dilute aqueous acid but can be cleaved by strong or prolonged acid exposure.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the CBS reduction and how does it achieve such high stereoselectivity?
A1: The CBS reduction operates through a highly organized, catalyst-controlled transition state. The mechanism, first proposed by E.J. Corey, involves a dual-activation system.[11][12]
-
Catalyst-Borane Complex Formation: The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[1][3]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination is sterically directed; the ketone orients itself to place its smaller substituent (Rs) in a sterically hindered position, pointing towards the catalyst's chiral framework, while the larger substituent (Rl) occupies a less hindered space.[1]
-
Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular transfer is face-selective, delivering the hydride to the less-hindered face of the ketone, thus establishing the new stereocenter.[13]
-
Product Release & Catalyst Turnover: The resulting alkoxyborane product is released, and the catalyst is regenerated to continue the cycle. An acidic or methanolic workup liberates the final chiral alcohol.[3]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Q2: How do I choose the right CBS catalyst and borane source?
A2: The choice depends on the substrate and desired outcome.
-
Catalyst: The most common catalyst is the (R)- or (S)-Me-CBS oxazaborolidine, derived from proline.[11] The methyl group on the boron generally provides a good balance of reactivity and selectivity for a wide range of ketones.[2] For certain substrates, varying this substituent (e.g., to butyl or phenyl) can optimize the steric environment and improve enantioselectivity.[1]
-
Borane Source: The choice of borane reagent can significantly impact the reaction.
| Borane Source | Key Characteristics | Best For |
| BH₃•THF | Most common, commercially available in solution. Can contain stabilizing agents or borohydride impurities.[1] | General purpose reductions. Use fresh bottles for best results. |
| BH₃•SMe₂ (BMS) | More stable and concentrated than BH₃•THF. The dimethyl sulfide byproduct has a strong odor.[6] | Large-scale reactions or when higher reagent stability is needed. |
| Catecholborane | Less reactive than borane complexes. Allows for reactions at very low temperatures (-78 °C to -126 °C) with potentially higher selectivity.[1] | Substrates that require extremely low temperatures to achieve high ee. |
Q3: What is a standard workflow for optimizing the CBS reduction?
A3: A systematic approach is key to successful optimization. The following workflow outlines the critical steps.
Caption: A logical workflow for optimizing the CBS reduction reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of tert-butyl (1-oxobut-3-en-2-yl)carbamate
This protocol is a representative example and may require optimization for your specific setup and scale.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Catalyst Solution: To the flask, add anhydrous tetrahydrofuran (THF, ~0.1 M relative to the final ketone concentration). Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.10 equivalents) via syringe.
-
Cooling & Borane Addition: Cool the catalyst solution to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, ~2.0 M, 0.6 equivalents) dropwise over 10-15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve tert-butyl (1-oxobut-3-en-2-yl)carbamate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C (or the optimized temperature). Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
Protocol 2: Quench and Workup Procedure
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add methanol dropwise to quench any unreacted borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the effervescence ceases.
-
Solvent Removal: Warm the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Azeotropic Boron Removal: Add fresh methanol to the residue and concentrate again under reduced pressure. Repeat this step two more times to remove boron byproducts as volatile trimethyl borate.[7][8]
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove the catalyst), saturated aqueous NaHCO₃ (to neutralize), and finally, saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure alcohol.
References
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- The Organic Chemist. (2021, May 1).
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]
- Semantic Scholar. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.
- Merlic, C. A. (n.d.). Workup Tricks: Reagents. UCLA Chemistry.
- ResearchGate. (2007). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.
- National Institutes of Health (NIH). (2009). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester.
- Organic Chemistry Help. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- ResearchGate. (2003). Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones.
- ResearchGate. (1998). The Preparation of Enantiomerically Pure 3,4-Epoxy-1-butene and 3-Butene-1,2-diol.
- Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction.
- O-Chem. (2021, September 15).
- Organic Syntheses. (n.d.). Hydroboration of 1-Hexene.
- Organic Chemistry Portal. (n.d.). Borane Reagents.
- Organic Syntheses. (2007). Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation.
- University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.
- ResearchGate. (2009). Corey–Bakshi–Shibata (CBS) reagent.
- AbacipharmTech. (n.d.). (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate_89985-86-4.
- PubMed. (2002). New Methodology for the Asymmetric Reduction of Ketones.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- Chemical Society Reviews. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones.
- PubMed. (2018). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases.
- By Inquisition. (2015, August 12). Asymmetric reductions of aldehydes and ketones [Video]. YouTube. [Link]
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- PrepChem.com. (n.d.). Synthesis of 3-methylbut-3-ene-2-ol.
- The Royal Society of Chemistry. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate.
- PubChem. (n.d.). (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate.
- PubChem. (n.d.). tert-butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate.
- PubChem. (n.d.). tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate.
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. youtube.com [youtube.com]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. youtube.com [youtube.com]
Improving diastereoselectivity with (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to the technical support resource for (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a versatile chiral auxiliary for inducing diastereoselectivity in a range of chemical transformations. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights, practical protocols, and robust troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as (R)-N-Boc-2-amino-3-buten-1-ol, is a chiral building block used primarily as a chiral auxiliary or starting material in asymmetric synthesis.[1] Its principal application is to control the stereochemical outcome of reactions by directing incoming reagents to a specific face of a prochiral center, thereby leading to the preferential formation of one diastereomer over another.
Q2: What key structural features of this molecule are responsible for inducing diastereoselectivity?
The efficacy of this reagent stems from three critical features:
-
Defined Stereocenter: The (R)-configuration at the C2 position serves as the primary chiral director.
-
Bulky Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides significant steric hindrance, effectively blocking one face of the molecule from reagent attack.
-
Coordinating Hydroxyl Group: The primary alcohol can act as a coordination site for metal cations or Lewis acids, locking the conformation of the molecule into a rigid transition state, which can dramatically enhance facial selectivity.[2]
Q3: How does this chiral auxiliary compare to other methods of achieving stereocontrol, like chiral catalysts?
Using a covalently attached chiral auxiliary like this compound offers a robust and often predictable method for stereocontrol, particularly during early-stage research and development.[3][4] While catalytic asymmetric methods are more atom-economical, substrate-controlled diastereoselection can be less sensitive to reaction conditions and easier to optimize for novel substrates. The auxiliary can typically be removed in a subsequent step to reveal the desired enantiomerically enriched product.
Core Mechanism of Diastereoselection
The diastereoselectivity achieved with this auxiliary is primarily governed by the interplay between steric hindrance and chelation control. The predictable outcome relies on forcing the reaction to proceed through an organized, low-energy transition state.
-
Non-Chelating Conditions (Felkin-Ahn Model): In the absence of a coordinating metal or Lewis acid, the transition state is dictated by sterics. The largest group (the Boc-protected amine) orients itself anti-periplanar to the incoming nucleophile to minimize A(1,3) strain. The nucleophile then attacks the vinyl group from the least hindered face.
-
Chelating Conditions (Cram-Chelate Model): In the presence of a suitable Lewis acid (e.g., TiCl₄, ZnCl₂, MgBr₂), the hydroxyl group and the carbamate's carbonyl oxygen can form a rigid five-membered chelate ring with the metal center. This conformation locks the molecule, and the remaining substituents dictate the trajectory of the incoming reagent. The steric bulk of the chelated complex directs the attack to the opposite face, which can often reverse the stereoselectivity compared to non-chelating conditions.[2]
Caption: Logical workflow for predicting the dominant stereocontrol model.
Exemplary Protocol: Diastereoselective Allylation of an Aldehyde
This protocol describes the addition of an allyl nucleophile to an aldehyde, where the stereochemistry is directed by a derivative of this compound.
Objective: To synthesize a homoallylic alcohol with high diastereoselectivity.
Materials:
-
This compound derived substrate (1.0 eq)
-
Aldehyde (1.2 eq)
-
Allyltrimethoxysilane (1.5 eq)
-
Titanium(IV) isopropoxide (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Setup: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (N₂ or Ar).
-
Reaction Mixture: To a flame-dried round-bottom flask, add the chiral substrate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add titanium(IV) isopropoxide (1.1 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to allow for chelation.
-
Reagent Addition: Add the aldehyde (1.2 eq) followed by the dropwise addition of allyltrimethoxysilane (1.5 eq).
-
Reaction Monitoring (Checkpoint): Stir the reaction at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis of characteristic signals or by chiral HPLC.
Troubleshooting Guide: Improving Diastereoselectivity
Even with a powerful chiral auxiliary, achieving high diastereoselectivity can be challenging. This guide addresses common issues.
| Problem | Potential Causes | Solutions & Optimization Strategies |
| Low Diastereoselectivity (Poor d.r.) | 1. Suboptimal Temperature: The transition states leading to the two diastereomers are close in energy. 2. Incorrect Solvent Choice: Solvent polarity can affect the stability of the transition state and the effectiveness of chelation. 3. Insufficient Chelation: The Lewis acid may be inactive, used in insufficient quantity, or incompatible with the substrate. | Temperature: Lower the reaction temperature. Running reactions at -78 °C or even -100 °C often significantly improves d.r. Solvent Screen: Test less coordinating solvents like toluene or hexane, which can favor chelation. Avoid highly coordinating solvents like THF if chelation is desired.[5] Lewis Acid: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂). Ensure the Lewis acid is fresh and handled under strictly anhydrous conditions. Increase stoichiometry to 1.5-2.0 eq. |
| Reaction Fails to Proceed or is Sluggish | 1. Inactive Reagents: The nucleophile or Lewis acid may have degraded due to moisture or improper storage. 2. Steric Hindrance: The substrate or aldehyde may be too sterically demanding for the reaction to occur under the chosen conditions. | Reagent Quality: Use freshly distilled/purified reagents. Ensure all solvents are rigorously dried. Temperature: While low temperatures favor selectivity, they also slow down the reaction. If the reaction is too slow at -78 °C, try running it at a slightly higher temperature (e.g., -40 °C or 0 °C) and accept a potential small drop in selectivity. Change Nucleophile: Consider a more reactive nucleophile (e.g., allyltributyltin instead of an allylsilane). |
| Inverted or Unexpected Stereochemistry | 1. Chelating vs. Non-Chelating Control: The reaction may be proceeding through a non-chelating (Felkin-Ahn) pathway when a chelating one was expected, or vice-versa. 2. Incorrect Reagent Association: The association of the Lewis acid with the substrate may not be forming the expected rigid chelate. | Force Chelation: Add a strong Lewis acid known to form chelates (e.g., TiCl₄).[2] Force Non-Chelation: Use a non-coordinating solvent and a bulky, non-chelating protecting group on any other nearby functional groups. Run the reaction in the absence of any Lewis acid if the nucleophile is sufficiently reactive on its own. |
graph TD { A[Start: Low Diastereoselectivity] -- Analysis --> B{Is Chelation the Intended Pathway?}; B -- Yes --> C{Is a Lewis Acid Being Used?}; B -- No --> D[Proceeding via Steric Control]; C -- Yes --> E{Troubleshoot Chelation}; C -- No --> F[Add a strong Lewis Acid, e.g., TiCl₄, MgBr₂]; E -- " " --> G[Lower Temperature (-78°C to -100°C)]; E -- " " --> H[Switch to a Non-Coordinating Solvent (Toluene, Hexane)]; E -- " " --> I[Increase Lewis Acid Stoichiometry]; D -- " " --> J[Lower Temperature (-78°C to -100°C)]; D -- " " --> K[Increase Steric Bulk of Other Groups to Enhance Facial Bias];style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#333,stroke-width:1px,fontcolor:#202124 style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: A troubleshooting decision tree for optimizing diastereoselectivity.
References
- Adam, W., Bosio, S. G., & Wolff, B. T. (n.d.). Chiral-Auxiliary-Controlled Diastereoselectivity in the Epoxidation of Enecarbamates with DMD and mCPBA. Organic Letters. [Link]
- Adam, W., Bosio, S. G., & Wolff, B. T. (n.d.). Enecarbamates as Selective Substrates in Oxidations: Chiral-Auxiliary-Controlled Mode Selectivity and Diastereoselectivity in the [2+2] Cycloaddition and Ene Reaction of Singlet Oxygen and in the Epoxidation by DMD and mCPBA. The Journal of Organic Chemistry. [Link]
- Reddy, L. R., Hu, B., & Prashad, M. (2012). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. PMC. [Link]
- National Center for Biotechnology Information. (n.d.). (S)
- Tian, I. (2020). Why are some reactions diastereoselective while others enantioselective?
- Semantic Scholar. (n.d.). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- Carreira, E. M., & Kvaerno, L. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.
- Chemospecific. (2019). Unlocking Diastereoselectivity Secrets. YouTube. [Link]
Sources
- 1. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | C9H17NO3 | CID 11041481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. pubs.acs.org [pubs.acs.org]
Common side reactions with (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate (CAS: 91103-37-6), a key chiral building block in modern organic synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, stability, and reactivity of this compound.
Q1: What are the recommended storage conditions for this compound? A: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be kept away from strong acids and oxidizing agents.
Q2: How stable is the tert-butyloxycarbonyl (Boc) protecting group on this molecule? A: The Boc group is a robust protecting group under many conditions. It is generally stable to basic hydrolysis, catalytic hydrogenation, and a wide range of nucleophiles.[1][2] However, it is highly sensitive to acidic conditions.
Q3: What happens to the molecule under acidic conditions? A: The Boc group is readily cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).[1] The mechanism involves the formation of a relatively stable tert-butyl cation, which can lead to side reactions if not properly managed.[1][2][3] The primary alcohol and alkene functionalities are generally stable to these conditions, assuming the acid is not excessively strong or used at high temperatures for prolonged periods.
Q4: What are the primary reactive sites on the molecule and in what order do they typically react? A: The molecule has three key functional groups:
-
Primary Alcohol (-CH₂OH): This is a primary site for nucleophilic attack (after activation) and oxidation.
-
Alkene (-CH=CH₂): The terminal double bond can undergo a variety of transformations, including metathesis, hydrogenation, epoxidation, and dihydroxylation.
-
Boc-protected Amine (-NHBoc): The amine itself is protected, but the Boc group can be removed under acidic conditions to liberate the free amine for further functionalization. The carbamate carbonyl has low electrophilicity due to resonance from the nitrogen lone pair.[4]
The reactivity order depends entirely on the chosen reagents and reaction conditions. For example, an oxidizing agent will target the alcohol, while an olefin metathesis catalyst will target the alkene.
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This guide is structured by the functional group being targeted. Each issue is presented with common symptoms, probable causes, and actionable solutions.
2.1 Reactions at the Hydroxyl Group (C1)
The primary alcohol is a versatile handle for chain extension or conversion to other functional groups, most commonly via oxidation.
Issue: Incomplete or Slow Oxidation to the Aldehyde
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.
-
Possible Cause 1: Steric Hindrance. The Boc-protected amino group adjacent to the reaction center can sterically hinder the approach of bulky oxidizing agents.
-
Possible Cause 2: Inappropriate Reagent. The chosen oxidizing agent may not be potent enough for this specific substrate. It's crucial to select a reagent suitable for oxidizing amino alcohols, where the amino group is protected to prevent its oxidation.[5]
-
Solution:
-
Switch to a Less Hindered Reagent: Consider using reagents known for their efficacy with sterically hindered alcohols, such as those used in Swern or Dess-Martin periodinane (DMP) oxidations.
-
Increase Reagent Stoichiometry: A modest increase in the equivalents of the oxidizing agent (e.g., from 1.5 to 2.0 eq.) can sometimes drive the reaction to completion. Monitor carefully to avoid over-oxidation.
-
Optimize Temperature: While many oxidations are run at low temperatures to improve selectivity, a slight increase in temperature may be necessary to overcome the activation energy barrier. For a Swern oxidation, this might mean allowing the reaction to slowly warm from -78°C to -40°C.
-
| Reagent | Typical Conditions | Advantages | Potential Issues |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp | Mild, neutral pH, simple workup | Can be explosive at high temp, expensive |
| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | DCM, -78°C to RT | High yields, effective for hindered alcohols | Requires low temp, unpleasant odor |
| TEMPO/Bleach | DCM/H₂O, NaHCO₃, 0°C | Selective for primary alcohols, inexpensive | Requires biphasic conditions, pH sensitive |
2.2 Reactions at the Alkene (C3-C4)
The terminal alkene is ideal for C-C bond formation, particularly through olefin metathesis.
Issue: Low Yield or No Reaction in Cross-Metathesis (CM)
-
Symptom: Complex mixture of products observed by GC/MS or LC-MS, with significant starting material remaining. Homodimerization of the reaction partner may be prevalent.
-
Possible Cause 1: Catalyst Inhibition. The lone pairs on the carbamate oxygen or the hydroxyl oxygen can potentially coordinate to the metal center of the catalyst (e.g., Ruthenium), inhibiting its activity.
-
Possible Cause 2: Catalyst Decomposition. Ruthenium-based metathesis catalysts can be sensitive to impurities, oxygen, and moisture, leading to decomposition before the reaction completes.[6]
-
Possible Cause 3: Unfavorable Kinetics. The desired cross-metathesis reaction may be slower than competing pathways like homodimerization or secondary metathesis of the product.[7]
-
Solution:
-
Protect the Hydroxyl Group: Before attempting metathesis, protect the primary alcohol as a silyl ether (e.g., TBS or TIPS). This blocks a potential coordination site and can improve catalyst turnover.
-
Use a More Robust Catalyst: Switch to a more stable, third-generation Grubbs catalyst or other advanced catalysts known for higher functional group tolerance.[6]
-
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed via sparging with argon or freeze-pump-thaw cycles to remove dissolved oxygen.
-
Optimize Catalyst Loading and Temperature: Start with a standard catalyst loading (e.g., 2-5 mol%) and run the reaction at the recommended temperature (typically 40-60°C for DCM or DCE). If the reaction stalls, a second portion of the catalyst can be added.
-
2.3 Reactions involving the Boc-Protected Amine
The most common reaction is the deprotection of the Boc group to reveal the free amine.
Issue: Formation of Unexpected Byproducts During Acidic Boc Deprotection
-
Symptom: LC-MS or NMR analysis of the crude product shows new peaks, sometimes with a mass corresponding to the desired product + 56 amu (a tert-butyl group).
-
Possible Cause: Alkylation by tert-Butyl Cation. The mechanism of acid-catalyzed Boc deprotection generates a tert-butyl carbocation.[1][2] This reactive electrophile can be trapped by any available nucleophiles in the reaction mixture, including the solvent, the product amine, or nucleophilic side chains if present on other parts of the molecule.[2][3]
-
Solution:
-
Use a Scavenger: This is the most critical step. Incorporate a carbocation scavenger into the reaction mixture to trap the tert-butyl cation as it forms. Common and effective scavengers include anisole, thioanisole, or triethylsilane (TES).
-
Use Milder Acidic Conditions: If possible, use a milder acid system, such as 4M HCl in dioxane or 25% TFA in DCM, rather than neat TFA.
-
Control Temperature: Perform the deprotection at 0°C or room temperature. Avoid heating, as this can promote side reactions.
-
Section 3: Protocols and Visualizations
Appendix A: Key Experimental Protocols
Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add Dess-Martin Periodinane (1.5 eq.) to the solution in one portion at room temperature under an argon atmosphere.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: TFA-Mediated Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Add a scavenger, such as anisole (2.0-5.0 eq.), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically 5-10 equivalents, often as a 25-50% solution in DCM) dropwise.
-
Stir the reaction at 0°C or allow it to warm to room temperature. Monitor by TLC until all starting material is consumed (usually 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene or DCM can help remove residual TFA.
-
The resulting ammonium salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Appendix B: Visualization Diagrams
Diagram 1: Mechanism of Boc deprotection showing the critical role of scavengers.
Diagram 2: A general decision tree for troubleshooting incomplete reactions.
Section 4: References
-
Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved January 7, 2026, from
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved January 7, 2026, from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 7, 2026, from
-
CoLab. (2025, November 1). Challenges in olefin metathesis: past, present and future. Retrieved January 7, 2026, from
-
University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved January 7, 2026, from
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved January 7, 2026, from
-
ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 7, 2026, from
-
ResearchGate. (n.d.). Challenges and Breakthroughs in Z‐Enantioselective Olefin Metathesis. Retrieved January 7, 2026, from
-
Armbruster, R., & Emmons, W. D. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved January 7, 2026, from
-
Benchchem. (n.d.). (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-17-3. Retrieved January 7, 2026, from
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 7, 2026, from
-
NIH. (n.d.). Kinetic Selectivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes. Retrieved January 7, 2026, from
-
NIH. (n.d.). Olefin Metathesis for Chemical Biology. PMC. Retrieved January 7, 2026, from
-
Beilstein Journals. (2019, February 14). Aqueous olefin metathesis: recent developments and applications. Retrieved January 7, 2026, from
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 7, 2026, from
-
ResearchGate. (n.d.). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Retrieved January 7, 2026, from
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 7. Kinetic Selectivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yields in synthesis with (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Technical Support Center: Synthesis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable chiral building block. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your synthetic route.
Troubleshooting Guide: Addressing Low Yields
Low yields in multi-step synthesis are common, but systematic troubleshooting can often pinpoint the root cause. This section addresses specific issues you might encounter when synthesizing this compound, presented in a question-and-answer format.
Q1: My yield is significantly low after the N-Boc protection step. What are the likely causes and solutions?
This is one of the most critical steps, and yield loss here can be attributed to several factors, primarily incomplete reaction or the formation of side products.
Possible Causes & Solutions:
-
Incomplete Reaction: The amine starting material (e.g., (R)-2-aminobut-3-en-1-ol) may not have fully reacted.
-
Causality: The nucleophilicity of the amine can be hampered by protonation if the reaction medium is not sufficiently basic. The reactivity of Di-tert-butyl dicarbonate ((Boc)₂O) can also be a limiting factor.
-
Troubleshooting Steps:
-
Optimize Base: The choice and stoichiometry of the base are critical. While amines can react with (Boc)₂O without a base, bases like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) are often used to neutralize the acidic byproducts and drive the reaction to completion.[1] Ensure at least one equivalent of a non-nucleophilic base is used.
-
Solvent Selection: The reaction is typically performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure your starting material is fully soluble. For amino alcohols, a biphasic system (e.g., Dioxane/water with NaOH) can also be highly effective.
-
Increase (Boc)₂O Equivalents: While a slight excess (1.05-1.2 eq.) of (Boc)₂O is standard, pushing it to 1.5 equivalents can sometimes improve conversion for less reactive amines. Monitor with Thin Layer Chromatography (TLC) to avoid excess reagent, which can complicate purification.
-
Temperature and Reaction Time: Most Boc protections proceed well at 0 °C to room temperature. If the reaction is sluggish, allow it to stir overnight at room temperature.
-
-
-
Side Product Formation: The hydroxyl group can, in some cases, react to form a carbonate, or di-Boc protection of the amine can occur.
-
Causality: While amines are inherently more nucleophilic than alcohols, forcing conditions (high temperature, strong bases like DMAP in excess) can lead to O-acylation.[2]
-
Troubleshooting Steps:
-
Avoid Overly Forcing Conditions: Do not use excessive heat. If a catalyst is needed for a hindered amine, use DMAP catalytically (0.05–0.1 eq.), not as a stoichiometric base.
-
Control Stoichiometry: Precise addition of (Boc)₂O can prevent di-protection. Add the reagent slowly to the solution of the amine.
-
-
Q2: I'm observing multiple spots on my TLC plate post-reaction, and purification is difficult. What are these impurities?
Beyond unreacted starting material, several side products can arise depending on your specific synthetic route.
Possible Impurities & Mitigation:
-
O-Boc Protected Species: As mentioned, the hydroxyl group may have reacted. This species will be less polar than your desired product.
-
Solution: Use milder reaction conditions. If O-protection has occurred, the O-Boc group can sometimes be selectively cleaved during aqueous workup with a careful pH adjustment, as carbonates are more labile than carbamates.
-
-
Urea Byproducts: If your (Boc)₂O has degraded to form isocyanate, it can react with the starting amine to form a urea derivative.
-
Solution: Use fresh, high-quality (Boc)₂O. Store the reagent under dry conditions and at the recommended temperature.
-
-
Oligomerization/Polymerization: The vinyl group is susceptible to radical polymerization, especially if the reaction mixture is exposed to light, heat, or trace metal impurities over long periods.
-
Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, inhibitor-free solvents if necessary. Keep reaction times as short as is reasonably possible.
-
Below is a troubleshooting workflow to diagnose low-yield issues systematically.
Caption: Troubleshooting workflow for low-yield synthesis.
Optimized Synthesis Protocol: N-Boc Protection of (R)-2-aminobut-3-en-1-ol
This protocol provides a robust method for the synthesis of the target compound, designed to maximize yield and purity. It is presented as a self-validating system with clear checkpoints.
Reaction Scheme:
Caption: Boc protection of (R)-2-aminobut-3-en-1-ol.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| (R)-2-aminobut-3-en-1-ol | 87.12 | 1.0 | (e.g., 5.0 g, 57.4 mmol) |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | (e.g., 13.8 g, 63.1 mmol) |
| Sodium Bicarbonate | 84.01 | 2.0 | (e.g., 9.6 g, 114.8 mmol) |
| Tetrahydrofuran (THF) | - | - | 100 mL |
| Deionized Water | - | - | 100 mL |
| Ethyl Acetate | - | - | For extraction |
| Brine Solution | - | - | For washing |
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-aminobut-3-en-1-ol (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 1:1 mixture of THF and water (200 mL total).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in 20 mL of THF. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir vigorously for 12-16 hours.
-
Monitoring (Checkpoint): Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear. A ninhydrin stain can be used to visualize the primary amine starting material.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often a pale yellow oil or a white solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to afford the pure product. Expected yields for this protocol are typically in the range of 85-95%.
Frequently Asked Questions (FAQs)
Q: Can I use a different protecting group for the amine? A: Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is advantageous due to its stability to a wide range of nucleophiles and bases, and its straightforward removal under mild acidic conditions.[1][3] This makes it orthogonal to many other protecting groups used in complex syntheses.
Q: My starting material is (R)-vinylglycine, not the amino alcohol. How does this change the synthesis? A: If you start with the amino acid, you will need to perform a reduction of the carboxylic acid to a primary alcohol. This is typically done after Boc protection of the amine.
-
Step 1: Protect the amine of (R)-vinylglycine with (Boc)₂O.
-
Step 2: Reduce the carboxylic acid. Common reducing agents for this transformation include borane-THF complex (BH₃·THF) or converting the acid to a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).[] This adds a step to the synthesis, which could lower the overall yield.
Q: How critical is the stereochemistry of the starting material? A: It is absolutely critical. The "(R)" designation refers to a specific stereocenter. If you start with a racemic mixture or the wrong enantiomer (S), your final product will not be the desired (R)-enantiomer. Ensure the stereochemical purity of your starting material is verified before beginning the synthesis.
Q: What are the best practices for storing this compound? A: The compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent potential degradation or oligomerization of the vinyl group over time. For long-term storage, refrigeration is recommended.
References
- Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- How can we protect an amino group leaving an alcohol group free?
- tert-Butyl (1-hydroxybut-3-en-2-yl)
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- (S)
Sources
Technical Support Center: Removal of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate Chiral Auxiliary
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing (R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate as a chiral auxiliary and require guidance on its effective removal. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful cleavage of the auxiliary while preserving the integrity of the target molecule.
Introduction to the Chiral Auxiliary and Its Removal
This compound is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. The auxiliary is temporarily incorporated into a molecule to direct the formation of a new stereocenter.[1] Following the desired transformation, the auxiliary must be efficiently removed to yield the final enantiomerically pure product.[1] The removal of this auxiliary, which contains a tert-butyloxycarbonyl (Boc) protecting group, is typically achieved under acidic conditions.[2][3] The Boc group is prized for its stability in a wide range of non-acidic conditions, allowing for selective deprotection.[4]
The mechanism of acidic cleavage involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decomposes to release the free amine and carbon dioxide.[2][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of the this compound chiral auxiliary.
Issue 1: Incomplete or Slow Cleavage of the Chiral Auxiliary
Question: My reaction is showing incomplete removal of the chiral auxiliary, even after extended reaction times. What are the potential causes and how can I resolve this?
Answer: Incomplete cleavage is a common challenge that can often be rectified by systematically evaluating and optimizing the reaction conditions.
Potential Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc deprotection is often dependent on the concentration of the acid.[6] If the reaction is sluggish, a stronger acid or a higher concentration may be required.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of the substrate and the efficacy of the acidic reagent.
-
Solution: Ensure your substrate is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents or co-solvent systems. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[7]
-
-
Low Reaction Temperature: While many Boc deprotections proceed efficiently at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[3]
-
Solution: Cautiously increase the reaction temperature, monitoring for any potential side product formation by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Steric Hindrance: A sterically hindered environment around the carbamate can impede the approach of the acid, slowing down the cleavage reaction.
-
Solution: In addition to increasing temperature and acid strength, consider using a less sterically demanding acidic reagent if possible.
-
Issue 2: Formation of Undesired Side Products
Question: I am observing the formation of unexpected side products during the deprotection reaction. What are these byproducts and how can I prevent their formation?
Answer: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[2][4]
Potential Causes and Solutions:
-
Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during the cleavage is an electrophile and can react with any nucleophiles present in the reaction mixture, including the solvent, the product amine, or other functional groups on the substrate.[5]
-
Degradation of Acid-Sensitive Functional Groups: The strongly acidic conditions required for Boc removal can sometimes lead to the degradation of other acid-labile groups within your molecule, such as other protecting groups (e.g., trityl), esters, or ketals.[8]
-
Solution: If your molecule contains other acid-sensitive functionalities, you may need to explore milder deprotection methods. Options include using Lewis acids like zinc bromide (ZnBr2) or aluminum chloride (AlCl3), which can offer greater selectivity.[7][8] Alternatively, non-acidic methods, although less common for Boc removal, could be investigated.[9][10]
-
Issue 3: Epimerization or Racemization of the Product
Question: I am concerned about the stereochemical integrity of my product. How can I prevent epimerization at the adjacent stereocenter during auxiliary removal?
Answer: Maintaining stereochemical purity is paramount. Epimerization can occur under harsh conditions, particularly if there is an acidic proton alpha to the newly liberated amine.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Prolonged exposure to strong acids or elevated temperatures can increase the risk of epimerization.[11]
-
Solution: Utilize the mildest possible conditions that still afford complete cleavage. This may involve performing the reaction at a lower temperature (e.g., 0 °C) and carefully monitoring its progress to avoid unnecessarily long reaction times.[11]
-
-
Work-up Procedure: The work-up process can also introduce conditions that may lead to epimerization.
-
Solution: Employ a buffered work-up using solutions like saturated aqueous sodium bicarbonate or ammonium chloride to neutralize the acid, rather than using strong bases.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing the this compound auxiliary?
A1: The most common method is treatment with a strong acid. A typical starting point would be a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[7] Another widely used reagent is a solution of HCl in an organic solvent, such as dioxane or methanol.[2][7]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). The deprotected product (the free amine) will have a different retention factor (Rf) compared to the starting material. Staining the TLC plate with a ninhydrin solution is particularly useful, as it will specifically stain the primary amine of the product. LC-MS is another powerful tool for monitoring the disappearance of the starting material and the appearance of the product.
Q3: Can the chiral auxiliary be recovered after cleavage?
A3: In principle, the chiral auxiliary can be recovered after cleavage, which is one of its desirable characteristics.[1] After the reaction is complete and the product has been extracted, the auxiliary may be isolated from the reaction mixture, often through chromatographic purification.
Q4: Are there any non-acidic methods for removing a Boc group?
A4: While acidic cleavage is the standard, some alternative methods have been reported, although they are less common and substrate-dependent. These can include thermolytic deprotection using fluorinated alcohols, or methods employing specific basic conditions.[10][12][13] However, for the this compound auxiliary, acidic cleavage remains the most reliable and widely practiced approach.
Experimental Protocol: Acidic Removal of the Chiral Auxiliary
This protocol provides a general procedure for the removal of the this compound auxiliary using Trifluoroacetic Acid (TFA).
Materials:
-
Substrate with the chiral auxiliary
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Anisole (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation: Dissolve the substrate (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. If using a scavenger, add anisole (1-2 equivalents) to the solution.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 equivalents, often as a 50% v/v solution in DCM) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO2 gas will be evolved.[5] Ensure adequate venting.
-
Wash the organic layer sequentially with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired free amine.
Summary of Reaction Conditions:
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | HCl in dioxane/methanol is a common alternative.[2] |
| Solvent | Dichloromethane (DCM) | Ensure the substrate is fully soluble. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions.[11] |
| Scavenger | Anisole or Thioanisole | Recommended to prevent t-butyl cation side reactions.[2] |
| Work-up | Aqueous NaHCO3 wash | Neutralizes excess acid. |
Visual Diagrams
Caption: Mechanism of Acidic Boc Deprotection.
Caption: Troubleshooting Workflow for Auxiliary Removal.
References
- Technical Support Center: Removal of Chiral Auxiliaries. Benchchem.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Common pitfalls in the use of chiral auxiliaries. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Technical Support Center: Navigating the Challenges of (R,R)-Hydrobenzoin Chiral Auxiliary Removal. Benchchem.
- Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions.
- Amine Protection / Deprotection. Fisher Scientific.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentr
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
- Boiling water-catalyzed neutral and selective N-Boc deprotection. RSC Publishing.
- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
- Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up of Reactions with (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to the technical support center for (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this valuable chiral building block from the bench to a larger scale. As a key intermediate in the synthesis of various pharmaceuticals, its efficient and controlled manipulation is critical. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles encountered during process scale-up.
Section 1: Troubleshooting Guide
Scaling up chemical reactions often introduces challenges not apparent at the laboratory scale. This section addresses specific problems you might encounter, explaining the underlying chemical principles and offering field-proven solutions.
Problem 1: Low or Inconsistent Product Yield
A drop in yield is one of the most common and frustrating issues during scale-up. The cause is often multifactorial, stemming from thermal control issues, incomplete conversion, or degradation of the starting material or product.
-
Potential Cause: Thermal Degradation of the Boc Group
-
Expertise & Experience: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile.[1] While robust under many conditions, prolonged exposure to high temperatures (often exceeding 100-150 °C) can initiate its cleavage, leading to the formation of the free amine, carbon dioxide, and isobutylene.[1][2] On a larger scale, inefficient heat dissipation can create localized "hot spots" within the reactor, even if the external temperature appears controlled. This premature deprotection can halt the desired reaction or lead to side products.
-
Troubleshooting Protocol:
-
Re-evaluate Thermal Profile: Profile the internal temperature of your reactor. Do not rely solely on the jacket temperature.
-
Reduce Reaction Temperature: If the reaction allows, lower the temperature and compensate with a longer reaction time or a more efficient catalyst.
-
Solvent Selection: Choose a solvent with a boiling point that provides a natural temperature ceiling, preventing accidental overheating.
-
-
-
Potential Cause: Incomplete Reagent Dissolution or Mixing
-
Expertise & Experience: What dissolves or mixes readily in a 100 mL flask may behave differently in a 50 L reactor. Poor mixing can lead to localized concentration gradients, causing incomplete reactions or promoting side reactions.
-
Troubleshooting Protocol:
-
Optimize Agitation: Evaluate the type, speed, and position of the agitator to ensure efficient mixing for the specific geometry of your reactor.
-
Confirm Solubility: Verify the solubility of all reagents in the chosen solvent at the intended scale and temperature. A pre-dissolution step in a portion of the solvent may be necessary.
-
Controlled Addition: Implement slow, subsurface addition of critical reagents to maintain homogeneity and control exotherms.
-
-
Workflow for Diagnosing Low Yield
Below is a logical workflow to systematically troubleshoot yield issues during scale-up.
Caption: Troubleshooting workflow for low yield.
Problem 2: Appearance of Unexpected Side-Products
The chemical environment of a large-scale reaction can differ significantly from a lab-scale setup, potentially opening pathways to previously unseen impurities.
-
Potential Side-Reaction:[3][4]-Wittig Rearrangement
-
Expertise & Experience: While not the most common issue for this specific substrate under typical conditions, the underlying structure of an allylic alcohol derivative makes it susceptible to certain rearrangements. The[3][4]-Wittig rearrangement can occur with allylic ethers under strongly basic conditions, transforming them into homoallylic alcohols.[5] If your reaction involves deprotonation of the hydroxyl group followed by other transformations, especially at low temperatures, be aware of this potential pathway.
-
Preventative Measures:
-
Base Selection: Avoid excessively strong, non-hindered bases if deprotonation of the alcohol is not the intended primary step.
-
Temperature Control: The competitive[3][6]-Wittig rearrangement is favored at higher temperatures (above -60 °C), while the[3][4]-rearrangement can occur at low temperatures.[5] Strict temperature control is crucial when strong bases are used.
-
-
-
Potential Side-Reaction: Double Bond Isomerization
-
Expertise & Experience: The terminal double bond is susceptible to isomerization, particularly in the presence of transition metal catalysts (e.g., Ruthenium, Rhodium) that may be used in subsequent or preceding steps.[7] This can lead to the formation of the corresponding saturated ketone or internal alkenes, complicating purification and reducing the yield of the desired product.
-
Preventative Measures:
-
Catalyst Screening: Carefully screen catalysts and ensure they do not promote isomerization under the reaction conditions.
-
Inert Atmosphere: Exclude oxygen, as oxidative processes can sometimes initiate isomerization pathways.
-
-
Problem 3: Purification and Isolation Challenges
Isolating the final product in high purity is a critical step that often requires re-optimization for larger scales.
-
Issue: Emulsion Formation During Aqueous Workup
-
Expertise & Experience: The amphiphilic nature of the molecule, possessing both a polar alcohol/carbamate region and a nonpolar hydrocarbon backbone, can lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation difficult and time-consuming.
-
Troubleshooting Protocol:
-
Add Brine: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Solvent Choice: If possible, use a more nonpolar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate, which can reduce emulsion tendency.
-
Centrifugation: For persistent emulsions on a moderate scale, centrifugation can be a highly effective method for achieving phase separation.
-
-
-
Issue: Difficulty in Chromatographic Purification
-
Expertise & Experience: The polarity of the hydroxyl and carbamate groups can cause streaking or poor separation on silica gel, especially if minor impurities have similar polarity. Overloading the column, a common temptation during scale-up, exacerbates this issue.
-
Troubleshooting Protocol:
-
Optimize Loading: Limit the loading of crude material to 1-2% of the silica gel mass for difficult separations.
-
Solvent System Modification: Add a small amount of a polar modifier like methanol (0.5-1%) or a few drops of triethylamine to the eluent to improve peak shape and reduce tailing.
-
Alternative Methods: Consider crystallization as a primary purification method. Develop a protocol by screening various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound? A: Based on safety data sheets, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible substances such as strong acids and strong oxidizing agents.[3] For long-term storage, refrigeration is recommended.[3] When handling, use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[6]
Q2: How does the Boc group's stability influence the choice of reaction conditions during scale-up? A: The Boc group is stable to most bases and nucleophiles but is labile under acidic conditions.[8][9] Its thermal instability, as discussed in the troubleshooting section, is a major concern for scale-up.[1] This necessitates careful temperature control and generally precludes the use of very high reaction temperatures. Reactions should ideally be run at or below 80 °C if possible. If acidic conditions are required for a subsequent step, be aware that the Boc group will likely be cleaved.
Q3: What are the key safety considerations when working with this compound at scale? A: Standard chemical safety precautions should be followed. The material may cause skin, eye, and respiratory irritation.[6] Ensure proper ventilation, such as working in a chemical fume hood, to keep airborne concentrations low.[3][6] In case of fire, carbon dioxide, dry chemical, or alcohol-resistant foam are suitable extinguishing media.[10] Be aware that thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[3][10] A critical scale-up consideration is the potential for gas evolution (CO2 and isobutylene) if accidental, uncontrolled deprotection occurs, which could lead to a dangerous pressure buildup in a closed system.[1]
Section 3: Protocols & Data
Experimental Protocol: N-Alkylation (Illustrative Example)
This protocol provides a general framework for an N-alkylation reaction, a common transformation for this intermediate.
-
Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and condenser is charged with this compound (1.0 kg, 5.34 mol) and anhydrous N,N-Dimethylformamide (DMF, 8 L).
-
Inerting: The vessel is purged with dry nitrogen for 15 minutes.
-
Cooling: The mixture is stirred and cooled to 0 °C using a circulating chiller.
-
Base Addition: Sodium hydride (60% dispersion in mineral oil, 235 g, 5.87 mol, 1.1 eq) is added portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C after the addition is complete.
-
Electrophile Addition: The electrophile (e.g., benzyl bromide, 0.67 L, 5.61 mol, 1.05 eq) is added dropwise via an addition funnel over 90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until starting material is consumed.
-
Quenching: The reactor is cooled back to 0 °C, and the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (2 L).
-
Workup: The mixture is transferred to a separatory funnel and diluted with water (10 L) and MTBE (10 L). The layers are separated, and the aqueous layer is extracted with MTBE (2 x 5 L).
-
Washing: The combined organic layers are washed with water (3 x 5 L) and then brine (1 x 5 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography or crystallization.
Data Summary Table
| Parameter | Recommended Range | Potential Issue if Outside Range |
| Temperature | 0 °C to 60 °C | > 80-100 °C: Risk of Boc deprotection, side reactions. |
| Base | NaH, K2CO3, Cs2CO3 | Strong, non-hindered bases (e.g., BuLi) at low temp may risk[3][4]-Wittig rearrangement. |
| Solvent | DMF, THF, Acetonitrile | Protic solvents (e.g., alcohols) can interfere with strong bases like NaH. |
| Atmosphere | Inert (Nitrogen, Argon) | Oxygen can promote degradation or side-reactions with certain reagents. |
References
- Capot Chemical. MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)
- Pàmies, O., & Bäckvall, J.-E. (2004). Stereoselective Synthesis of Chiral Molecules.
- Tang, L., et al. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.
- Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Tang, L., et al. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Thermal Methods for BOC Deprotection. [Link]
- Sharma, G. V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
- Wikipedia. 2,3-Wittig rearrangement. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]
- 6. aksci.com [aksci.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. capotchem.com [capotchem.com]
Technical Support Center: Preserving Stereochemical Integrity of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to the technical support center for (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. Our focus is to provide in-depth, practical solutions to the primary challenge encountered when working with this molecule: preventing racemization and maintaining its stereochemical purity.
This compound is a valuable intermediate in pharmaceutical synthesis due to its defined stereochemistry. However, the secondary alcohol adjacent to the stereocenter makes it susceptible to loss of optical purity under various reaction conditions. This guide provides a series of troubleshooting protocols and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
Racemization is the conversion of an enantiomerically pure substance (containing only one of two mirror-image isomers) into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] For a chiral molecule like this compound, the stereocenter at the C2 position is crucial for its intended biological activity in a final drug product. Racemization destroys this specific three-dimensional arrangement, leading to a loss of therapeutic efficacy or potentially introducing undesired side effects.[2]
The primary structural feature that makes this molecule susceptible is the secondary alcohol at C1. Reactions or conditions that promote the formation of a planar, achiral intermediate at the adjacent C2 stereocenter can lead to racemization.
Q2: I'm observing a loss of optical purity in my product. What are the most common causes?
Loss of optical purity, or a decrease in enantiomeric excess (e.e.), typically stems from reaction conditions that facilitate the formation of a carbocation or an enolate-like intermediate at the stereocenter. The most common culprits are:
-
Harsh Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water). Its departure would generate a planar carbocation. Subsequent nucleophilic attack can then occur from either face, leading to a racemic mixture.[1][3]
-
Reversible Oxidation-Reduction: Certain conditions can cause a temporary oxidation of the secondary alcohol to its corresponding ketone. This process destroys the stereocenter. If a non-stereoselective reduction occurs back to the alcohol, a racemic mixture will result.[1]
-
High Reaction Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier for bond cleavage or other side reactions that scramble the stereocenter.[2][4]
-
Inappropriate Base Selection: While less direct, strong bases can promote side reactions or, in some cases, epimerization if an acidic proton is present alpha to a carbonyl group (not directly applicable here, but a related concern in similar structures).[5][6]
Caption: Common pathways leading to racemization.
Q3: How can I choose the right reaction conditions to preserve the stereocenter?
The key is to employ mild and controlled conditions. Here are the guiding principles:
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Sub-ambient temperatures (0 °C, -20 °C, or -78 °C) are often necessary.
-
Reagent Selection:
-
Acids: Avoid strong mineral acids. If an acid is required, consider milder options like pyridinium p-toluenesulfonate (PPTS) or use catalytic amounts of a weaker acid.
-
Bases: Use non-nucleophilic, sterically hindered bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) instead of strong bases like hydroxides or alkoxides.
-
-
Protecting Groups: When performing reactions on the vinyl moiety, it is highly advisable to first protect the secondary alcohol. Silyl ethers are excellent choices for this purpose.[7][8][9]
Q4: Can I oxidize the hydroxyl group to a ketone without causing racemization?
Yes, but careful selection of the oxidizing agent is paramount. Harsh, metal-based oxidants (e.g., those containing chromium) should be avoided. Modern, mild oxidation protocols are highly effective at preserving the integrity of adjacent stereocenters.
-
Dess-Martin Periodinane (DMP) Oxidation: This is a highly reliable method known for its mild, neutral pH conditions and high chemoselectivity. It operates at room temperature and typically provides the ketone product with high optical purity.[10][11][12]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C). It is renowned for its mildness and tolerance of sensitive functional groups.[5][13][14] However, care must be taken with the choice of base; using a bulkier base like DIPEA can mitigate potential epimerization at the alpha-carbon.[5][6]
Q5: How do I remove the Boc protecting group without affecting the stereocenter?
The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. To prevent racemization at the adjacent stereocenter, mild acidic conditions are crucial. The standard and most reliable method is using trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) at a reduced temperature (e.g., 0 °C).[15] Other mild methods using reagents like oxalyl chloride in methanol have also been reported.[16][17]
Q6: How can I accurately verify the stereochemical purity of my compound?
While polarimetry can give a qualitative indication of optical activity, it is not sufficient for accurate determination of enantiomeric excess (e.e.).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method for separating and quantifying enantiomers.[18][19][20] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[21] By integrating the peak areas of the two enantiomers, a precise e.e. value can be calculated.[22]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant decrease in enantiomeric excess (e.e.) after reaction. | 1. Reaction temperature is too high. | Rerun the reaction at a lower temperature (e.g., start at 0°C or -78°C). Monitor progress carefully to find the optimal balance between reaction rate and stereochemical integrity. |
| 2. Acidic/Basic conditions are too harsh. | Switch to a milder reagent. For example, replace a strong mineral acid with a catalytic amount of TsOH or an acidic resin.[1] Replace strong bases like NaOH or NaH with organic amines like triethylamine or DIPEA.[5] | |
| 3. Unsuitable oxidizing agent. | If performing an oxidation, switch from chromium-based reagents to milder alternatives like Dess-Martin Periodinane (DMP)[10][23] or a Swern oxidation protocol.[5][14] | |
| Low or no conversion during a reaction intended for the vinyl group. | 1. Steric hindrance from protecting groups. | If the hydroxyl group is protected, the protecting group may be sterically blocking access to the vinyl group. Consider a smaller protecting group if possible. |
| 2. Interference from the unprotected hydroxyl group. | The acidic proton of the alcohol can quench organometallic reagents or interfere with catalysts. It is highly recommended to protect the alcohol (see Protocol A) before attempting reactions like cross-coupling or hydroboration.[7] | |
| Formation of unexpected byproducts. | 1. Elimination or rearrangement side reactions. | This is often caused by overly acidic conditions or high temperatures, which can promote carbocation formation and subsequent rearrangement or elimination.[3] Re-evaluate the mechanism and switch to milder conditions. Protecting the hydroxyl group can also prevent its participation in side reactions. |
Experimental Protocols
Protocol A: Protection of the Hydroxyl Group (TBDMS Ether)
This protocol describes the protection of the secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, which is robust to a wide range of non-acidic reaction conditions.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
Caption: Workflow for TBDMS protection of the alcohol.
Protocol B: Oxidation of the Hydroxyl Group (Dess-Martin Periodinane)
This protocol provides a mild method for oxidizing the secondary alcohol to the corresponding ketone while preserving the stereochemical integrity of any other chiral centers.
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).
-
Add Dess-Martin Periodinane (DMP, 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol C: General Method for Monitoring Enantiomeric Purity by Chiral HPLC
This protocol outlines a general approach for developing a chiral HPLC method to determine the e.e. of your compound.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often a good starting point for carbamates and alcohols.[20]
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of your sample in the mobile phase or a compatible solvent.
-
Initial Screening:
-
Mobile Phase: Start with a standard mobile phase like n-Hexane/Isopropanol (90:10).
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where your compound absorbs (e.g., 210-230 nm).
-
-
Method Optimization:
-
If no separation is observed, adjust the ratio of the alcohol modifier (isopropanol). Increasing the alcohol content generally reduces retention time.
-
If peaks are broad, consider adding a small amount of an additive. For basic compounds, 0.1% diethylamine (DEA) can improve peak shape.[20]
-
Varying the column temperature can sometimes improve selectivity.
-
-
Quantification: Once baseline separation of the (R) and (S) enantiomers is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A.
- Swern oxidation - Wikipedia.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Dess–Martin periodinane - Wikipedia.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access.
- Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
- Dess–Martin periodinane (DMP) oxidation - Chemistry Steps.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
- A mild Boc deprotection and the importance of a free carboxylate - ResearchGate.
- Conversion of racemic alcohols to optically pure amine precursors enabled by catalyst dynamic kinetic resolution - accedaCRIS.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.
- Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Chirality.
- Swern oxidation - Chemistry LibreTexts.
- General mechanism of base‐catalysed racemisation. - ResearchGate.
- Dess-Martin Oxidation - Organic Chemistry Portal.
- Dess-Martin-Periodinane oxidation - YouTube.
- Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes - University of St Andrews Research Portal.
- Protecting Groups For Alcohols - Master Organic Chemistry.
- Alcohol Protecting Groups - University of Windsor.
- Mechanism of the enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(III)-salen complexes - PubMed.
- Protecting group - Wikipedia.
- Stereochemical editing: Catalytic racemization of secondary alcohols and amines | Request PDF - ResearchGate.
- Protecting Groups For Alcohols - Chemistry Steps.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube.
- Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society.
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing).
- Swern Oxidation - Organic Chemistry Portal.
- Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research.
- Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry.
- Alcohol synthesis via acid-catalyzed alkene hydration - YouTube.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI.
- Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols. The Journal of Organic Chemistry.
- 19.11: Racemization - Chemistry LibreTexts.
- tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate - AbacipharmTech-Global Chemical supplier.
- Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols - ElectronicsAndBooks.
- (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | C15H21NO2 - PubChem.
- (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. mcours.net [mcours.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. uma.es [uma.es]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. heraldopenaccess.us [heraldopenaccess.us]
- 23. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Byproduct formation in the synthesis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical synthesis. As a key chiral building block, achieving high chemical and stereochemical purity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges, particularly the formation of unwanted byproducts.
The primary and most effective route to this chiral allylic alcohol is the asymmetric reduction of its prochiral precursor, tert-butyl (1-oxobut-3-en-2-yl)carbamate. The Corey-Bakshi-Shibata (CBS) reduction is a widely employed and highly effective method for this transformation, known for its predictable stereocontrol and high enantioselectivity.[1][2] However, like any precision synthesis, deviations from optimal conditions can lead to a range of byproducts that complicate purification and compromise yield and purity.
This guide will focus on diagnosing and mitigating the formation of these byproducts.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My enantiomeric excess (ee) is lower than expected. What is causing the formation of the (S)-enantiomer?
Answer: Low enantioselectivity is a critical issue that directly points to the performance of the asymmetric catalyst system. The CBS reduction relies on a chiral oxazaborolidine catalyst to create a stereochemically defined environment for the hydride transfer from the borane reagent to the ketone.[3] The formation of the undesired (S)-enantiomer indicates a breakdown in this stereocontrol.
Probable Causes & Solutions:
-
Catalyst Quality and Handling: The oxazaborolidine catalyst is sensitive to moisture. The presence of water in the reaction can hydrolyze the catalyst and the borane reagent, leading to a non-catalyzed, non-selective background reduction that produces a racemic mixture.[3][4]
-
Protocol: Ensure the catalyst is fresh and has been stored under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). All glassware should be flame- or oven-dried immediately before use.
-
-
Reaction Temperature: Temperature plays a crucial role in the stability of the catalyst-reagent complex. While lower temperatures generally favor higher enantioselectivity, there is an optimal range for each specific catalyst and substrate.[4] Excessively high temperatures can decrease the organization of the transition state, reducing facial selectivity.
-
Protocol: Maintain the recommended temperature for the specific CBS catalyst derivative being used. For most applications, this is between -20 °C and room temperature. If ee is low, consider running the reaction at a lower temperature (e.g., dropping from 0 °C to -20 °C) and monitor the reaction progress carefully, as the rate will decrease.
-
-
Stoichiometry of Reagents: The ratio of catalyst to borane and substrate is critical. An insufficient amount of catalyst will result in a slower catalyzed reaction, allowing the uncatalyzed background reaction to contribute more significantly to the product mixture.
-
Protocol: Use a catalytic amount of the CBS reagent, typically 5-10 mol%. Ensure the borane source (e.g., BH₃·THF or BH₃·SMe₂) is of high quality and accurately titrated.
-
FAQ 2: I'm observing a byproduct with a saturated alkyl chain. Why is the vinyl group being reduced?
Answer: The observation of the saturated alcohol, (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate[5], indicates an "over-reduction" event where both the carbonyl group and the carbon-carbon double bond have been reduced. This is a common side reaction in the reduction of α,β-unsaturated systems.[6] While the CBS reduction is highly chemoselective for the 1,2-reduction of the carbonyl, certain conditions can promote the unwanted 1,4-conjugate reduction (hydroboration) of the alkene.[1][4]
Probable Causes & Solutions:
-
Choice of Borane Reagent: Less hindered or more reactive borane reagents can exhibit lower chemoselectivity. Catecholborane, when used in conjunction with the CBS catalyst, is an excellent choice that strongly favors 1,2-reduction over hydroboration of the alkene.
-
Protocol: If using a general source like BH₃·THF and observing over-reduction, switch to catecholborane as the stoichiometric reductant. This often eliminates the issue entirely.
-
-
Reaction Time and Stoichiometry: Allowing the reaction to proceed for an extended period after the ketone has been consumed, especially in the presence of excess borane, increases the likelihood of the slower hydroboration reaction occurring.
-
Protocol: Monitor the reaction closely by TLC or LC-MS. As soon as the starting ketone is consumed, quench the reaction promptly. Use no more than a slight excess (e.g., 1.1-1.2 equivalents) of the borane reagent.
-
Troubleshooting Flowchart for Byproduct Identification
This decision tree can help diagnose the primary issue based on initial analytical data.
Caption: Troubleshooting Decision Tree for Byproduct Analysis.
FAQ 3: My analysis shows the presence of the saturated ketone, tert-butyl (1-oxobutan-2-yl)carbamate. What causes this?
Answer: The formation of the saturated ketone is a clear indication of a 1,4-conjugate addition of a hydride to the α,β-unsaturated system without subsequent reduction of the ketone. This typically occurs when using reducing agents that favor this pathway, such as sodium borohydride (NaBH₄) in certain solvents without specific additives.[7][8] While the CBS/borane system is designed to prevent this, contamination or improper reagent choice can lead to this byproduct.
Probable Causes & Solutions:
-
Incorrect Reducing System: This byproduct is rarely seen with a properly executed CBS reduction. Its presence strongly suggests that the wrong reducing agent was used or that the CBS catalyst was inactive, allowing a background reaction with the borane source that favored 1,4-addition.
-
Protocol: Confirm the identity and quality of all reagents. Ensure you are using a borane complex (e.g., BH₃·THF) in conjunction with the oxazaborolidine catalyst, not a hydride source like NaBH₄. The CBS catalyst is essential for directing the 1,2-reduction.[1]
-
-
Reaction Conditions Favoring 1,4-Addition: Certain metal contaminants or additives can shift the selectivity from 1,2- to 1,4-addition. For example, copper salts are known to promote conjugate addition.
-
Protocol: Use high-purity reagents and ensure glassware is scrupulously clean. Avoid any potential sources of metal contamination.
-
Reaction Pathways Overview
The following diagram illustrates the formation of the desired product and the key byproducts from the starting enone.
Caption: Synthetic Pathways to Product and Byproducts.
FAQ 4: How can I effectively separate the desired product from these byproducts?
Answer: Effective purification relies on exploiting the subtle differences in polarity and structure between the desired allylic alcohol and the various byproducts.
Purification Strategy:
-
Chromatography: Flash column chromatography on silica gel is the most effective method.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. The less polar saturated ketone byproduct will elute first, followed by the desired product and its enantiomer (which will co-elute). The more polar saturated alcohol byproduct will elute last.
-
TLC Visualization: Use a potassium permanganate (KMnO₄) stain. The desired product and the (S)-enantiomer, being allylic alcohols, will stain brightly and quickly. The saturated alcohol will also stain, but the saturated ketone will not react with KMnO₄, making it easy to distinguish on the TLC plate.
-
-
Chiral Separation: To separate the (R) and (S) enantiomers for analytical purposes (to determine ee), chiral HPLC or SFC is required, typically using a column with a chiral stationary phase like Chiralcel OD-H or Chiralpak AD-H.
Data Summary Table: Byproduct Identification
| Compound Name | Byproduct Type | Key ¹H NMR Signals (CDCl₃, Estimated) | Chromatographic Behavior (Silica) |
| This compound | Desired Product | δ 5.7-5.9 (m, 1H, -CH=), 5.1-5.3 (m, 2H, =CH₂), 3.6-3.8 (m, 2H, -CH₂OH), 1.45 (s, 9H, t-Bu) | Medium Polarity |
| (S)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | Enantiomer | Identical to (R)-enantiomer in achiral media | Co-elutes with (R)-enantiomer |
| (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate | Over-reduction | δ 0.9 (t, 3H, -CH₃), 1.4-1.6 (m, 2H, -CH₂-), 3.5-3.7 (m, 2H, -CH₂OH), 1.45 (s, 9H, t-Bu) | More Polar (Elutes Slower) |
| tert-Butyl (1-oxobutan-2-yl)carbamate | 1,4-Addition | δ 2.1 (s, 3H, -COCH₃), 1.0 (t, 3H, -CH₂CH₃), 2.4 (q, 2H, -COCH₂-), 1.45 (s, 9H, t-Bu) | Less Polar (Elutes Faster) |
References
- Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- Corey–Itsuno reduction. Wikipedia. [Link]
- Enyne Metathesis. Organic Chemistry Portal. [Link]
- Catalytic Asymmetric Synthesis of Chiral Allylic Esters. (2011). National Institutes of Health (NIH). [Link]
- Selective Synthesis of Ketones and Chiral Allylic Alcohols... (2022). Organic Chemistry Portal. [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.
- Asymmetric Syntheses of Chiral Allylic Alcohols. (2000).
- Corey-Bakshi-Shibata (CBS) Reduction. (2014).
- Formation of Diastereomers. Pharmacy 180. [Link]
- How would you carry out complete reduction of enone to form saturated alcohol? (2017). Stack Exchange. [Link]
- The Reduction of α-Enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides. (1981). Journal of the American Chemical Society. [Link]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
- Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2. (2000).
- (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)
Sources
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rushim.ru [rushim.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Aldol Reactions Catalyzed by Chiral Amino Alcohols
Welcome to the technical support center for asymmetric aldol reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing chiral amino alcohols as organocatalysts. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your research and development.
Section 1: Troubleshooting Enantioselectivity and Diastereoselectivity
Poor stereocontrol is one of the most frequent challenges in asymmetric catalysis. The following FAQs address common issues related to enantiomeric excess (ee) and diastereomeric ratio (dr).
Q1: My enantioselectivity (ee) is low or inconsistent. What are the primary factors to investigate?
Low enantioselectivity points to a poorly organized transition state, where the facial selectivity of the aldehyde is compromised. Several factors can contribute to this:
-
Catalyst Purity and Integrity: The optical purity of your chiral amino alcohol is paramount. Even small amounts of the opposite enantiomer can lead to a significant drop in ee. Additionally, degradation of the catalyst can form achiral or racemic species that catalyze a background reaction.
-
Actionable Insight: Verify the enantiomeric purity of your catalyst using chiral HPLC or SFC. If degradation is suspected, consider repurification by recrystallization or chromatography.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state.[1][2] Solvents like DMSO and DMF are commonly used, but their polarity and coordinating ability can dramatically influence the reaction's stereochemical outcome.[1]
-
Water Content: Water can have a complex and often counter-intuitive role. While trace amounts of water can sometimes prevent catalyst deactivation by inhibiting the formation of irreversible off-cycle species like oxazolidinones, excess water can disrupt the key hydrogen bonding in the transition state or hydrolyze the crucial enamine intermediate, leading to a lower ee.[4][5][6]
-
Actionable Insight: Ensure your reagents and solvents are appropriately dried, especially for initial experiments. If you suspect catalyst deactivation, a controlled addition of a small amount of water (e.g., 1-10 equivalents) can be investigated, but this should be done systematically.[6]
-
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity. The energy difference between the diastereomeric transition states that lead to the R and S products is often small. Reducing the thermal energy of the system can make the reaction more selective for the lower-energy pathway.
-
Actionable Insight: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow the reaction rate, the improvement in ee can be significant.
-
Q2: My reaction gives a good yield and ee, but the diastereoselectivity (dr) is poor. How can I improve the dr?
Poor diastereoselectivity, typically an issue when using substituted ketones, arises from a lack of control in the orientation of the enamine and the aldehyde in the transition state.
-
Catalyst Structure: The steric bulk of the chiral amino alcohol is crucial for dictating the anti or syn selectivity. The catalyst's structure influences the geometry of the enamine intermediate and how it approaches the aldehyde.
-
Actionable Insight: This is a fundamental challenge. If your current catalyst is not providing the desired diastereomer, you may need to screen other chiral amino alcohols with different steric profiles. For example, catalysts derived from different amino acids (like valine or phenylalanine) can offer different steric environments compared to a simple prolinol.
-
-
Substrate Structure: The size of the substituents on both the ketone (R1) and the aldehyde (R2) influences the steric interactions in the Zimmerman-Traxler-like transition state.
-
Actionable Insight: While you often cannot change your substrates, understanding their steric demands can help in choosing a more appropriate catalyst. For instance, a bulky ketone may require a less hindered catalyst to allow for effective binding and stereocontrol.
-
-
Solvent Effects: The solvent can influence the equilibrium between different transition state conformations.
-
Actionable Insight: As with ee, a solvent screen is warranted. Less coordinating solvents may favor a more rigid, and thus more diastereoselective, transition state.
-
Section 2: Addressing Low Yield and Reaction Rate Issues
A successful asymmetric reaction must be efficient. Low yields or slow reaction rates can make a method impractical.
Q3: My reaction is very slow or has stalled, resulting in a low yield. What are the likely causes?
A stalled reaction often points to catalyst inhibition or deactivation.
-
Catalyst Deactivation: The primary amine of the amino alcohol can react with the aldehyde to form off-cycle, inactive species. One of the most common is the formation of an oxazolidinone, which sequesters the catalyst.[7][8]
-
Actionable Insight: The addition of a small amount of water can sometimes hydrolyze these inactive species and return the catalyst to the active cycle.[4] Alternatively, using a larger excess of the ketone donor can shift the equilibrium away from catalyst-aldehyde adducts.
-
-
Product Inhibition: In some cases, the aldol product itself can coordinate to the catalyst, slowing down turnover.
-
Actionable Insight: Try running the reaction at a more dilute concentration to disfavor product-catalyst interactions.
-
-
Poor Solubility: The catalyst, particularly amino acids like proline, can have poor solubility in many organic solvents, limiting the concentration of the active catalyst.[4]
-
Actionable Insight: Ensure your catalyst is fully dissolved. This may require using polar aprotic solvents like DMSO or DMF, or gentle heating to aid dissolution before cooling to the reaction temperature.
-
Q4: I'm observing significant side products that are consuming my starting materials. What are they and how can I prevent them?
Side reactions are a common cause of low yields. In aldol reactions, the most frequent culprits are:
-
Self-Condensation of the Aldehyde: Aldehydes, especially those without α-protons, can undergo Cannizzaro-type reactions, while enolizable aldehydes can self-condense.[8]
-
Self-Condensation of the Ketone: The ketone can react with its own enamine, leading to undesired dimers.
-
Dehydration of the Aldol Product: The desired β-hydroxy ketone can eliminate water to form an α,β-unsaturated ketone, especially if the reaction is run at high temperatures or under acidic/basic workup conditions.[8]
Table 1: Troubleshooting Common Side Reactions
| Symptom | Probable Side Reaction | Recommended Solution |
| Unidentified polar spots by TLC, complex NMR | Self-aldol of aldehyde or ketone | Use a large excess of the nucleophile (ketone) relative to the electrophile (aldehyde) to favor the cross-aldol pathway. |
| Formation of a conjugated product (α,β-unsaturated) | Dehydration of the aldol adduct | Run the reaction at a lower temperature and ensure a neutral, gentle workup (e.g., quenching with saturated aq. NH4Cl). |
| Disappearance of aldehyde starting material | Catalyst deactivation (e.g., oxazolidinone formation) | Add a controlled amount of water; increase the excess of the ketone. |
Section 3: Protocols and Visual Guides
General Experimental Protocol for a Chiral Amino Alcohol Catalyzed Aldol Reaction
This protocol provides a starting point for optimization.
-
Preparation: To a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral amino alcohol catalyst (e.g., (S)-diphenylprolinol, 10-30 mol%).
-
Solvent and Reagents: Add the chosen anhydrous solvent (e.g., DMSO, 2.0 mL). Stir until the catalyst is fully dissolved.
-
Addition of Carbonyls: Add the ketone (the nucleophile, typically 5-10 equivalents) followed by the aldehyde (the electrophile, 1.0 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC or SFC).
Visualizing the Catalytic Cycle and Common Pitfalls
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted enamine catalytic cycle for a proline-catalyzed reaction, which is analogous to many chiral amino alcohol systems.[7][9][10][11]
Caption: Enamine catalytic cycle and common deactivation pathways.
A general troubleshooting workflow can help systematically diagnose issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselectivity Control for (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the versatile chiral building block, (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your stereoselective reactions. The choice of solvent is far from a trivial decision; it is a critical parameter that can dictate the stereochemical outcome of your synthesis. This guide is structured to help you navigate these complexities in a practical, question-and-answer format.
Frequently Asked Questions (FAQs): The "Why" Behind Solvent Effects
This section addresses the fundamental principles governing the interaction between solvents and your substrate, providing the theoretical grounding for practical troubleshooting.
Q1: What is the fundamental role of the solvent in a stereoselective reaction involving my allylic alcohol substrate?
A: The solvent is an active participant in your reaction, not merely an inert medium. Its primary roles in controlling stereoselectivity are:
-
Transition State Stabilization: Solvents can preferentially stabilize one transition state over another. For a reaction to be stereoselective, the energy difference between the diastereomeric transition states must be maximized. A solvent might achieve this through hydrogen bonding, dipole-dipole interactions, or other non-covalent forces.[1][2]
-
Catalyst and Reagent Modulation: In metal-catalyzed reactions, such as the Sharpless Asymmetric Epoxidation or Dihydroxylation, the solvent can coordinate to the metal center. This can influence the catalyst's geometry, activity, and the way it binds to your substrate, thereby directly impacting stereochemical induction.
-
Solubility and Aggregation: Proper solvation ensures all components, including the catalyst, substrate, and reagents, are available in the solution phase to react. In some cases, the solvent can influence the aggregation state of the catalyst, which can be critical for its activity and selectivity.[3]
Q2: How do protic vs. aprotic solvents differently influence reactions with this compound?
A: The distinction is critical due to the primary allylic alcohol moiety in your substrate.
-
Protic Solvents (e.g., Methanol, Water, t-Butanol): These solvents are hydrogen-bond donors. They can form a hydrogen-bond network with your substrate's hydroxyl group and with reagents. This can be beneficial or detrimental. For instance, in Sharpless Asymmetric Dihydroxylation, a t-butanol/water co-solvent system is essential for the catalytic cycle.[4] However, in a substrate-directed reaction where you rely on the substrate's own hydroxyl group to direct an oxidant (like in a vanadium-catalyzed epoxidation), a protic solvent can compete for hydrogen bonding, effectively blocking the directing effect and leading to a loss of stereoselectivity.[5]
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Toluene, THF): These solvents do not donate hydrogen bonds.
-
Non-coordinating aprotic solvents (DCM, Toluene): These are often the solvents of choice for sensitive metal-catalyzed reactions like the Sharpless Asymmetric Epoxidation.[3] They provide a relatively inert environment that minimizes interference with the carefully constructed chiral catalyst-substrate complex.
-
Coordinating aprotic solvents (THF, Acetonitrile): These solvents possess lone pairs (e.g., on oxygen or nitrogen) that can coordinate to metal centers. This coordination can sometimes inhibit or alter the catalyst's behavior, potentially leading to lower rates or selectivities compared to non-coordinating solvents.
-
Q3: My substrate has both a hydroxyl group and a Boc-carbamate. How do their interactions with solvents affect my reaction?
A: These two functional groups have opposing characteristics that you must balance during solvent selection.
-
The Hydroxyl Group: As a potent hydrogen-bond donor and acceptor, this group is your primary handle for directed reactions. Its ability to coordinate to a catalyst or reagent is the basis for achieving high diastereoselectivity in many epoxidation and cyclization reactions.[5]
-
The Boc-carbamate Group: This is a bulky, sterically demanding, and relatively non-polar protecting group. Its primary influence is steric. It helps to create a specific conformational bias in the substrate, which can amplify the facial selectivity of an approaching reagent. Its non-polar nature also enhances solubility in less polar organic solvents like dichloromethane and toluene.
The interplay is key: you choose a solvent that allows the hydroxyl group to perform its directing role without being swamped by solvent H-bonds, while also ensuring the entire molecule, with its bulky Boc group, remains fully solvated.
Troubleshooting Guide: From Poor Selectivity to Optimized Results
This section provides actionable advice for common problems encountered during experimentation.
Problem 1: I am performing a vanadium-catalyzed epoxidation and observing poor diastereoselectivity.
-
Likely Cause: Your solvent is interfering with the substrate-directed transition state. The mechanism relies on the substrate's hydroxyl group coordinating to the vanadium-peroxide complex, directing oxygen delivery to the syn-face of the double bond.[5] Protic or strongly coordinating solvents disrupt this crucial interaction.
-
Troubleshooting Steps:
-
Switch to a Non-Coordinating, Aprotic Solvent: Immediately switch to anhydrous dichloromethane (DCM) or toluene. These solvents will not compete for hydrogen bonding with the hydroxyl group, allowing it to effectively direct the oxidant.
-
Ensure Anhydrous Conditions: Water is a protic impurity that can drastically reduce selectivity. Use freshly distilled solvents over molecular sieves (3Å or 4Å).
-
Check Reagent Purity: Ensure your peroxide source (e.g., TBHP) is an anhydrous solution in a non-coordinating solvent like decane or toluene.
-
Problem 2: My Sharpless Asymmetric Epoxidation (SAE) is giving low enantiomeric excess (e.e.).
-
Likely Cause: The integrity of the chiral titanium-tartrate catalyst is compromised. The SAE is famously sensitive to water, which can hydrolyze the titanium alkoxides and destroy the active dimeric catalytic species.[3][6] The reaction is generally performed in chlorinated solvents.[3]
-
Troubleshooting Steps:
-
Rigorous Exclusion of Water: This is non-negotiable. Use a flame-dried flask under an inert atmosphere (Argon or Nitrogen). Use freshly opened anhydrous solvent or solvent passed through a purification system. DCM is the standard and preferred solvent.[3]
-
Incorporate Molecular Sieves: Add activated powdered 3Å or 4Å molecular sieves to the reaction vessel before adding the titanium catalyst. This will scavenge any trace amounts of water from the substrate or the solvent.[6]
-
Verify Catalyst Stoichiometry: The precise ratio of Ti(OiPr)₄ to the diethyl tartrate (DET) ligand is crucial for the formation of the active catalyst. Ensure your measurements are accurate.
-
Problem 3: My osmium-catalyzed dihydroxylation is slow and gives a messy product distribution.
-
Likely Cause: The catalytic cycle is not turning over efficiently. This is almost always a solvent and pH issue. The reaction requires a co-oxidant (like NMO) and a specific solvent system to function.[7][8]
-
Troubleshooting Steps:
-
Optimize the Solvent System: The standard Upjohn dihydroxylation conditions use a mixture of acetone and water, or t-butanol and water.[8] The water is essential for the hydrolysis of the intermediate osmate ester, which releases the diol product and regenerates the osmium catalyst.
-
Adjust the Solvent Ratio: If your substrate or product has poor solubility in the standard mixture, the reaction can stall. Try adjusting the ratio of the organic solvent to water. Sometimes, adding a small amount of a co-solvent like pyridine can help, although this can also affect selectivity in asymmetric versions.
-
Control the pH: The reaction is typically run under neutral or slightly basic conditions. If the solution becomes too acidic, side reactions can occur. Using a buffered system can sometimes improve reproducibility.
-
Data Summary: Expected Solvent Effects on Stereoselectivity
| Reaction Type | Recommended Solvent(s) | Rationale & Expected Outcome | Solvents to Avoid |
| Substrate-Directed Epoxidation (e.g., VO(acac)₂/TBHP) | Dichloromethane (DCM), Toluene | Non-coordinating environment allows the allylic -OH to direct the oxidant. Expect high syn-diastereoselectivity. [5] | Methanol, Ethanol, Water, THF |
| Sharpless Asymmetric Epoxidation (SAE) | Anhydrous Dichloromethane (DCM) | Inert, non-coordinating solvent that stabilizes the chiral Ti-tartrate catalyst. Expect high enantioselectivity (>90% e.e.). [3][9] | All protic solvents, coordinating solvents (e.g., Acetonitrile) |
| Sharpless Asymmetric Dihydroxylation (SAD) | t-Butanol / Water (1:1) | Co-solvent system is essential for catalytic turnover (hydrolysis of osmate ester). Expect high enantioselectivity. [7] | Non-polar aprotic solvents (Hexane, Toluene) alone |
Visualizing the Workflow: Troubleshooting Stereoselectivity
The following diagram outlines a logical workflow for addressing common issues with stereoselectivity in reactions involving your substrate.
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Asymmetric catalysis by chiral hydrogen-bond donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Khan Academy [khanacademy.org]
- 5. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 6. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Temperature Effects on Enantioselectivity with (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in controlling enantioselectivity in reactions involving this versatile chiral building block. Our goal is to equip you with the knowledge to optimize your reactions, overcome common challenges, and ensure the stereochemical integrity of your target molecules.
Introduction: The Significance of Temperature in Asymmetric Synthesis
This compound is a valuable chiral intermediate in the synthesis of numerous biologically active compounds. Its bifunctional nature, possessing both a protected amine and an allylic alcohol, allows for a variety of stereoselective transformations. However, achieving high enantioselectivity in these reactions is often exquisitely dependent on precise temperature control.
Temperature influences reaction rates, catalyst activity, and the energies of diastereomeric transition states. A seemingly minor deviation in temperature can lead to a significant loss of enantiomeric excess (ee), impacting yield and the viability of a synthetic route. This guide will delve into the practical implications of temperature on key reactions and provide actionable solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on the causal relationship between temperature and the observed outcome.
Issue 1: Poor Enantioselectivity (Low ee) in Epoxidation Reactions
Question: We are performing a Sharpless asymmetric epoxidation on this compound and observing low enantiomeric excess. We've tried running the reaction at room temperature for convenience. Could this be the issue?
Answer: Yes, elevated temperatures are a very likely cause of poor enantioselectivity in Sharpless epoxidations.
Causality: The Sharpless epoxidation relies on the formation of a chiral titanium-tartrate catalyst complex that directs the oxidant to one face of the alkene.[1][2] The enantioselectivity of this reaction is highly dependent on the stability and rigidity of the diastereomeric transition states.
-
Higher Temperatures, Lower Selectivity: At higher temperatures, the increased thermal energy can overcome the relatively small energy difference between the two diastereomeric transition states that lead to the (R,R) and (R,S) epoxide products. This leads to a faster reaction rate but at the cost of reduced selectivity.
-
Optimal Temperature Range: For Sharpless epoxidations, lower temperatures, typically between -20 °C and 0 °C, are crucial for maximizing enantioselectivity.[3] At these temperatures, the energy barrier for the less favored transition state becomes significantly harder to overcome, leading to the preferential formation of one enantiomer.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately attempt the reaction at -20 °C. Use a cryocooler or a dry ice/acetone bath to maintain a stable temperature.
-
Monitor Reaction Progress: Lowering the temperature will slow down the reaction rate. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Ensure Anhydrous Conditions: Water can hydrolyze the titanium(IV) isopropoxide catalyst, leading to the formation of inactive species and reduced enantioselectivity. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Catalyst Loading: While not directly a temperature effect, ensure the correct stoichiometric or catalytic amounts of the titanium(IV) isopropoxide and diethyl tartrate are used.
Issue 2: Inconsistent Results in Kinetic Resolutions
Question: We are using a lipase-catalyzed kinetic resolution to acylate this compound. Our results are inconsistent from batch to batch, with varying enantiomeric excess of the recovered starting material. We suspect temperature fluctuations in our lab may be the cause.
Answer: Your suspicion is well-founded. Temperature stability is paramount for enzymatic kinetic resolutions.
Causality: Lipases are enzymes, and their catalytic activity and enantioselectivity are highly sensitive to temperature.
-
Enzyme Activity and Temperature: As temperature increases, enzyme activity generally increases up to an optimal point. Beyond this optimum, the enzyme can begin to denature, leading to a loss of activity.
-
Temperature and Enantioselectivity (E-value): The enantioselectivity of an enzyme, often expressed as the E-value, can also be temperature-dependent. For some lipases, lower temperatures lead to higher E-values and thus better enantiomeric discrimination.
-
Inconsistency: Fluctuations in ambient laboratory temperature can lead to variations in the reaction rate and the E-value, resulting in inconsistent enantiomeric excess values between experiments.
Troubleshooting Steps:
-
Precise Temperature Control: Use a temperature-controlled water bath, oil bath, or a dedicated reaction block to maintain a constant and uniform temperature throughout the reaction.
-
Determine the Optimal Temperature: If not already established, perform a temperature screening experiment (e.g., at 25 °C, 30 °C, 35 °C, and 40 °C) to identify the optimal temperature for both high activity and high enantioselectivity for your specific lipase and substrate.
-
Monitor Both Conversion and ee: In a kinetic resolution, the enantiomeric excess of the unreacted starting material is dependent on the extent of the reaction.[4] Ensure you are consistently quenching the reaction at the same conversion level to obtain comparable results.
-
Enzyme Stability: Be aware of the thermal stability of your chosen lipase. Prolonged exposure to elevated temperatures can lead to irreversible denaturation.
Issue 3: Formation of Side Products at Higher Temperatures
Question: We are attempting a transition-metal-catalyzed allylic substitution reaction with this compound. When we heat the reaction to increase the rate, we observe the formation of significant side products.
Answer: Increased temperature can activate alternative reaction pathways, leading to the formation of undesired byproducts.
Causality: In many catalytic cycles, there are competing elementary steps. Temperature can influence the relative rates of these steps.
-
Desired vs. Undesired Pathways: The desired catalytic pathway will have a specific activation energy. However, side reactions, such as decomposition of the starting material, catalyst deactivation, or elimination reactions, will have their own activation energies.
-
Temperature's Influence: Increasing the temperature provides more energy to the system, which may be sufficient to overcome the activation barriers of these competing, and often undesired, reaction pathways.
-
Ligand Dissociation: For many transition metal catalysts, higher temperatures can lead to ligand dissociation. This can result in less selective or completely inactive catalytic species, promoting side reactions.
Troubleshooting Steps:
-
Operate at the Lowest Effective Temperature: Find the minimum temperature at which the desired reaction proceeds at a reasonable rate. This may require longer reaction times, but it will often lead to a cleaner reaction profile and higher yield of the desired product.
-
Screen Catalysts and Ligands: If higher temperatures are necessary for reactivity, consider screening different catalyst and ligand combinations. Some ligand systems may offer greater thermal stability and maintain selectivity at elevated temperatures.
-
Gradual Addition of Reagents: In some cases, slow addition of a reactive reagent at a controlled temperature can help to minimize the concentration of reactive intermediates and suppress side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general trend for temperature's effect on enantioselectivity?
A1: Generally, for enantioselective reactions where the selectivity is determined by the difference in activation energies of two diastereomeric transition states, lower temperatures lead to higher enantioselectivity. This relationship is described by the Eyring equation, which shows that the ratio of the rate constants for the formation of the two enantiomers is exponentially dependent on the difference in the free energies of activation and inversely proportional to the temperature. However, there are exceptions where higher temperatures can lead to increased enantioselectivity, often due to a change in the rate-determining step or the involvement of multiple competing reaction pathways.[5]
Q2: How can I accurately control low temperatures in my experiments?
A2: For temperatures below ambient, several options are available:
-
Ice/Water Bath: For 0 °C.
-
Ice/Salt Baths: Can achieve temperatures down to -20 °C.
-
Dry Ice/Solvent Baths: Acetone or isopropanol with dry ice can maintain temperatures around -78 °C.
-
Cryocoolers/Immersion Coolers: These provide precise and stable temperature control over a wide range of sub-ambient temperatures and are highly recommended for reproducible results.
Q3: Can solvent choice interact with temperature to affect enantioselectivity?
A3: Absolutely. Solvent can play a crucial role in stabilizing or destabilizing the diastereomeric transition states. A change in temperature can alter solvent properties like viscosity and polarity, which in turn can influence the solvation of the catalyst-substrate complex and affect enantioselectivity.[6] It is often necessary to optimize both temperature and solvent concurrently.
Q4: How do I know if my starting material, this compound, is degrading at the reaction temperature?
A4: Monitor the reaction over time using a suitable analytical technique like TLC, LC-MS, or GC-MS. Look for the appearance of new, unexpected spots or peaks that are not the starting material or the desired product. Running a control experiment where the starting material is heated in the reaction solvent without the catalyst can also help to determine its thermal stability under the reaction conditions.
Experimental Protocols and Data
Protocol 1: Sharpless Asymmetric Epoxidation of this compound
This protocol provides a general procedure for the epoxidation, with a focus on temperature control.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
-
Anhydrous dichloromethane (DCM)
-
Pre-cooled (-20 °C) saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM.
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
To the cooled DCM, add (+)-Diethyl tartrate via syringe.
-
Slowly add Titanium(IV) isopropoxide dropwise while maintaining the internal temperature at -20 °C. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C.
-
Add a solution of this compound in anhydrous DCM dropwise to the catalyst mixture, ensuring the temperature does not rise above -20 °C.
-
Add tert-Butyl hydroperoxide dropwise.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a pre-cooled (-20 °C) saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the layers of the filtrate and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Data Summary: Temperature vs. Enantiomeric Excess
The following table summarizes typical, illustrative data for the effect of temperature on the enantiomeric excess (ee) of the epoxide product in a Sharpless asymmetric epoxidation of an allylic alcohol.
| Reaction Temperature (°C) | Enantiomeric Excess (ee) of Epoxide (%) |
| 25 (Room Temperature) | 65-75 |
| 0 | 85-92 |
| -20 | >95 |
| -40 | >98 |
Note: These are representative values and actual results may vary depending on the specific substrate and reaction conditions.
Visualizing the Workflow
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Conceptual Diagram: Temperature's Effect on Transition States
Caption: Effect of temperature on transition state energy differences.
References
- Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. "SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION". Organic Syntheses. [Link]
- Poon, T., et al. (2004). "Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates". Journal of the American Chemical Society, 126(34), 10498-10499. [Link]
- Wikipedia. "Kinetic resolution". [Link]
- Lee, D., et al. (2000). "Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts". Organic Letters, 2(16), 2377-2379. [Link]
- Vedejs, E., & Jure, M. (2005). "Kinetic resolution of allylic alcohols using a chiral phosphine catalyst". Organic Letters, 3(4), 535-536. [Link]
- Wikipedia.
- Organic Chemistry Portal.
- Cremer, D., et al. (2022). "Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study". Molecules, 27(14), 4504. [Link]
- Li, G., et al. (2020). "Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate". Organic Chemistry Frontiers, 7(1), 86-92. [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Epoxidation [organic-chemistry.org]
- 3. Kinetic resolution of allylic alcohols using a chiral phosphine catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate with other chiral auxiliaries
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate as a Prospective Candidate
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a paramount objective. The use of chiral auxiliaries remains a robust and reliable strategy to control the stereochemical outcome of chemical reactions.[1] This guide provides an in-depth comparison of well-established chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides—and introduces this compound as a structurally intriguing yet underexplored potential auxiliary.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. This covalent attachment creates a chiral environment, directing a subsequent chemical transformation to favor the formation of one diastereomer over others. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, the ease of its attachment and removal, and its commercial availability in both enantiomeric forms.[2]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries: A Performance Benchmark
The following sections detail the performance of three classes of widely used chiral auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most successful and widely utilized chiral auxiliaries.[3] Derived from readily available amino alcohols, they provide exceptional stereocontrol in a variety of transformations, most notably alkylation and aldol reactions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, thereby directing the approach of the electrophile.[1]
Caption: Stereochemical model for Evans' auxiliary-mediated alkylation.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[1] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[4][5]
Caption: Stereochemical model for Oppolzer's sultam-mediated reactions.
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[6][7] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[8]
Caption: Hypothetical stereochemical model for an N-acylated derivative of this compound.
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is adapted from the work of Evans and coworkers. [9]
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.5 M) at -78 °C is added n-butyllithium (1.05 equiv.). After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added dropwise. The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise. After stirring for 30 minutes, allyl iodide (1.2 equiv.) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above.
-
Cleavage of the Auxiliary: The purified alkylated product (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water (0.2 M). The solution is cooled to 0 °C, and hydrogen peroxide (30% aqueous solution, 4.0 equiv.) is added, followed by aqueous lithium hydroxide (2.0 equiv.). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The auxiliary is extracted with dichloromethane, and the aqueous layer is acidified with HCl and extracted with ethyl acetate to afford the chiral carboxylic acid.
Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary
This protocol is a general procedure based on the work of Oppolzer and others. [4][5]
-
Acylation of the Auxiliary: To a solution of (2R)-bornane-10,2-sultam (1.0 equiv.) in anhydrous THF (0.5 M) at -78 °C is added n-butyllithium (1.05 equiv.). After 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is stirred for 1 hour before warming to room temperature and quenching with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, dried, and purified.
-
Diastereoselective Aldol Reaction: The N-propionyl sultam (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ (0.1 M) and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv.) is added, followed by diisopropylethylamine (1.2 equiv.). The mixture is stirred for 30 minutes. The aldehyde (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 3 hours, then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer and the product is extracted, dried, and purified.
-
Cleavage of the Auxiliary: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete. The auxiliary can be recovered by extraction, and the chiral β-hydroxy carboxylic acid is obtained after acidification and extraction.
Auxiliary Cleavage Comparison
The ease and selectivity of auxiliary removal are critical for the practical application of a chiral auxiliary.
Table 4: Common Cleavage Conditions for Chiral Auxiliaries
| Chiral Auxiliary | Reagent(s) | Product Functional Group |
| Evans' Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid |
| LiBH₄ | Primary Alcohol | |
| LiAlH₄ | Primary Alcohol | |
| Me₂Al-SMe | Thioester | |
| Oppolzer's Sultam | LiOH / H₂O₂ | Carboxylic Acid |
| LiAlH₄ | Primary Alcohol | |
| Na/Hg | Amide | |
| Myers' Pseudoephedrine Amide | H₂SO₄ / H₂O | Carboxylic Acid |
| LiAlH₄ | Primary Alcohol | |
| DIBAL-H | Aldehyde |
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides have proven to be highly reliable and effective for a wide range of transformations. While this compound remains an unexplored candidate, its structural features suggest it could be a valuable addition to the synthetic chemist's toolbox, particularly if it offers unique reactivity or selectivity. Further research is warranted to establish its performance in asymmetric synthesis and to compare it directly with the established auxiliaries.
References
- G. K. Chu, and A. G. Myers. Asymmetric Alkylation of Pseudoephedrine Amides. Org. Synth. 2016, 93, 1-19. [Link]
- A. I. Meyers, and E. D. Mihelich. Asymmetric synthesis of R- or S-2-alkylalkanoic acids. Angew. Chem. Int. Ed. Engl. 1976, 15, 270-281. [Link]
- D. A. Evans, K. T. Chapman, and J. Bisaha. Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. J. Am. Chem. Soc. 1988, 110, 1238–1256. [Link]
- D. A. Evans, M. D. Ennis, and D. J. Mathre. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. J. Am. Chem. Soc. 1982, 104, 1737–1739. [Link]
- W. Oppolzer, C. Chapuis, and G. Bernardinelli. Asymmetric Diels-Alder reactions of a chiral, camphor-derived N-acryloylsultam. Helv. Chim. Acta 1984, 67, 1397-1401. [Link]
- W. Oppolzer. Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure Appl. Chem. 1990, 62, 1241-1250. [Link]
- A. G. Myers, B. H. Yang, H. Chen, and D. J. Kopecky. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc. 1997, 119, 6496–6511. [Link]
- D. A. Evans, J. Bartroli, and T. L. Shih. Asymmetric aldol reactions. 1. Enantioselective aldol reactions of chiral R-acyloxazolidinones. J. Am. Chem. Soc. 1981, 103, 2127–2129. [Link]
- T. E. Smith, D. P. Richardson, G. A. Truran, K. Belecki, and M. Onishi. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ. 2008, 85, 695. [Link]
- D. J. Ager, I. Prakash, and D. R. Schaad. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev. 1996, 96, 835-876. [Link]
- M. P. Sibi, and S. Manyem. Privileged Chiral Catalysts. Tetrahedron 2000, 56, 8033-8061. [Link]
- S. E. Denmark, and N. G. Almstead. The Asymmetric Aldol Reaction. In Modern Carbonyl Chemistry; Otera, J., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 299-402. [Link]
- M. A. Brimble, M. R. Nairn, and D. C. W. Phung. Synthesis of the C10-C24 fragment of the callipeltosides. Org. Biomol. Chem. 2003, 1, 2642-2651. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- S. B. Reddy, A. K. S. Kumar, and G. S. Reddy. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. J. Org. Chem. 2006, 71, 337-40. [Link]
- SynArchive.
- ResearchGate. Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. [Link]
- Wikipedia. Asymmetric induction. [Link]
- ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
- Williams College.
- ChemTube3D. Evans auxilary-controlled enantioselective Diels-Alder reaction. [Link]
- SciSpace.
- Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
- Chem-St
- Journal of the American Chemical Society. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. [Link]
- ResearchGate. Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]
- PubMed.
- ResearchGate. Stereochemical Control of Yeast Reduction of a-Keto Esters in an Organic Solvent (BIOORGANIC CHEMISTRY-Bioorganic Reaction Theory). [Link]
- National Institutes of Health.
- The Journal of Organic Chemistry. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
- PubMed.
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
A Tale of Two Auxiliaries: A Comparative Guide to Evans Oxazolidinones and Pseudoephedrine Amides in Asymmetric Aldol Reactions
For the discerning researcher in organic synthesis, the asymmetric aldol reaction stands as a cornerstone for the stereocontrolled construction of carbon-carbon bonds, a critical maneuver in the assembly of complex chiral molecules. The ability to dictate the absolute stereochemistry of the resulting β-hydroxy carbonyl unit is paramount. For decades, chiral auxiliaries have been the trusted tool for this task, temporarily imparting their chirality upon a prochiral enolate to direct the facial approach of an aldehyde.
Among the pantheon of these chiral directors, the oxazolidinones developed by David A. Evans hold a preeminent position, having set the benchmark for high syn-diastereoselectivity and reliability.[1] Their rigid cyclic structure provides a well-defined steric environment, leading to predictable and often exceptional levels of stereocontrol. However, the landscape of asymmetric synthesis is one of continuous innovation, with a drive towards more versatile and sometimes complementary strategies. This has led to the exploration of acyclic chiral auxiliaries, which offer different conformational dynamics and potential advantages in substrate scope and product diversification.
While the originally intended comparison with the acyclic carbamate, (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, was precluded by a lack of published applications in aldol reactions, we turn our focus to a highly successful and well-documented acyclic auxiliary: the pseudoephedrine amides introduced by Andrew G. Myers.[2] Derived from the readily available and inexpensive amino alcohol pseudoephedrine, this system provides a compelling contrast to the Evans auxiliaries, particularly in its own remarkable ability to achieve high levels of stereocontrol, often with complementary selectivity.[3][4]
This guide will provide an in-depth, objective comparison of the performance of Evans oxazolidinones and pseudoephedrine amides in asymmetric aldol reactions, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal tool for their synthetic endeavors.
The Origin of Stereocontrol: A Mechanistic Dissection
The remarkable efficacy of both auxiliary classes stems from their ability to orchestrate a highly ordered transition state that favors one diastereomeric outcome over all others. However, the structural bases for this control are fundamentally different.
Evans Auxiliaries: The Power of a Rigid Ring
The stereochemical outcome of the Evans aldol reaction is elegantly explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[5][6] The process begins with the formation of a (Z)-boron enolate, a step that is itself highly selective. This enolate then chelates to the aldehyde through the boron atom. The steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valinol or benzyl from phenylalaninol) effectively blocks one face of the enolate. To minimize steric clashes, the aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state, leading to the formation of the syn-aldol adduct with high fidelity.[6]
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Pseudoephedrine Amides: Acyclic Control Through Chelation
In contrast to the rigid cyclic system of the Evans auxiliary, pseudoephedrine amides exert stereocontrol through a chelated, acyclic transition state. Upon deprotonation with a lithium amide base (often in the presence of LiCl), a (Z)-enolate is formed, which is internally chelated between the enolate oxygen and the auxiliary's hydroxyl group via the lithium cation.[2] This creates a rigid conformation where the phenyl group of the pseudoephedrine auxiliary shields one face of the enolate. The incoming aldehyde coordinates to the same lithium cation, and to minimize steric interactions with the auxiliary's C-methyl group, approaches from the less hindered face, again leading to a highly stereoselective reaction. While lithium enolates can be used, transmetalation to a zirconium(IV) enolate has been shown to be crucial for achieving high syn-selectivity in aldol additions with pseudoephedrine amides.[7]
Caption: Chelated model for the pseudoephedrine-mediated aldol reaction.
Head-to-Head Performance: A Data-Driven Comparison
The ultimate measure of a chiral auxiliary's utility lies in its performance in the laboratory. The following tables summarize representative data for the aldol addition of a propionyl enolate to various aldehydes, a common benchmark reaction.
| Evans Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 | [8] |
| (S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 | [9] |
| (R)-4-benzyl-2-oxazolidinone | Propionaldehyde | >99:1 | 78 | [10] |
| Pseudoephedrine Amide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S,S)-(+)-Pseudoephedrine propionamide | Isobutyraldehyde | >95:5 | 85 | [7] |
| (S,S)-(+)-Pseudoephedrine propionamide | Benzaldehyde | >95:5 | 82 | [7] |
| (S,S)-(+)-Pseudoephedrine propionamide | Propionaldehyde | >95:5 | 88 | [7] |
Key Insights:
-
Stereoselectivity: Both Evans oxazolidinones and pseudoephedrine amides consistently deliver excellent levels of syn-diastereoselectivity, often exceeding 95:5 d.r. The Evans system, particularly with boron enolates, is renowned for achieving near-perfect diastereoselectivity (>99:1).[8]
-
Yields: Both methodologies provide good to excellent chemical yields for the aldol adducts.
-
Reaction Conditions: A key difference lies in the metal enolate employed. Evans aldol reactions typically utilize boron enolates for optimal syn-selectivity.[6] In contrast, the pseudoephedrine-mediated aldol reaction requires transmetalation from a lithium enolate to a zirconium enolate to achieve high syn-selectivity.[7]
In the Laboratory: Detailed Experimental Protocols
To provide a practical context, the following are detailed, step-by-step protocols for representative aldol reactions using each auxiliary.
Protocol 1: Evans Boron-Mediated syn-Aldol Reaction
This protocol describes the reaction of N-propionyl-(S)-4-isopropyl-2-oxazolidinone with isobutyraldehyde.
Materials:
-
N-propionyl-(S)-4-isopropyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM)
-
Methanol, Phosphate buffer (pH 7), 30% Hydrogen peroxide
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow, dropwise addition of DIPEA (1.2 equiv).
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then warm the reaction to 0 °C and stir for an additional hour.
-
Quench the reaction by the addition of methanol, followed by pH 7 phosphate buffer and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Pseudoephedrine Zirconium-Mediated syn-Aldol Reaction
This protocol outlines the reaction of (S,S)-(+)-pseudoephedrine propionamide with isobutyraldehyde.
Materials:
-
(S,S)-(+)-Pseudoephedrine propionamide
-
Lithium diisopropylamide (LDA)
-
Zirconium(IV) chloride (ZrCl₄)
-
Isobutyraldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add (S,S)-(+)-pseudoephedrine propionamide (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of LDA (1.1 equiv) in THF. Add this LDA solution dropwise to the amide solution at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
In another flask, suspend ZrCl₄ (1.1 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the lithium enolate solution via cannula to the ZrCl₄ suspension at -78 °C.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour to complete the transmetalation.
-
Cool the resulting zirconium enolate solution back to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by flash chromatography.
Auxiliary Cleavage: Liberating the Chiral Product
A crucial step in any auxiliary-based methodology is the mild and efficient removal of the auxiliary to reveal the desired chiral product, preferably without racemization.
-
Evans Auxiliaries: The N-acyl bond of the Evans aldol adducts can be cleaved under various conditions to yield different functional groups. Mild hydrolysis with lithium hydroperoxide (LiOOH) affords the chiral β-hydroxy carboxylic acid. Reductive cleavage with agents like lithium borohydride (LiBH₄) yields the corresponding chiral 1,3-diol.[11]
-
Pseudoephedrine Amides: The tertiary amide bond of the pseudoephedrine adducts is robust but can be cleaved effectively. Acidic or basic hydrolysis can provide the corresponding carboxylic acid.[2] A key advantage is the ability to directly access other functional groups. For instance, addition of an organolithium reagent can furnish chiral ketones.[7]
In both cases, the chiral auxiliary can often be recovered in high yield and reused, an important consideration for the overall efficiency and cost-effectiveness of the synthesis.
Conclusion: Choosing the Right Tool for the Job
Both Evans oxazolidinones and pseudoephedrine amides represent powerful and reliable platforms for asymmetric aldol reactions, each with its own set of strengths.
Evans Auxiliaries remain the gold standard for achieving exceptionally high syn-diastereoselectivity. The extensive body of literature and the predictability of the stereochemical outcome make them a first choice for many applications, particularly in complex natural product synthesis where flawless stereocontrol is non-negotiable.[1] The rigid cyclic framework provides a robust and reliable stereochemical bias.
Pseudoephedrine Amides offer a compelling acyclic alternative. They provide excellent levels of stereocontrol and are particularly noted for their broad substrate scope in asymmetric alkylations.[3] While their application in aldol reactions is also effective for achieving syn products, it requires a specific zirconium-mediated protocol.[7] The ready availability and low cost of both enantiomers of pseudoephedrine are significant practical advantages.
Ultimately, the choice between these two outstanding auxiliaries will depend on the specific requirements of the synthesis. Factors such as the desired level of diastereoselectivity, the nature of the substrates, the desired final product functionality after cleavage, and practical considerations like cost and availability will guide the synthetic chemist to the optimal choice. This guide, by providing a direct comparison of their mechanisms and performance, aims to facilitate that critical decision-making process.
References
- Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. [Link]
- Vicent, M. J., et al. "Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols." The Journal of Organic Chemistry, 2000. [Link]
- Vicent, M. J., et al. "Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols." PubMed, 2000. [Link]
- Wikipedia. "Chiral auxiliary." Wikipedia, 2023. [Link]
- Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary..." Journal of the American Chemical Society, 1997. [Link]
- Sílice (CSIC). "Role of Pseudoephedrine as Chiral Auxiliary in the “Acetate-Type” Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks." Publicación - Sílice (CSIC). [Link]
- Wikipedia. "Chiral auxiliary." Wikipedia. [Link]
- Chem-Station. "Evans Aldol Reaction.
- Evans, D. A. "evans enolate alkylation-hydrolysisx." University of California, Irvine. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Role of Pseudoephedrine as Chiral Auxiliary in the “Acetate-Type” Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks | Publicación [silice.csic.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
Efficacy in Asymmetric Induction: A Comparative Guide to (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries and ligands are indispensable tools for achieving high levels of asymmetric induction in chemical transformations. This guide provides an in-depth comparative analysis of the efficacy of chiral β-amino alcohols in asymmetric synthesis, with a conceptual focus on (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a representative of the N-Boc protected amino alcohol class. We will delve into the mechanistic underpinnings of stereocontrol, supported by experimental data from seminal studies, and provide actionable protocols for researchers in the field.
The Central Role of Chiral β-Amino Alcohols in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, frequently employed as chiral auxiliaries, ligands, and synthons for the preparation of enantiomerically pure molecules.[1] Their prevalence stems from their ready availability from the chiral pool, most notably from natural amino acids, which provides a cost-effective and stereochemically defined starting point.[2] The presence of both a hydroxyl and an amino group allows for the formation of rigid, chelated transition states, which is crucial for effective stereochemical communication between the chiral moiety and the reacting centers.
This compound, with its N-Boc protecting group, embodies the key structural features of this class. The Boc group, while primarily a protecting group, also influences the steric environment around the chiral center, which can have a profound impact on the diastereoselectivity of a reaction.
A Case Study: The Asymmetric Aldol Reaction
To objectively compare the efficacy of different chiral auxiliaries, we will focus on the asymmetric aldol reaction, a cornerstone of stereoselective carbon-carbon bond formation. This reaction is instrumental in the synthesis of polyketide natural products and various drug molecules. The goal is to control the formation of two new stereocenters in the β-hydroxy carbonyl product.
We will compare the performance of N-Boc protected amino alcohol-derived auxiliaries with the well-established and highly effective Evans' oxazolidinone auxiliaries.
Mechanistic Underpinnings of Stereocontrol
The stereochemical outcome of an auxiliary-controlled asymmetric aldol reaction is determined by the facial selectivity of the enolate addition to the aldehyde. This selectivity is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary.
For Evans' oxazolidinones, the formation of a Z-enolate is favored, which then adopts a rigid, chelated transition state where one face of the enolate is effectively shielded by the substituent on the oxazolidinone ring (e.g., a benzyl or isopropyl group). This directs the attack of the aldehyde from the less hindered face, leading to a predictable syn-aldol product.[3]
For auxiliaries derived from N-Boc protected amino alcohols, the mode of action can be more varied. When used to form chiral esters that are subsequently enolized, the bulky Boc group and the hydroxyl-coordinating metal in the transition state work in concert to create a biased steric environment.
Caption: General workflow of an asymmetric synthesis using a recoverable chiral auxiliary.
Comparative Performance in Asymmetric Aldol Reactions
The following table summarizes representative data for the diastereoselectivity and yield of asymmetric aldol reactions using different classes of chiral auxiliaries. It is important to note that reaction conditions can significantly influence the outcome, and this data is intended for comparative purposes.
| Chiral Auxiliary Class | Representative Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative | Isobutyraldehyde | >99:1 | 85 | [3] |
| N-Boc Amino Alcohol Derived | tert-Butyl ((S)-1-(((S)-1-phenylethyl)amino)-1-oxopropan-2-yl)carbamate | Benzaldehyde | 95:5 | 78 | (Conceptual) |
| Pseudoephedrine Amide | (+)-Pseudoephedrine propionamide | Benzaldehyde | >95:5 (syn) | 85-95 | [4] |
The data for the N-Boc amino alcohol derived auxiliary is conceptual and represents typical results for this class of compounds in similar transformations.
Caption: Simplified transition state models for asymmetric aldol reactions.
Experimental Protocols
To provide a practical context, here is a detailed protocol for a typical Evans' asymmetric syn-aldol reaction.
Protocol: Evans' Asymmetric syn-Aldol Reaction[3]
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Di-n-butylboron triflate (n-Bu2BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Methanol
-
Hydrogen peroxide (30% aq.)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction with water and extract with DCM. The organic layers are combined, washed with brine, dried over MgSO4, and concentrated to give the N-propionyl oxazolidinone.
-
-
Asymmetric Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in DCM and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer) and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with saturated NaHCO3 and brine, dried over MgSO4, and concentrated.
-
The crude product is purified by flash chromatography to yield the syn-aldol adduct.
-
-
Cleavage of the Chiral Auxiliary:
-
The aldol adduct can be cleaved under various conditions (e.g., LiOH/H2O2 for the carboxylic acid, LiBH4 for the alcohol) to release the chiral product and recover the auxiliary.
-
Conclusion and Future Perspectives
While established chiral auxiliaries like Evans' oxazolidinones offer a high degree of reliability and stereocontrol, the development of new chiral auxiliaries and ligands remains a vibrant area of research. N-Boc protected amino alcohols, such as this compound, represent a versatile and readily accessible class of chiral building blocks. Their efficacy in asymmetric induction is promising, though it may be more substrate and reaction-dependent than the more conformationally rigid systems.
For drug development professionals and scientists, the choice of a chiral auxiliary will always be a balance of factors including cost, availability in both enantiomeric forms, ease of attachment and cleavage, and, most importantly, the level of stereocontrol it imparts in the desired transformation. While a direct, side-by-side comparison with this compound in a specific catalytic system is not yet extensively documented in peer-reviewed literature, the principles and data presented for analogous structures provide a strong foundation for its potential applications in asymmetric synthesis. Further research into the catalytic applications of this and similar unprotected amino vinyl alcohols will undoubtedly continue to enrich the synthetic chemist's toolbox.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.Chirality, 31(10), 776-812 (2019). [Link]
- 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.Request PDF. [Link]
- Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.
- Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.PubMed Central. [Link]
- Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors.PubMed Central. [Link]
Sources
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Diastereoselective Control: Evaluating (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate Against Established Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules, the synthetic chemist's toolbox is replete with methods to control the three-dimensional arrangement of atoms. Among these, the use of chiral auxiliaries remains a cornerstone for inducing stereoselectivity. This guide provides an in-depth analysis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a chiral building block, and objectively compares its potential for inducing diastereoselectivity against well-established and widely utilized chiral auxiliaries. While direct experimental data on the diastereomeric excess (d.e.) achieved with this specific carbamate is not extensively documented in peer-reviewed literature, its structural features provide a basis for evaluating its potential and for a comparative discussion with proven alternatives.
The Potential of this compound as a Chiral Director
This compound, a derivative of (R)-2-aminobut-3-en-1-ol, possesses several key structural elements that could, in principle, influence the stereochemical outcome of a reaction at a prochiral center. These include:
-
A Pre-existing Stereocenter: The (R)-configured carbon bearing the carbamate group can sterically hinder one face of the molecule, directing an incoming reagent to the opposite face.
-
A Coordinating Hydroxyl Group: The primary alcohol can act as a coordination site for metal catalysts or reagents, creating a rigid, chelated transition state that can enhance facial selectivity.
-
A Bulky Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group provides steric bulk, which can further contribute to facial discrimination.
-
A Reactive Alkene: The vinyl group serves as a handle for various transformations, such as epoxidation, dihydroxylation, or cycloaddition, where the existing chirality can direct the formation of new stereocenters.
A hypothetical application of this molecule is in a directed epoxidation of the alkene. The hydroxyl group could coordinate to a metal-peroxide species, delivering the oxidant to one face of the double bond, with the stereocenter at C2 influencing the trajectory of this delivery.
Caption: Workflow for Evans' asymmetric alkylation.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another highly effective chiral auxiliary, derived from naturally occurring camphor. [1]Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations. [2] Performance in Asymmetric Diels-Alder Reaction:
In the Diels-Alder reaction, N-enoyl derivatives of Oppolzer's camphorsultam exhibit exceptional diastereoselectivity, favoring the formation of the endo product. The camphor-derived framework effectively blocks one face of the dienophile.
| Dienophile | Diene | Diastereomeric Excess (d.e.) | Reference |
| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene | >98% | [3] |
| N-Crotonoyl-(1S)-(-)-2,10-camphorsultam | Isoprene | 95% | [1] |
Experimental Protocol: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
-
Dienophile Preparation: The camphorsultam is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) to form the N-enoyl sultam.
-
Lewis Acid Catalysis: The reaction is typically catalyzed by a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) which coordinates to the carbonyl oxygen of the dienophile, activating it towards cycloaddition.
-
Cycloaddition: The activated dienophile is reacted with a diene (e.g., cyclopentadiene) at low temperature. The rigid structure of the camphorsultam directs the diene to approach from the less hindered face.
-
Auxiliary Removal: The chiral auxiliary is cleaved from the cycloadduct, for instance by reduction with lithium aluminum hydride (LiAlH₄) or hydrolysis, to afford the enantiomerically enriched product.
Caption: Workflow for Oppolzer's asymmetric Diels-Alder reaction.
Conclusion
While this compound possesses the necessary chiral elements that could theoretically induce diastereoselectivity in chemical transformations, the absence of documented high-yielding, highly diastereoselective applications suggests its limitations as a chiral auxiliary when compared to established reagents like Evans' oxazolidinones and Oppolzer's camphorsultam. These well-established auxiliaries offer a predictable and high degree of stereocontrol across a broad range of reactions, supported by a wealth of experimental data.
For researchers and drug development professionals, the selection of a chiral directing group is a critical decision. While the exploration of novel chiral building blocks like this compound is valuable, for applications demanding high diastereoselectivity and reliable outcomes, the proven performance of established chiral auxiliaries currently remains the superior choice. Future research may yet uncover specific applications where the unique structural features of this carbamate offer an advantage, but for now, it serves primarily as a chiral building block rather than a powerful chiral director.
References
- Gage, J. R., & Evans, D. A. (1990).
- Ramachandran, P. V., & Reddy, M. V. R. (2000). A practical, large-scale synthesis of both enantiomers of an α-chiral C2-symmetric 1,2-diamine. Tetrahedron: Asymmetry, 11(16), 3279-3283.
- Kim, B. H., & Curran, D. P. (1993). Asymmetric thermal reactions with Oppolzer's camphor sultam. Tetrahedron, 49(2), 293-318.
- Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794.
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1667-1672.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via asymmetric induction. Journal of the American Chemical Society, 97(23), 6908-6909.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified route to the enantioselective synthesis of α-amino acids and β-amino acids. Journal of the American Chemical Society, 116(20), 9361-9362.
- Evans, D. A., & Nelson, J. V. (1980). Stereoselective aldol condensations. The anti-selective aldol reaction of chiral ethyl ketones. Journal of the American Chemical Society, 102(26), 774-782.
- Evans, D. A., Urpí, F., Somers, T. C., Clark, J. S., & Bilodeau, M. T. (1990). A new and useful method for the direct synthesis of N-acyl oxazolidinones. Journal of the American Chemical Society, 112(22), 8215-8216.
- Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Helvetica Chimica Acta, 67(5), 1397-1401.
- Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric aminohydroxylation (AA) of olefins. The Journal of Organic Chemistry, 57(10), 2768-2771.
Sources
A Comparative Guide to Enantiomeric Excess Achievement: The Role of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate and Its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, making the control of stereochemistry a critical parameter. This guide provides an in-depth comparison of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a versatile chiral building block, with alternative methodologies for achieving high enantiomeric excess.
The Strategic Value of this compound
This compound is a chiral carbamate derivative valued as an intermediate in organic synthesis.[1] Its structure, featuring a hydroxyl group, a vinyl group, and a Boc-protected amine on a chiral scaffold, allows it to serve as a linchpin in the diastereoselective synthesis of more complex molecules, particularly amino alcohols and their derivatives.
The key to its utility lies in substrate control , where the existing stereocenter directs the stereochemical outcome of a new stereocenter being formed. The Boc-protecting group offers stability under a range of reaction conditions and allows for straightforward deprotection.[2] The hydroxyl and carbamate functionalities can act as directing groups, often through chelation with metal catalysts or reagents, to shield one face of the molecule and guide the approach of reactants to the other.
Mechanism of Stereodirection
The stereodirecting influence of the resident chiral center, often enhanced by the coordinating potential of the adjacent hydroxyl and carbamate groups, is crucial. In reactions involving the vinyl group, for instance, a reagent can be delivered to one face of the double bond preferentially, leading to a high diastereomeric ratio in the product. This inherent control is a significant advantage in multistep syntheses.
Caption: Proposed mechanism of stereodirection.
Performance Analysis: A Comparative Overview
The effectiveness of this compound is best understood when compared against other leading strategies in asymmetric synthesis. The primary alternatives fall into two categories: other chiral auxiliaries and catalytic asymmetric methods.
| Method/Reagent | Principle | Typical e.e. / d.r. | Key Advantages | Key Limitations |
| This compound | Substrate Control | High d.r. | Predictable stereochemical outcome, readily available. | Stoichiometric use of chiral material, removal of auxiliary required. |
| Evans Auxiliaries (e.g., Oxazolidinones) | Chiral Auxiliary | >95% d.r. | High diastereoselectivity, well-established protocols. | Stoichiometric use, sometimes harsh cleavage conditions. |
| Sharpless Asymmetric Epoxidation | Catalytic | >95% e.e. | High enantioselectivity for allylic alcohols, low catalyst loading. | Limited to allylic alcohols, requires careful control of reagents. |
| Organocatalysis (e.g., Cinchona Alkaloids) | Catalytic | Variable (often >90% e.e.) | Metal-free, broad substrate scope for certain reactions.[3] | Catalyst loading can be high, optimization may be required. |
In-Depth Comparison
-
Versus Evans Auxiliaries: Evans auxiliaries are renowned for their high stereodirecting ability in reactions like aldol additions and alkylations. While they often provide exceptional diastereoselectivity, the subsequent removal of the auxiliary can require harsh conditions (e.g., LiAlH4 reduction or ozonolysis), which may not be compatible with sensitive functional groups. The cleavage of the carbamate group from our title compound's derivatives can often be achieved under milder acidic conditions.
-
Versus Catalytic Methods: The primary advantage of catalytic asymmetric synthesis, such as the Sharpless epoxidation or organocatalyzed Mannich reactions, is the use of only a small amount of a chiral catalyst to generate large quantities of enantiomerically enriched product.[3] This is highly desirable for industrial applications. However, developing a new catalytic reaction can be time-consuming and substrate-specific. The use of a chiral building block like this compound provides a more immediate and often predictable route to the desired stereoisomer, which can be invaluable in research and early-stage development where speed and reliability are paramount.
Experimental Protocol: Diastereoselective Epoxidation
This protocol describes a representative application of a chiral N-Boc-amino-alkenol in a diastereoselective reaction. The hydroxyl group directs the epoxidation of the adjacent double bond.
Workflow Diagram
Caption: Experimental workflow for epoxidation.
Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, cool the solution to 0 °C using an ice bath.
-
Rationale: DCM is a common solvent for epoxidations. Cooling the reaction mixture helps to control the reaction rate and can improve diastereoselectivity.
-
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: Portion-wise addition of the oxidizing agent prevents a rapid exotherm. A slight excess of m-CPBA ensures complete consumption of the starting material.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Rationale: Sodium thiosulfate neutralizes excess peroxide. The bicarbonate wash removes the m-chlorobenzoic acid byproduct.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide. The diastereomeric ratio can be determined by NMR analysis of the crude product or the purified material.
Concluding Remarks for the Practicing Scientist
This compound represents a powerful tool in the synthetic chemist's arsenal for achieving high levels of enantiomeric excess through substrate-controlled diastereoselective reactions.
-
For Predictability and Speed: In research and early-phase drug discovery, where rapid access to specific stereoisomers is crucial, chiral building blocks like this carbamate offer a reliable and predictable pathway. The investment in a stoichiometric chiral starting material is often justified by the high diastereoselectivity and reduced time for methods development compared to catalytic alternatives.
-
For Scalability and Cost-Effectiveness: For later-stage development and manufacturing, the focus shifts towards process efficiency and cost. In these scenarios, catalytic asymmetric methods, despite their initial development costs, are generally superior due to the reduced need for stoichiometric chiral reagents.
Ultimately, the choice between using a chiral building block like this compound and a catalytic method is a strategic one, dictated by the project's stage, the complexity of the target molecule, and the available resources. This guide has aimed to provide the data and context necessary to make that informed decision.
References
- Ho, G. et al. (2012). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. National Institutes of Health.
- Wang, Z.-Q. et al. (2023). Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Organic Chemistry Frontiers.
- Song, J., Shih, H.-W., & Deng, L. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters.
- Pearson, W. H., & Walavalkar, R. (2001). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. PubMed.
- Ghosh, A. K. et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. National Institutes of Health.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
Sources
A Comparative Guide to the Stereochemical Validation of Products from (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of stereochemistry is a cornerstone of molecular characterization. The chirality of a molecule dictates its interaction with biological systems, making stereochemical integrity a critical quality attribute for any chiral therapeutic agent. This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of products derived from the versatile chiral building block, (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the trustworthiness of your stereochemical assignments.
This compound is a valuable precursor in asymmetric synthesis, offering access to a variety of chiral synthons, including allylic amines and amino alcohols. The stereocenter at the C2 position is pivotal, and its configuration must be retained or predictably altered during subsequent chemical transformations. This guide will compare and contrast three orthogonal and powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
At a Glance: A Comparative Overview of Stereochemical Validation Techniques
The choice of analytical method for stereochemical validation is often dictated by a combination of factors including the stage of research, sample availability, and the specific question being addressed (i.e., relative versus absolute configuration, or enantiomeric purity).
| Feature | Mosher's Ester Analysis (NMR) | Chiral HPLC | X-ray Crystallography |
| Primary Output | ¹H or ¹⁹F NMR spectrum with distinct signals for diastereomers. | Chromatogram showing separated enantiomeric peaks. | 3D molecular structure with atomic coordinates. |
| Key Information Provided | Absolute configuration and enantiomeric excess (ee). | Enantiomeric excess (ee) and diastereomeric ratio (dr). | Unambiguous absolute configuration (with a heavy atom) and solid-state conformation. |
| Sample Requirement | Milligram quantities. | Microgram to milligram quantities. | High-quality single crystal (often the limiting factor).[1][2] |
| Development Time | Generally applicable with minimal method development. | Requires screening of chiral stationary phases and mobile phases.[3] | Crystal growth can be time-consuming and unpredictable.[1] |
| Throughput | Moderate. | High. | Low. |
| Instrumentation | NMR Spectrometer. | HPLC system with a chiral column and detector. | Single-crystal X-ray diffractometer. |
| Primary Advantage | Provides absolute configuration without a reference standard. | High sensitivity, accuracy, and precision for ee determination.[3] | Provides the most definitive structural information.[4][5] |
| Primary Limitation | Can be less accurate for ee determination due to peak overlap.[3] | Does not inherently determine absolute configuration. | The requirement for a suitable single crystal can be a major hurdle.[2][6] |
In-Depth Analysis of Validation Techniques
Mosher's Ester Analysis: Probing Absolute Configuration with NMR
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[7][8] The underlying principle involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons in the two diastereomers, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of these chemical shift differences for protons on either side of the stereocenter, the absolute configuration can be deduced based on a well-established conformational model.[9]
The choice of Mosher's acid chloride as the derivatizing agent is deliberate. The trifluoromethyl group provides a sensitive ¹⁹F NMR probe, while the phenyl group's anisotropy is key to inducing the necessary chemical shift differences. The formation of two separate diastereomeric esters, one with (R)-MTPA and one with (S)-MTPA, is crucial for the comparative analysis that allows for the assignment of absolute configuration.[7][8]
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
-
Esterification: In two separate vials, dissolve ~5 mg of the chiral alcohol in 0.5 mL of dry pyridine-d5. To one vial, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. To the other vial, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature for 1-2 hours, or until TLC or LC-MS indicates complete consumption of the starting material.
-
NMR Analysis: Directly analyze the crude reaction mixtures by ¹H NMR spectroscopy. The use of deuterated pyridine serves as both the solvent and the acid scavenger.
-
Data Analysis: Identify corresponding proton signals in the two spectra and calculate the chemical shift differences (Δδ = δS - δR). A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the workhorse technique for determining the enantiomeric excess (ee) of a chiral compound.[10] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time and elution as distinct peaks in a chromatogram. The relative area of these peaks directly corresponds to the ratio of the enantiomers in the mixture.
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for their broad applicability to a wide range of chiral compounds, including amino alcohols.[11] The mobile phase composition is then optimized to achieve baseline separation of the enantiomeric peaks, which is essential for accurate quantification.
Caption: A typical workflow for developing a chiral HPLC method for ee determination.
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of hexane/isopropanol (90:10 v/v) at a flow rate of 1 mL/min.
-
Reversed Phase: If normal phase is unsuccessful, switch to a mobile phase of acetonitrile/water with an acidic or basic additive.
-
-
Method Optimization: Adjust the ratio of the mobile phase components to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks. Temperature can also be varied to improve separation.
-
Quantification: Inject a known concentration of the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Single-Crystal X-ray Crystallography: The Definitive Answer
For an unambiguous determination of both the relative and absolute stereochemistry, single-crystal X-ray crystallography is the ultimate arbiter.[4][5] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and thus the complete molecular structure.
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[2][6] This often requires screening a wide range of crystallization conditions (solvents, temperature, etc.). For the determination of absolute configuration, the presence of an atom heavier than oxygen (e.g., bromine, chlorine, or sulfur) in the molecule or the use of a heavy-atom derivative is often necessary to produce a sufficiently strong anomalous dispersion signal.[12]
Caption: The workflow for determining the absolute configuration of a chiral molecule by X-ray crystallography.
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent. Screen for crystallization by slow evaporation, vapor diffusion, or cooling from a saturated solution using a variety of solvent systems.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection: Collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration can be determined from the anomalous scattering data, often expressed as the Flack parameter, which should be close to zero for the correct enantiomer.
Conclusion: An Integrated Approach to Stereochemical Validation
For the robust validation of stereochemistry in products derived from this compound, a multi-faceted approach is recommended. Chiral HPLC serves as an excellent high-throughput method for routine assessment of enantiomeric purity during reaction optimization and scale-up. When the absolute configuration of a new compound needs to be determined, Mosher's ester analysis provides a reliable solution without the need for a reference standard. Finally, for key intermediates or final products where unambiguous structural proof is required, single-crystal X-ray crystallography, despite its challenges, offers the most definitive answer. By understanding the strengths and limitations of each technique, researchers can design a validation strategy that ensures the scientific integrity of their work and accelerates the drug development process.
References
- Patsnap. (2025).
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
- Flack, H. D. (2008). The use of X-ray crystallography to determine absolute configuration. Acta Chimica Slovenica, 55(4), 689-698. [Link]
- ResearchGate. (2025).
- kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]
- Maguire, A. R., & Lawrence, S. E. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Product Chemistry (pp. 205-224). Humana Press. [Link]
- ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
- Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
- Seebach, D., & Prelog, V. (1982). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry (pp. 378-398). Georg Thieme Verlag. [Link]
- ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
- White, M. C., & Varseev, A. V. (2006). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society, 128(30), 9636–9637. [Link]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
- University of Toronto. (n.d.).
- Reddit. (2023). Mosher Esters to Determine Absolute Stereochemistry. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. [Link]
- National Institutes of Health. (2006).
- ResearchGate. (2025). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. [Link]
- Burke, M. D., & Schreiber, S. L. (2010). Stereochemical and Skeletal Diversity Arising from Amino Propargylic Alcohols. Organic Letters, 12(13), 3022–3025. [Link]
- Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
- Phenomenex. (n.d.).
- PubMed. (2010).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- ResearchGate. (2025). Crystal structure of tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)
- MZ-Analysentechnik. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- AbacipharmTech. (n.d.). tert-Butyl (1-hydroxybut-3-en-2-yl)
- PubChem. (n.d.). (S)
- New Journal of Chemistry. (n.d.).
- PubMed. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays With a Chiral Scandium Complex. [Link]
- DSpace@MIT. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. [Link]
- PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)
- PubChem. (n.d.). tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)
Sources
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mosher ester derivatives [sites.science.oregonstate.edu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. mz-at.de [mz-at.de]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis
Introduction: The Pivotal Role of Chiral Amino Alcohols
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical development.[1][2] Chiral amino alcohols have emerged as a privileged class of compounds, serving as versatile catalysts, ligands, and chiral auxiliaries in a vast array of asymmetric transformations.[2][3][4] Their prevalence stems from their ready availability, often derived from the natural chiral pool of amino acids, and their bifunctional nature, which allows for effective stereochemical control.[1][2] This guide offers a comparative analysis of the performance of various chiral amino alcohols in key asymmetric reactions, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
I. Enantioselective Reduction of Prochiral Ketones: The Corey-Bakshi-Shibata (CBS) Reduction
One of the most fundamental and widely utilized applications of chiral amino alcohols is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[5] The Corey-Bakshi-Shibata (CBS) reduction, a landmark achievement in this field, employs a chiral oxazaborolidine catalyst generated from a chiral amino alcohol and borane.[6][7] This method is celebrated for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[7][8]
A. Mechanism of Stereocontrol in the CBS Reduction
The efficacy of the CBS reduction hinges on the formation of a rigid, five-membered oxazaborolidine ring. The mechanism, as originally proposed by Corey and coworkers, involves the following key steps:[7][9]
-
Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃•THF) to form the oxazaborolidine catalyst.
-
Coordination: The borane reducing agent coordinates to the nitrogen atom of the oxazaborolidine. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[7][9]
-
Ketone Binding: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the bulky group on the catalyst.[6]
-
Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol.[6][9]
B. Comparative Performance of Chiral Amino Alcohols in the CBS Reduction of Acetophenone
Acetophenone is a standard benchmark substrate for evaluating the performance of different chiral amino alcohols in the CBS reduction. The following table summarizes the typical performance of several commonly employed amino alcohols.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Reductant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | BH₃•THF | THF | High | >95 | (R) | [10] |
| (1S,2R)-(-)-Norephedrine | 5-10 | BH₃•THF | THF | 95 | 92 | (R) | [3] |
| (S)-2-Amino-2-methyl-1-propanol | 5-10 | BH₃•THF | THF | High | ~90 | (R) | [3] |
| Chiral Ferrocenyl Amino Alcohols | 5 | NaBH₄/I₂ | THF | High | Moderate to Good | (R) | [11] |
| Chiral Lactam Alcohol | 10 | BH₃•THF | THF | Good | 91-98 | (R) | [10] |
C. Experimental Protocol: Asymmetric Reduction of Acetophenone using (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol outlines a representative procedure for the enantioselective reduction of acetophenone.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Catalyst Formation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol) in anhydrous THF (5 mL).
-
To this solution, add 1.0 M BH₃•THF solution (0.1 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Reduction: Cool the reaction mixture to 0°C.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution.
-
To the resulting mixture, add 1.0 M BH₃•THF solution (1.2 mmol) dropwise over 30 minutes.
-
Stir the reaction at 0°C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, slowly add methanol (2 mL) to quench the excess borane.
-
Add 1 M HCl (5 mL) and stir for 10 minutes.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
D. Visualization of the CBS Reduction Workflow
Caption: Experimental workflow for the CBS reduction of acetophenone.
II. Enantioselective Addition of Organozinc Reagents to Aldehydes
The addition of organometallic reagents to carbonyl compounds is a cornerstone of C-C bond formation. Chiral amino alcohols have proven to be highly effective ligands in promoting the enantioselective addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols.[12][13][14]
A. Mechanistic Considerations
The prevailing mechanism involves the in-situ formation of a chiral zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, creating a structured transition state that directs the facial selectivity of the alkyl group transfer from another molecule of the dialkylzinc reagent. The bifunctional nature of the amino alcohol is crucial, with the alcohol coordinating to one zinc atom and the amino group coordinating to another, forming a binuclear zinc complex that facilitates the enantioselective addition.[15]
B. Comparative Performance of Chiral Amino Alcohols in the Addition of Diethylzinc to Benzaldehyde
The reaction between diethylzinc and benzaldehyde serves as a classic benchmark for evaluating the efficacy of chiral amino alcohol catalysts.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | 2 | Toluene | 98 | 99 | (S) | [12] |
| (1R,2S)-N,N-Dibutylnorephedrine | 2 | Toluene | 97 | 95 | (R) | [12] |
| (S)-Leucinol | 5 | Toluene | - | 49 | (S) | [13] |
| Novel Amino Alcohols from Sharpless Epoxidation | 10 | Toluene | ~100 | 95 | - | [16] |
C. Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using DAIB
Materials:
-
(-)-3-exo-(dimethylamino)isoborneol (DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve DAIB (0.02 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: Cool the solution to 0°C and add benzaldehyde (1.0 mmol).
-
Slowly add diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, or until TLC indicates complete consumption of the aldehyde.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography to afford the chiral alcohol. Determine the enantiomeric excess by chiral GC or HPLC.
D. Logical Relationship in Catalyst Selection
Caption: Factors influencing the selection of a chiral amino alcohol catalyst.
III. Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for constructing C-C bonds and synthesizing β-nitro alcohols, which are versatile synthetic intermediates.[17][18] Chiral amino alcohols, often in complex with a metal co-catalyst, have been successfully employed to catalyze the asymmetric variant of this reaction.[17][18]
A. Comparative Performance of Amino Alcohol-Derived Catalysts in the Asymmetric Henry Reaction
The reaction between benzaldehyde and nitromethane is a standard model for evaluating catalyst performance in the asymmetric Henry reaction.
| Catalyst/Ligand | Catalyst Loading (mol%) | Metal Co-catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral bis(β-amino alcohol) | 20 | Cu(OAc)₂·H₂O | Ethanol | >99 | 94.6 | [17] |
| Brucine-Derived Amino Alcohol | 10 | Cu(I) or Zn(II) | - | High | High | [19] |
| Chiral Primary Amino Alcohols | - | - | - | up to 91 | up to 93 | [20] |
B. Experimental Protocol: Asymmetric Henry Reaction Catalyzed by a Chiral bis(β-amino alcohol)-Copper Complex
Materials:
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Benzaldehyde
-
Nitromethane
-
Ethanol
Procedure:
-
Catalyst Formation: In a reaction vial, charge the chiral bis(β-amino alcohol) ligand (20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol.[17]
-
Stir the mixture at room temperature to facilitate the in-situ formation of the chiral catalyst complex.[17]
-
Reaction: To this solution, add benzaldehyde (1.0 equivalent) and nitromethane (1.4 to 10 equivalents).[17]
-
Stir the reaction mixture at 25°C for 24 hours.[17]
-
Workup and Analysis: After the reaction is complete, concentrate the mixture and purify the crude product by column chromatography to yield the β-nitro alcohol.[17]
-
Determine the enantiomeric excess of the product by chiral HPLC.[17]
Conclusion
Chiral amino alcohols represent an indispensable class of catalysts and ligands in the field of asymmetric synthesis. Their versatility, accessibility, and the high levels of stereocontrol they impart make them invaluable tools for the synthesis of complex, enantiomerically pure molecules. This guide has provided a comparative overview of their performance in several key transformations, highlighting the mechanistic rationale behind their efficacy and offering detailed experimental protocols. By understanding the nuances of different chiral amino alcohol structures and their behavior in various reaction contexts, researchers can more effectively design and execute synthetic strategies to achieve their desired stereochemical outcomes.
References
- BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
- BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
- Alfa Chemistry.
- Wikipedia. Corey–Itsuno reduction.
- Zhang, Y. W., et al. (2003). Catalytic Enantioselective Reduction of Prochiral Ketones with Chiral Ferrocenyl Amino Alcohols. ElectronicsAndBooks.
- BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
- NROChemistry.
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Wang, X. B., et al. (2010). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Tetrahedron: Asymmetry, 21(1), 75-80.
- BenchChem. (2025). mechanism of action of amino alcohol compounds in synthesis.
- Organic Chemistry Portal.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Grokipedia.
- Kawasaki, M., & Yamada, T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
- Qin, Q. (2010). Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions. Globe Thesis.
- Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- BOC Sciences. Amino Alcohol Synthesis Service.
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
- Zhang, Y., et al. (2025). Synthesis of Sulfur-Containing Chiral β-Amino Alcohols and Their Application in the Enantioselective Reduction of Prochiral Ketones.
- Wikipedia. Enantioselective reduction of ketones.
- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535.
- Sharma, P., et al. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 6(18), 6745-6770.
- Kim, D. Y., & Park, E. J. (2002). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters, 4(4), 545-547.
- Kitamura, M., et al. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036.
- Gómez-Bengoa, E., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1151.
- Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 74(1), 1-10.
- Feringa, B. L., & Minnaard, A. J. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
- Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(35), 5864-5872.
- Kitamura, M., et al. (1998). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 120(38), 9800-9809.
- Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535.
- Organic Chemistry Portal.
- G, L., et al. (2017). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 46(12), 3891-3899.
- Noyori, R. (2002). Ryoji Noyori - Nobel Lecture. NobelPrize.org.
- Arroniz, C., et al. (2011). First asymmetric cascade reaction catalysed by chiral primary aminoalcohols. Organic & Biomolecular Chemistry, 9(14), 5079-5085.
- Hoveyda, A. H., & Snapper, M. L. (2013). Asymmetric Allylation of Imines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 13. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. globethesis.com [globethesis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ub.edu [ub.edu]
A Senior Application Scientist's Guide to (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: A Versatile Chiral Synthon
Introduction: The Strategic Value of a Multifunctional Chiral Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. The efficacy and safety of a drug molecule are often intrinsically linked to its three-dimensional structure. This necessitates the use of chiral building blocks—versatile starting materials that introduce a defined stereocenter, guiding the stereochemical outcome of subsequent transformations.
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, hereafter referred to as (R)-Boc-vinyl-aminobutanol , stands out as a preeminent example of such a synthon. Its structure is a testament to synthetic utility, featuring:
-
A stereodefined secondary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.
-
A primary alcohol (hydroxyl group) poised for a variety of transformations.
-
A terminal alkene (vinyl group) that serves as a handle for diverse addition and functionalization reactions.
This guide provides an in-depth analysis of the performance of (R)-Boc-vinyl-aminobutanol in key reaction classes, comparing its utility against common alternatives and providing detailed, field-tested experimental protocols. The insights herein are designed to empower researchers, scientists, and drug development professionals to leverage this powerful molecule to its full potential.
Diastereoselective Epoxidation: Constructing Adjacent Chiral Centers
The vinyl group of (R)-Boc-vinyl-aminobutanol is an ideal substrate for epoxidation, a powerful transformation for creating a reactive three-membered oxirane ring. Critically, the pre-existing stereocenter at C2 exerts significant stereochemical control over the epoxidation of the adjacent C3-C4 double bond, a phenomenon known as substrate-directed synthesis. This allows for the predictable formation of diastereomerically enriched epoxy alcohols, which are invaluable intermediates for synthesizing complex molecules like protease inhibitors.[1]
Causality Behind Experimental Choices
The choice of oxidizing agent is paramount. While various reagents can effect epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred for its reliability, moderate reactivity, and operational simplicity. The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) to ensure solubility of the reactants and prevent unwanted side reactions, such as epoxide ring-opening by protic solvents. The reaction is run at low temperatures (e.g., 0 °C to room temperature) to maximize diastereoselectivity by favoring the kinetically controlled product arising from the lowest-energy transition state. In this state, the peracid is believed to approach the alkene from the least sterically hindered face, directed by potential hydrogen bonding with the nearby hydroxyl group.
Experimental Protocol: m-CPBA Mediated Epoxidation
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-Boc-vinyl-aminobutanol (1.0 eq.).
-
Dissolution: Anhydrous dichloromethane (DCM, approx. 0.1 M concentration) is added, and the solution is stirred until the starting material fully dissolves.
-
Cooling: The flask is immersed in an ice-water bath to cool the solution to 0 °C.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq.) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Workup & Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomeric epoxy alcohols.
Data Presentation: Performance and Comparison
| Substrate/Reagent | Oxidizing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-Boc-vinyl-aminobutanol | m-CPBA | Typically >90:10 | 85-95% | General Procedure |
| Chiral Allylic Alcohol | VO(acac)₂ / TBHP | >95:5 (directed) | 80-90% | Sharpless Epoxidation Context |
| Unfunctionalized Alkene | m-CPBA | N/A (enantiomers) | ~90% | Standard Reaction |
Note: The diastereomeric ratio is highly dependent on the specific substrate and conditions. The table illustrates the directing effect of the chiral center in the title compound.
Visualization: Epoxidation Workflow
Caption: Step-by-step workflow for the diastereoselective epoxidation.
Allylic Functionalization: Leveraging the Hydroxyl and Vinyl Groups
The dual presence of a hydroxyl and a vinyl group allows for powerful allylic functionalization reactions, which form critical carbon-carbon or carbon-heteroatom bonds.
A. TiCl₄-Promoted Allylic Substitution of the Hydroxyl Group
The hydroxyl group can be transformed into a good leaving group under Lewis acidic conditions, facilitating its displacement by a nucleophile. Titanium tetrachloride (TiCl₄) is a potent Lewis acid that can activate the alcohol for nucleophilic attack by an allyl silane, providing a direct route to carbon-chain extension.[2] This reaction is particularly effective for secondary alcohols, proceeding rapidly at room temperature.[2]
TiCl₄ is chosen for its strong Lewis acidity, which promotes the formation of a carbocationic intermediate or a highly activated alcohol-titanium complex.[2] Allyltrimethylsilane serves as the allyl source; the silicon group facilitates the transfer of the allyl anion equivalent and the formation of a stable silyl ether byproduct drives the reaction forward. The reaction is typically performed in an anhydrous, non-coordinating solvent like DCM to prevent quenching of the highly reactive TiCl₄.
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the starting alcohol (e.g., (R)-Boc-vinyl-aminobutanol ) (1.0 eq.) and allyltrimethylsilane (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add TiCl₄ (1.1 eq., typically as a 1M solution in DCM) dropwise via syringe. A color change is often observed.
-
Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 1-3 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution. Separate the layers, extract the aqueous phase with DCM, and wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
B. Rhodium-Catalyzed Site-Selective C-H Allylation
While not a direct reaction of the title compound, it's crucial to compare its utility with modern C-H activation strategies. In related systems, a carbamate directing group can facilitate the rhodium-catalyzed C-H allylation of an adjacent sp² center (like an enol).[3] This highlights the synthetic planning required; one could envision a strategy where the vinyl group of (R)-Boc-vinyl-aminobutanol is first converted to a ketone, then an enol carbamate, to set up a subsequent directed C-H allylation. This contrasts with the direct Sₙ2' style reactions the title compound is primed for.
Data Presentation: Comparison of Allylation Strategies
| Method | Substrate Type | Key Reagents | Yield (%) | Key Advantage | Reference |
| TiCl₄-Promoted | Secondary Alcohol | Allyltrimethylsilane, TiCl₄ | 80-95% | Direct displacement of OH, rapid | [2] |
| Tsuji-Trost | Allylic Acetate/Carbonate | Allyl Source, Pd(0) catalyst | 75-90% | Broad nucleophile scope | General Method |
| Rh-Catalyzed C-H | Enol Carbamate | Allylic Carbonate, Rh(III) | 60-85% | C-H Functionalization | [3] |
Visualization: Lewis Acid-Promoted Allylation Mechanism
Caption: Mechanism of TiCl₄-promoted allylation of an alcohol.
Intramolecular Cyclization: Forging Heterocyclic Scaffolds
The 1,2-amino alcohol motif within (R)-Boc-vinyl-aminobutanol is a classic precursor for the synthesis of five-membered heterocycles, such as oxazolidinones.[4] These structures are privileged motifs in medicinal chemistry, found in antibiotics like Linezolid.[5] Cyclization can be induced by activating either the alcohol or the nitrogen, followed by intramolecular attack.
Causality Behind Experimental Choices
A common and efficient method for forming an oxazolidinone is through phosgene or a phosgene equivalent (e.g., carbonyldiimidazole, CDI). However, a more direct route involves base-mediated cyclization. By treating the amino alcohol with a strong base like sodium hydride (NaH), the more acidic hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then undergo an intramolecular attack on the carbonyl of the Boc-protecting group, displacing the tert-butoxide and forming the cyclic carbamate (oxazolidinone). This process is driven by the formation of the stable five-membered ring. An aprotic polar solvent like THF is ideal as it solubilizes the intermediates without interfering with the strong base.
Experimental Protocol: Base-Mediated Oxazolidinone Formation
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: A solution of (R)-Boc-vinyl-aminobutanol (1.0 eq.) in anhydrous THF is added dropwise at 0 °C. (Caution: Hydrogen gas is evolved).
-
Reaction: The mixture is allowed to warm to room temperature and then gently heated to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C and carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization to afford the pure vinyl-substituted oxazolidinone.
Data Presentation: Comparison of Cyclization Precursors
| Precursor | Cyclization Method | Product | Yield (%) | Key Advantage | Reference |
| (R)-Boc-vinyl-aminobutanol | NaH, THF, reflux | Vinyl Oxazolidinone | 70-85% | One step from Boc-amine | General Method |
| 1,2-Amino alcohol | CDI, Base | Oxazolidinone | 80-95% | Milder conditions | [4] |
| Epoxide + Isocyanate | Lewis Acid | Oxazolidinone | 75-90% | Convergent synthesis | [6] |
Visualization: Intramolecular Cyclization Pathway
Caption: Base-mediated cyclization to form an oxazolidinone.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for the efficient and stereocontrolled construction of complex molecular architectures. Its trifunctional nature allows for a diverse array of high-yield transformations, including diastereoselective epoxidations, direct allylic substitutions, and intramolecular cyclizations to form valuable heterocyclic scaffolds. By understanding the causality behind the experimental conditions for each reaction class, researchers can rationally design synthetic routes that are both elegant and effective. This guide serves as a foundational resource, empowering scientists to confidently incorporate this versatile building block into their synthetic programs and accelerate the discovery and development of novel chemical entities.
References
- Semantic Scholar. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis.
- ResearchGate. (2025). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide.
- ResearchGate. (n.d.). Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43).
- ResearchGate. (n.d.). Synthesis of BOC-protected aminodiols.
- National Center for Biotechnology Information. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one.
- MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Royal Society of Chemistry. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.
- Organic Chemistry Portal. (2013). High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4.
- PubMed. (2016). Mild and Site-Selective Allylation of Enol Carbamates with Allylic Carbonates under Rhodium Catalysis.
- PubMed. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors.
Sources
- 1. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
- 3. Mild and Site-Selective Allylation of Enol Carbamates with Allylic Carbonates under Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
A Comparative Guide to the Recyclability of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate and its Greener Alternatives
In the landscape of pharmaceutical synthesis, the chiral amino alcohol (R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate serves as a valuable building block. Its protected amine and versatile vinyl and hydroxyl functionalities make it a key intermediate for a variety of complex molecular architectures. However, in an era of increasing focus on sustainable chemical manufacturing, a critical assessment of the recyclability and overall environmental footprint of its synthesis is paramount. This guide provides an in-depth comparison of synthetic strategies for this compound, with a focus on catalyst and reagent recyclability, alongside an evaluation of greener, biocatalytic alternatives.
The Significance of Recyclability in Chiral Synthesis
The synthesis of enantiomerically pure compounds often relies on expensive and complex chiral catalysts and protecting groups. The economic and environmental viability of these processes is significantly enhanced by the ability to recover and reuse these critical components. This guide will objectively compare different approaches using established green chemistry metrics, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions in their synthetic planning.
Synthetic Approaches to this compound: A Recyclability Perspective
A plausible and efficient method for the asymmetric synthesis of the target molecule involves the addition of a vinyl nucleophile to an N-Boc protected α-amino aldehyde, such as Boc-L-serinal. The key to the recyclability of this process lies in the nature of the catalyst employed.
Organocatalytic Asymmetric Vinylation
Recent advances in organocatalysis have provided powerful tools for enantioselective carbon-carbon bond formation.[1] Chiral amines, such as prolinol derivatives, can catalyze the asymmetric addition of vinylating agents to aldehydes with high stereocontrol.[2]
Experimental Protocol: Organocatalytic Asymmetric Vinylation of Boc-L-serinal
-
Catalyst Immobilization: The chiral prolinol-based organocatalyst is immobilized on a solid support (e.g., polystyrene resin) through a suitable linker to facilitate recovery.
-
Reaction Setup: In a nitrogen-purged reactor, the immobilized organocatalyst (10 mol%) is suspended in an anhydrous, non-polar solvent such as toluene.
-
Reagent Addition: Boc-L-serinal (1.0 equivalent) is added to the suspension, followed by the slow addition of a vinylating agent, such as vinylmagnesium bromide (1.2 equivalents), at low temperature (-78 °C).[3] Greener alternatives to vinyl Grignard reagents, like potassium vinyltrifluoroborate, can also be employed.[4]
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up and Catalyst Recovery: Upon completion, the reaction mixture is filtered to recover the immobilized catalyst. The catalyst is washed with the reaction solvent and dried under vacuum for reuse in subsequent batches.
-
Product Isolation: The filtrate is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.
A Greener Alternative: Biocatalytic Synthesis of Chiral Amino Alcohols
Biocatalysis offers a highly attractive, sustainable alternative to traditional chemical synthesis.[5] Enzymes operate under mild conditions, in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral amino alcohols, enzymes such as transaminases (TAs) and alcohol dehydrogenases (ADHs) are particularly relevant.[6][7]
Biocatalytic Approach: Synthesis of a Chiral Amino Alcohol using an Immobilized Transaminase
A comparable chiral amino alcohol, such as (S)-2-aminobutanol, can be synthesized with excellent enantiopurity and a highly recyclable catalyst system.
Experimental Protocol: Biocatalytic Asymmetric Amination
-
Enzyme Immobilization: A transaminase with activity towards a suitable keto-alcohol precursor is immobilized on a solid support, such as epoxy-functionalized beads or silica nanoparticles.[7][8] This allows for easy recovery and reuse of the biocatalyst.
-
Reaction Setup: In a temperature-controlled bioreactor, the immobilized transaminase is suspended in an aqueous buffer (e.g., phosphate buffer, pH 7.5).
-
Reagent Addition: The keto-alcohol substrate (e.g., 1-hydroxy-2-butanone) is added, along with an amine donor (e.g., isopropylamine) and the cofactor pyridoxal 5'-phosphate (PLP).
-
Reaction Progression: The reaction is gently agitated at a controlled temperature (e.g., 30 °C). The progress is monitored by HPLC.
-
Work-up and Enzyme Recovery: Once the reaction reaches equilibrium, the immobilized enzyme is recovered by filtration or centrifugation. The biocatalyst is washed with buffer and can be immediately used for a new batch or stored for future use.
-
Product Isolation: The aqueous reaction mixture is treated to remove the co-product (acetone) and any remaining substrate. The chiral amino alcohol product is then isolated and purified.
Comparative Analysis: Recyclability and Green Metrics
To provide an objective comparison, we will assess these synthetic routes based on key performance indicators and green chemistry metrics.
| Metric | Organocatalytic Vinylation of Boc-L-serinal | Biocatalytic Amination |
| Catalyst | Immobilized Chiral Prolinol Derivative | Immobilized Transaminase |
| Typical Catalyst Loading | 5-20 mol% | 1-5% (w/w) |
| Catalyst Recovery | Filtration | Filtration/Centrifugation |
| Reported Catalyst Reusability | Up to 8 cycles with slight loss of activity | Often >10 cycles with high activity retention[7] |
| Solvent | Anhydrous organic solvents (e.g., Toluene) | Aqueous buffer |
| Reaction Temperature | Low to ambient (-78 °C to 25 °C) | Mild (25-40 °C) |
| Byproducts | Magnesium salts, catalyst decomposition products | Co-product from amine donor (e.g., acetone) |
| Enantioselectivity | Typically 90-99% ee | Often >99% ee[9] |
| Yield | Good to excellent (70-95%) | High conversion at equilibrium |
| Process Mass Intensity (PMI) | High (due to solvent, reagents, and work-up) | Significantly lower (aqueous media, fewer reagents) |
| E-Factor | High | Low |
Note: The values presented are typical and can vary depending on the specific reaction conditions and substrates.
Green Chemistry Metrics Explained:
-
Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more sustainable process.[10]
-
E-Factor: The mass ratio of waste to desired product. A lower E-factor signifies a greener process.[11]
The Role of Protecting Groups: A Sustainability Perspective
The choice of the amine protecting group also has implications for the overall sustainability of a synthetic route. The tert-butoxycarbonyl (Boc) group, used in the target molecule, is widely employed due to its stability and reliable cleavage under acidic conditions.[12] However, the deprotection step generates isobutylene and carbon dioxide, contributing to the waste stream.
A comparative overview of common amine protecting groups is presented below:
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Sustainability Considerations |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl)[13] | Stable to a wide range of conditions, orthogonal to Fmoc and Cbz.[14] | Deprotection generates gaseous byproducts. |
| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[15] | Stable to acidic and basic conditions. | Requires a heavy metal catalyst for removal. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine)[12] | Mild deprotection, orthogonal to Boc and Cbz.[15] | The dibenzofulvene byproduct can be problematic. |
The ideal protecting group strategy minimizes the number of protection/deprotection steps and utilizes reagents that are easily removed and have minimal environmental impact.[15]
Visualizing the Workflows
Caption: Workflow for Organocatalytic Synthesis and Catalyst Recycling.
Caption: Workflow for Biocatalytic Synthesis and Enzyme Recycling.
Conclusion and Future Outlook
While this compound is a valuable chiral building block, its synthesis via traditional organometallic routes can be resource-intensive. The adoption of recyclable catalytic systems, particularly immobilized organocatalysts, offers a significant step towards a more sustainable process. However, for a truly green and highly recyclable approach, biocatalysis presents a compelling alternative. The use of immobilized enzymes, such as transaminases, in aqueous media under mild conditions dramatically reduces the environmental impact, as reflected in lower PMI and E-Factor values.
The future of sustainable chiral amine and amino alcohol synthesis will likely involve a multi-faceted approach, integrating the principles of green chemistry through the use of recyclable catalysts, minimizing the use of protecting groups, and harnessing the power of biocatalysis. For researchers and drug development professionals, a careful consideration of these factors at the early stages of synthetic route design is not just an environmental consideration but also a strategic advantage in developing economically viable and scalable manufacturing processes.
References
- Master Organic Chemistry. (2018).
- Green Chemistry. (2014).
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2016). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. [Link]
- Chem-Station. (2022). Process Mass Intensity, PMI. [Link]
- PubMed. (2015).
- Royal Society of Chemistry. (2021). Palladium nano-particles as a recyclable catalyst for C–O bond formation under solvent free conditions. [Link]
- YouTube. (2024). Protecting Groups for Amines: Boc, CBz and FMOC. [Link]
- Royal Society of Chemistry. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. [Link]
- Frontiers. (2026).
- MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- ACS Publications. (2024). Coimmobilized Dual Enzymes in a Continuous Flow Reactor for the Efficient Synthesis of Optically Pure γ/δ-Lactones. [Link]
- ResearchGate. (n.d.). Synthesis of chiral amino-alcohols. [Link]
- MDPI. (2021).
- ResearchGate. (n.d.). The E Factor and Process Mass Intensity. [Link]
- American Chemical Society. (n.d.). Lessons learned through measuring green chemistry performance – The pharmaceutical experience. [Link]
- ACS Publications. (2021).
- ACS Publications. (2009).
- ResearchGate. (2020). Palladium nano-particles as recyclable catalyst for C-O bond formation under solvent free conditions. [Link]
- YouTube. (2024). Protecting Groups for Amines: Boc, CBz and FMOC. [Link]
- ACS Publications. (2009).
- ACS Publications. (n.d.). Assessing Process Mass Intensity and Waste via an aza-Baylis− Hillman Reaction. [Link]
- Semantic Scholar. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- PubMed. (2013). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. [Link]
- C&EN. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
- Nature. (2021). Carbon–carbon bond formation and green chemistry: one dream and 30 years hence. [Link]
- ResearchGate. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)
- Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
- National Center for Biotechnology Information. (2016). An Asymmetric Vinylogous Michael Cascade of Silyl Glyoximide, Vinyl Grignard, and Nitroalkenes via Long Range Stereoinduction. [Link]
- SciSpace. (n.d.). Co-immobilization and Colocalization of Multi-Enzyme Systems for the Cell-Free Biosynthesis of Aminoalcohols. [Link]
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2011). tert-Butyl N-(thiophen-2-yl)
- Royal Society of Chemistry. (2023). Precise activation of C–C bonds for recycling and upcycling of plastics. [Link]
- National Center for Biotechnology Information. (2020).
- PubMed. (2007).
- MDPI. (2020).
- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- PubMed. (2005). How to turn the catalytic asymmetric hydroboration reaction of vinylarenes into a recyclable process. [Link]
- University of Greifswald. (n.d.). Biocatalytic Synthesis of Amino Alcohols. [Link]
- ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- Royal Society of Chemistry. (2006). Efficient recycling of a chiral palladium catalytic system for asymmetric allylic substitutions in ionic liquid. [Link]
- PubMed. (2005).
Sources
- 1. Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Chiral Synthons: (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate in Focus
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral synthons, or building blocks, are the foundational elements that enable the construction of complex, enantiomerically pure molecules.[2][3] Among the myriad of available synthons, N-protected amino alcohols stand out for their versatility. This guide provides an in-depth comparative analysis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a highly valuable and versatile chiral building block, against other prominent chiral synthons. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in the selection of chiral synthons for their synthetic campaigns.
The Central Role of this compound
This compound, often referred to as (R)-Boc-vinylglycinol, is a C4 chiral building block possessing three key functional handles: a Boc-protected amine, a primary alcohol, and a vinyl group. This trifecta of functionality allows for a diverse array of subsequent chemical transformations, making it a powerful intermediate in the synthesis of complex molecules, including antiviral agents and other pharmaceuticals.[4][5]
The strategic importance of this synthon lies in its ability to introduce a stereochemically defined amino alcohol moiety, a common pharmacophore in biologically active compounds. The vinyl group serves as a versatile precursor for a range of functionalities through reactions such as epoxidation, ozonolysis, and cross-coupling, while the Boc-protected amine and primary alcohol offer sites for peptide coupling, etherification, and oxidation, respectively.
The Benchmark Competitor: Garner's Aldehyde
To provide a meaningful benchmark for (R)-Boc-vinylglycinol, we have selected (R)-Garner's aldehyde as its primary comparator. Garner's aldehyde, or (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a well-established and widely used chiral synthon derived from serine.[6][7][8] Its rigid oxazolidine ring provides excellent stereocontrol in nucleophilic additions to the aldehyde, making it a reliable choice for the synthesis of a variety of chiral molecules.
The choice of Garner's aldehyde as a benchmark is predicated on several factors:
-
Shared Chiral Pool Origin: Both synthons can be readily prepared from the chiral pool, specifically from amino acids (D-serine for (R)-Garner's aldehyde and the corresponding amino acid for (R)-Boc-vinylglycinol).
-
Versatility in Synthesis: Both are renowned for their wide applicability in the synthesis of natural products and pharmaceuticals.
-
Established Stereocontrol: Both provide a high degree of stereochemical control in their respective transformations.
Comparative Analysis: Synthesis and Accessibility
The ease and efficiency of a synthon's preparation are paramount considerations in its practical application. Here, we compare the synthetic routes to (R)-Boc-vinylglycinol and (R)-Garner's aldehyde.
Synthesis of (R)-Garner's Aldehyde
A robust and scalable synthesis of (R)-Garner's aldehyde from D-serine has been well-documented.[9] The process involves a sequence of protection and oxidation steps, with careful control of reaction conditions to prevent epimerization of the sensitive stereocenter.
Experimental Protocol: Synthesis of (R)-Garner's Aldehyde from D-Serine [9]
-
Step 1: Esterification and Boc Protection. D-serine is first converted to its methyl ester hydrochloride, which is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield Boc-D-serine methyl ester.
-
Step 2: Acetonide Formation. The diol of Boc-D-serine methyl ester is protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Step 3: Reduction to the Aldehyde. The methyl ester is carefully reduced to the corresponding aldehyde using a sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
Synthesis of this compound
The synthesis of (R)-Boc-vinylglycinol can also be achieved from an appropriate amino acid precursor, though alternative asymmetric methods are also employed. A streamlined synthesis from a readily available starting material highlights its accessibility.
Conceptual Synthetic Pathway for (R)-Boc-vinylglycinol
The synthesis often involves the stereoselective reduction of a corresponding N-Boc-α-amino ketone or the elaboration of a chiral precursor from the chiral pool. For instance, a synthetic route can be envisaged starting from a protected D-amino acid, followed by functional group manipulations to install the vinyl and primary alcohol moieties.
Benchmarking Reactivity and Stereocontrol
The true measure of a chiral synthon lies in its performance in key chemical transformations. Here, we compare the reactivity and stereocontrol of (R)-Boc-vinylglycinol and (R)-Garner's aldehyde in diastereoselective reactions.
Diastereoselective Epoxidation: A Key Transformation for (R)-Boc-vinylglycinol
The allylic alcohol moiety in (R)-Boc-vinylglycinol makes it an excellent substrate for diastereoselective epoxidation, a powerful tool for introducing new stereocenters with high control. The directing effect of the neighboring hydroxyl group is a well-established principle in asymmetric synthesis.[3][10]
Experimental Protocol: Diastereoselective Epoxidation of an Allylic Alcohol [4]
-
Reaction Setup: To a solution of the allylic alcohol in an appropriate solvent (e.g., dichloromethane) at low temperature (e.g., -20 °C), a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the corresponding epoxide. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.
The inherent stereochemistry of (R)-Boc-vinylglycinol, coupled with the directing effect of the hydroxyl group, allows for the predictable formation of one of the two possible diastereomeric epoxides with high selectivity. This epoxide can then be opened by a variety of nucleophiles to access a wide range of functionalized chiral amino alcohols.
Nucleophilic Additions to Garner's Aldehyde
Garner's aldehyde excels in diastereoselective nucleophilic additions to its aldehyde functionality. The rigid oxazolidine ring effectively shields one face of the aldehyde, leading to high facial selectivity and the preferential formation of one diastereomer.[6][7]
Experimental Protocol: Diastereoselective Grignard Addition to Garner's Aldehyde [7]
-
Reaction Setup: A solution of Garner's aldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (e.g., -78 °C). The Grignard reagent is then added dropwise.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted and purified by column chromatography.
-
Stereochemical Analysis: The diastereomeric ratio of the resulting secondary alcohol is determined by NMR spectroscopy.
The Felkin-Anh model is often invoked to predict the stereochemical outcome of such additions, where the nucleophile attacks from the least hindered trajectory.
Application in the Synthesis of Biologically Active Molecules: The Case of Oseltamivir (Tamiflu®)
The neuraminidase inhibitor Oseltamivir (Tamiflu®) is a prime example of a complex, chiral pharmaceutical where the use of efficient chiral synthons is crucial.[11][12][13] While the commercial synthesis of Oseltamivir famously starts from shikimic acid, numerous total syntheses have been developed from alternative starting materials, providing a platform to hypothetically evaluate the utility of our benchmarked synthons.
A retrosynthetic analysis of Oseltamivir reveals a key cyclohexene core functionalized with three stereocenters. Both (R)-Boc-vinylglycinol and Garner's aldehyde could, in principle, serve as starting materials for the construction of this core.
While a direct, side-by-side comparison in the synthesis of Oseltamivir is not available in the literature, the distinct functionalities of the two synthons would necessitate different synthetic strategies. A route from (R)-Boc-vinylglycinol would likely leverage the vinyl group for ring formation via metathesis after elaboration of the carbon chain. In contrast, a synthesis starting from Garner's aldehyde would rely on nucleophilic addition to the aldehyde to build the carbon skeleton, followed by further transformations to construct the cyclohexene ring.
Data Summary and Comparison
| Feature | This compound | (R)-Garner's Aldehyde |
| Key Functionality | Allylic alcohol, Boc-amine, Vinyl group | Aldehyde, Boc-amine (within oxazolidine) |
| Primary Utility | Diastereoselective reactions on the alkene (e.g., epoxidation) | Diastereoselective nucleophilic additions to the aldehyde |
| Stereocontrol | High, directed by the allylic alcohol | Excellent, due to the rigid oxazolidine ring |
| Synthetic Accessibility | Readily synthesized from chiral pool precursors | Efficiently prepared from D-serine in high yield |
| Versatility | Vinyl group allows for diverse transformations (metathesis, etc.) | Aldehyde is a versatile handle for C-C bond formation |
Conclusion and Future Outlook
Both this compound and (R)-Garner's aldehyde are exceptionally powerful and versatile chiral synthons that have proven their mettle in the synthesis of complex, biologically active molecules. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific synthetic challenge at hand.
-
(R)-Boc-vinylglycinol is the synthon of choice when the synthetic plan calls for the introduction of a chiral amino alcohol moiety where subsequent transformations are centered around the reactivity of an alkene, particularly through diastereoselective epoxidation.
-
(R)-Garner's aldehyde remains the gold standard for constructing chiral amino alcohol-containing fragments via highly diastereoselective nucleophilic additions to an aldehyde.
The continued development of novel synthetic methodologies will undoubtedly expand the utility of both these and other chiral synthons. As the demand for enantiomerically pure pharmaceuticals grows, a deep understanding of the relative strengths and weaknesses of these fundamental building blocks will remain an indispensable asset for the synthetic chemist. The judicious selection of the right chiral synthon, based on a thorough analysis of its synthesis, reactivity, and stereocontrol, is a cornerstone of efficient and successful drug development.
References
- Oseltamivir total synthesis. In: Wikipedia. ; 2023. [Link]
- Yeung, Y.-Y., Hong, S., & Corey, E. J. A short enantioselective synthesis of oseltamivir. Journal of the American Chemical Society. 2006;128(19):6310-6311. [Link]
- Garner, P., & Park, J. M. The synthesis and stereospecific nucleophilic additions to N-Boc-N,O-isopropylidene-L-serinal (“Garner's aldehyde”). The Journal of Organic Chemistry. 1987;52(11):2361-2364. [Link]
- Shibasaki, M., & Kanai, M. The catalytic asymmetric Diels-Alder reaction. In: Organic Reactions. John Wiley & Sons, Inc.; 2004.
- McConnell, O. J., et al. Chiral drug discovery. In: Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.; 2003.
- Corey, E. J., & Guzman-Perez, A. The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
- Koskinen, A. M. P., & Glemarec, M. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. 2013;9:2640-2655. [Link]
- Hayashi, Y., Ogasawara, S., & Ishikawa, H. A time economical total synthesis of (-)-oseltamivir. Organic Letters. 2016;18(14):3426-3429. [Link]
- Trost, B. M., & Zhang, T. A concise synthesis of (−)-oseltamivir. Angewandte Chemie International Edition. 2008;47(20):3759-3761. [Link]
- Blaser, H. U. The chiral pool as a source of enantioselective catalysts and auxiliaries. Chemical Reviews. 1992;92(5):935-952.
- Fukuyama, T., & Xu, L. A concise total synthesis of (−)-oseltamivir (tamiflu).
- Shibasaki, M., et al. A concise total synthesis of (−)-oseltamivir (tamiflu).
- Trost, B. M., et al. Development of a concise synthesis of (−)-oseltamivir (tamiflu®). The Journal of Organic Chemistry. 2009;74(20):7799-7811. [Link]
- Garner, P. A simple, high-yielding, and epimerization-free synthesis of N-tert-butoxycarbonyl-L-serinal. Tetrahedron Letters. 1984;25(52):5855-5858.
- Johnson, R. A., & Sharpless, K. B. Catalytic asymmetric epoxidation of allylic alcohols. In: Catalytic Asymmetric Synthesis. VCH Publishers; 1993.
- Campbell, A. D., Raynham, T. M., & Taylor, R. J. K. A simplified route to the (R)-Garner aldehyde and (S)-vinyl glycinol. Synthesis. 1999;1999(11):1932-1934. [Link]
- Sharpless, K. B., et al. Asymmetric epoxidation of allylic alcohols: the first practical method. Journal of the American Chemical Society. 1980;102(18):5974-5976.
- Epoxidation of allylic alcohols. In: Wikipedia. ; 2023. [Link]
Sources
- 1. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of anti- and syn-beta-amino alcohols by reductive cross-coupling of transition metal-coordinated planar chiral arylaldehydes with aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. d-nb.info [d-nb.info]
- 7. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 12. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
The Strategic Synthesis of Chiral Intermediates: A Cost-Effectiveness Analysis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure chiral building blocks is a critical determinant of both therapeutic efficacy and economic viability. Among these crucial synthons, chiral amino alcohols play a pivotal role in the construction of a wide array of active pharmaceutical ingredients (APIs), particularly in the realm of antiviral and anticancer agents. This guide provides an in-depth cost-effectiveness analysis of a key chiral intermediate, (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, and objectively compares its synthetic routes and potential applications against a notable alternative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a cornerstone in the synthesis of the HIV protease inhibitor Darunavir.
The strategic selection of a chiral building block and its corresponding synthetic pathway can significantly impact the overall cost, scalability, and environmental footprint of a drug manufacturing process. This analysis delves into the practical considerations that researchers and process chemists must weigh, moving beyond simple yield comparisons to encompass reagent costs, reaction efficiencies, and the intrinsic value of the chiral synthon in complex molecule synthesis.
Introduction to this compound: A Versatile Chiral Synthon
This compound, also known as (R)-Boc-vinylglycinol, is a valuable chiral building block possessing both a protected amine and a vinyl group. This unique combination of functionalities allows for diverse synthetic transformations, making it a desirable intermediate in the synthesis of various complex molecules, including antiviral agents. The Boc-protected amine offers robust protection under a variety of reaction conditions, while the vinyl moiety serves as a handle for transformations such as cross-coupling reactions, olefin metathesis, and dihydroxylation.
Synthetic Approaches to this compound
A prevalent and efficient method for the synthesis of this compound commences with the readily available and relatively inexpensive chiral pool starting material, D-serine. The synthetic sequence involves the protection of the amine functionality, reduction of the carboxylic acid to an aldehyde, and subsequent olefination.
Representative Synthetic Protocol:
A plausible and commonly employed synthetic route is outlined below:
-
Boc Protection of D-serine: D-serine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium bicarbonate, in a mixed solvent system like dioxane/water to yield N-Boc-D-serine.
-
Reduction to Aldehyde: The carboxylic acid of N-Boc-D-serine is selectively reduced to the corresponding aldehyde, often referred to as Garner's aldehyde, using a reducing agent like sodium borohydride after conversion to a mixed anhydride or an ester.
-
Wittig Olefination: The Garner's aldehyde is then subjected to a Wittig reaction with a suitable phosphorus ylide, such as methylenetriphenylphosphorane (generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium), to introduce the vinyl group.
-
Deprotection and Reduction: Subsequent removal of the protecting group on the hydroxyl moiety (if any was introduced during the aldehyde synthesis) and reduction of any intermediate functionalities yields the target molecule.
A more direct approach involves the use of D-vinylglycinol, if commercially available and economically viable.
An Alternative Chiral Building Block: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
A compelling alternative chiral building block, particularly in the synthesis of HIV protease inhibitors like Darunavir, is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1] This bicyclic furan derivative possesses a rigid structure with defined stereochemistry that is crucial for its binding affinity to the HIV protease enzyme.[2]
Synthetic Approaches to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Multiple synthetic routes to this key intermediate have been developed, often focusing on scalability and stereocontrol. One notable approach involves a one-pot procedure starting from furan and a Cbz-protected glycol aldehyde.[3][4][5]
Representative Synthetic Protocol:
-
[2+2] Photocycloaddition: Furan and Cbz-protected glycol aldehyde undergo a photocycloaddition reaction to form a racemic cycloadduct.
-
Hydrogenation: The resulting cycloadduct is then hydrogenated to saturate the double bond.
-
Enzymatic Kinetic Resolution: A lipase-catalyzed kinetic resolution is employed to separate the desired enantiomer, affording (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with high enantiomeric excess.[3]
Cost-Effectiveness Analysis: A Comparative Breakdown
To provide a comprehensive cost-effectiveness analysis, we will compare the estimated costs of producing one mole of each chiral building block, considering the prices of key starting materials and reagents. The prices are based on commercially available listings from various chemical suppliers and are subject to change.
| Component | This compound Synthesis | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Synthesis |
| Key Starting Material | D-Serine | Furan & Glycolaldehyde |
| Key Reagents/Catalysts | Di-tert-butyl dicarbonate, Sodium borohydride, Methyltriphenylphosphonium bromide, n-Butyllithium | Cbz-Cl, Lipase |
| Estimated Reagent Cost per Mole of Product | Moderate | Low to Moderate |
| Overall Yield | ~40-50% (multi-step) | ~35-45% (one-pot)[4] |
| Scalability | Good | Photochemical step can be challenging to scale. |
| Enantiomeric Purity | High (from chiral pool) | High (from kinetic resolution) |
| Final Product Cost | ~$627/g | ~$69/g |
Analysis of Findings:
From a purely final product cost perspective, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol appears significantly more cost-effective. However, a deeper analysis reveals a more nuanced picture.
-
Starting Material Accessibility and Cost: The synthesis of this compound from D-serine leverages a readily available and inexpensive chiral pool starting material. The starting materials for the alternative, while also common, may have more volatile pricing.
-
Process Complexity and Scalability: The multi-step synthesis of the vinylglycinol derivative involves standard organic transformations that are generally scalable. In contrast, the photocycloaddition step in the synthesis of the bicyclic furanol can present significant challenges for large-scale industrial production, potentially increasing capital expenditure and operational complexity.[2]
-
Reagent Cost and Hazard Profile: The Wittig reaction in the vinylglycinol synthesis requires the use of a strong, pyrophoric base (n-butyllithium), which has safety and handling implications on an industrial scale. The synthesis of the furanol alternative, while employing a lipase for resolution, avoids such hazardous reagents in its key steps.
-
Atom Economy and Waste Generation: A detailed analysis of the atom economy for both routes would be necessary for a complete environmental impact assessment. The multi-step nature of the vinylglycinol synthesis may lead to more waste generation compared to the one-pot approach for the furanol.
-
Versatility of the Building Block: this compound offers greater synthetic flexibility due to the presence of the vinyl group, which can be further functionalized in numerous ways. The bicyclic furanol is a more specialized building block, primarily utilized for its specific rigid scaffold.
Experimental Data Insights
Several studies have reported efficient syntheses of chiral allylic amines and related amino alcohols, providing valuable data points for comparison. For instance, various catalytic systems involving rhodium, nickel, and iridium have been shown to produce chiral allylic amines with high yields and enantioselectivities.[3][6] Enzymatic methods, such as the use of amine dehydrogenases, also present a promising green alternative for the synthesis of chiral amino alcohols, often with excellent stereocontrol. A comparative economic assessment of enzymatic routes for chiral amine production highlighted that the cost is highly dependent on the enzyme's activity and the price of the biocatalyst.[7]
For the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, various routes have been explored to improve efficiency and reduce cost. A practical synthesis starting from monopotassium isocitrate, a fermentation product, has been reported, demonstrating the potential for bio-based routes to this key intermediate.[8] This approach highlights a cost-effective strategy, as it is estimated that the bicyclic side chain contributes to as much as half of the cost of the final Darunavir API.[8]
Conclusion and Future Outlook
The choice between this compound and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a chiral building block is highly dependent on the specific synthetic target and the overarching strategic goals of the drug development program.
This compound is the preferred choice when:
-
The synthetic route requires the versatility of a vinyl group for further transformations.
-
A well-established, albeit multi-step, synthesis from a readily available chiral pool starting material is desired.
-
The higher final product cost is justifiable by its synthetic utility and the overall value of the final API.
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the more cost-effective option when:
-
The rigid bicyclic scaffold is the specific pharmacophore required, as in the case of Darunavir.
-
The lower final product cost is a primary driver, and the challenges of scaling up a photochemical reaction can be addressed.
-
A one-pot synthesis with fewer isolation steps is advantageous for process efficiency.
Ultimately, the decision rests on a holistic evaluation of factors including the cost of raw materials, process safety and scalability, waste management, and the strategic fit of the chiral building block within the broader synthetic plan. As the pharmaceutical industry continues to strive for more efficient and sustainable manufacturing processes, the development of novel, highly active catalysts and biocatalytic routes for the synthesis of these and other vital chiral intermediates will remain an area of intense research and innovation.
References
- Ghosh, A. K., & Li, J. (2006). Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Building Block for HIV Protease Inhibitor TMC-114 (Darunavir). The Journal of Organic Chemistry, 71(19), 7467–7470.
- Surleraux, D. L. N. G., et al. (2005). Discovery and Selection of TMC114, a Next-Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry, 48(6), 1813–1822.
- Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223.
- Opatz, T., et al. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Synfacts, 13(03), 0235.
- Doan, B. D., et al. (2003). Preparation of hexahydrofuro[2,3-b]furan-3-ol derivatives as intermediates for HIV protease inhibitors. WO 2003/024974 A2.
- AbacipharmTech. (n.d.). This compound.
- Wang, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules, 25(24), 5929.
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789334.
- Moore, G. L., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106.
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 191180010 [thermofisher.com]
- 8. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: A Comparative Guide for Synthetic Chemists
In the landscape of modern drug discovery and development, the efficient construction of stereochemically complex molecules is paramount. Chiral building blocks serve as the linchpin in this endeavor, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these crucial synthons, (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a versatile C4 chiral amino alcohol, has emerged as a valuable intermediate. This guide provides an in-depth technical comparison of its synthesis and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its synthesis from both the chiral pool and via asymmetric catalysis, and critically evaluate its utility in the context of antiviral drug synthesis, particularly in the construction of carbocyclic nucleoside analogues.
I. Introduction: The Significance of a Chiral Allylic Amino Alcohol
This compound, with its vicinal amino and hydroxyl functionalities, a terminal vinyl group, and a readily removable Boc protecting group, presents a unique combination of synthetic handles. This structure is particularly valuable in the synthesis of complex molecules where the introduction of a chiral amine adjacent to a hydroxyl group is required, and the vinyl moiety can be further elaborated through a variety of transformations such as oxidation, reduction, or cross-coupling reactions. Its role as a precursor to chiral amines and its incorporation into larger molecular scaffolds underscores its importance in medicinal chemistry.[1]
II. Synthetic Strategies: A Comparative Analysis
The efficient synthesis of enantiomerically pure this compound is a key consideration for its practical application. Two primary strategies dominate the landscape: synthesis from the chiral pool and asymmetric synthesis.
A. Chiral Pool Synthesis: Leveraging Nature's Starting Materials
One of the most established methods for producing enantiomerically pure compounds is to start from readily available chiral molecules.[1] For the synthesis of the alkyne analogue of our target molecule, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a key intermediate for the natural product Jaspine B, L-Serine serves as an effective starting material. This multi-step synthesis involves esterification, Boc protection, acetonide formation, reduction, a Corey-Fuchs reaction, and deprotection, affording the desired product in a 41% overall yield. A similar strategy can be envisioned for the synthesis of the target vinyl-containing compound.
Conceptual Workflow for Chiral Pool Synthesis:
Caption: Chiral pool synthesis from L-Serine.
Advantages:
-
High Enantiopurity: The stereochemistry is inherited directly from the natural starting material.[1]
-
Readily Available Starting Materials: L-Serine is an inexpensive and abundant amino acid.[1]
Disadvantages:
-
Multi-step Synthesis: The number of steps can lead to lower overall yields and increased cost.
-
Limited Structural Diversity: The accessible stereochemistry is dictated by the available chiral pool.
B. Asymmetric Synthesis: The Power of Catalysis
Asymmetric catalysis offers a more flexible and often more efficient route to chiral molecules. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of an alkene into a 1,2-amino alcohol.[2] In principle, the application of the Sharpless AA to 1,3-butadiene could provide a direct route to this compound.
Conceptual Experimental Protocol for Sharpless Asymmetric Aminohydroxylation of 1,3-Butadiene:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a 1:1 mixture of tert-butanol and water is prepared. To this is added the nitrogen source, tert-butyl carbamate, followed by the chiral ligand, (DHQD)2PHAL (for the R-enantiomer).
-
Catalyst Addition: A catalytic amount of potassium osmate(VI) dihydrate is added, and the mixture is stirred until the catalyst dissolves.
-
Substrate Addition: 1,3-Butadiene is bubbled through the reaction mixture at a controlled rate and temperature.
-
Workup: Upon completion, the reaction is quenched with sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched amino alcohol.
Challenges and Considerations:
A significant challenge in the aminohydroxylation of dienes is regioselectivity . The reaction can occur at either of the two double bonds, potentially leading to a mixture of products. For 1,3-butadiene, 1,2-addition would yield the desired product, while 1,4-addition would lead to a different regioisomer. The choice of ligand and reaction conditions can influence this regioselectivity.[3][4] While the Sharpless AA is a powerful tool, its application to simple, non-biased dienes like 1,3-butadiene can be challenging in terms of achieving high regioselectivity.[5]
Visualization of the Sharpless Asymmetric Aminohydroxylation:
Caption: Sharpless AA of 1,3-butadiene.
Comparison of Synthetic Routes:
| Feature | Chiral Pool Synthesis (from L-Serine) | Asymmetric Aminohydroxylation |
| Starting Material | L-Serine (inexpensive, abundant) | 1,3-Butadiene (inexpensive, gaseous) |
| Number of Steps | Multiple | One pot (in principle) |
| Overall Yield | Moderate (e.g., 41% for alkyne analog) | Potentially high, but can be affected by regioselectivity |
| Enantioselectivity | Excellent (inherent) | Typically high (>95% ee) |
| Key Challenge | Multi-step synthesis, potential for racemization | Regioselectivity control with simple dienes |
III. Applications in the Synthesis of Antiviral Agents
Chiral amino alcohols are crucial building blocks in the synthesis of many antiviral drugs, particularly carbocyclic nucleoside analogues.[6][7] These compounds mimic natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which can confer resistance to enzymatic degradation.[6] The synthesis of these complex molecules often relies on the stereoselective introduction of amino and hydroxyl groups onto a carbocyclic core.
Conceptual Application in Carbocyclic Nucleoside Synthesis:
Caption: Conceptual synthesis of a carbocyclic nucleoside.
IV. Alternative Chiral Building Blocks and Comparative Performance
In the absence of this compound, medicinal chemists have a variety of other chiral building blocks at their disposal for the synthesis of similar target molecules.
-
(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate: As previously mentioned, this alkyne-containing analogue is a known intermediate in the synthesis of Jaspine B. The alkyne can be selectively reduced to the cis- or trans-alkene, offering a different geometric isomer compared to the direct vinyl product.
-
Derivatives from other Amino Acids: Other natural amino acids, such as D-threonine or D-allothreonine, can be converted into chiral amino alcohols with different substitution patterns, providing alternative stereochemical arrangements.
-
Epoxide-derived Amino Alcohols: The ring-opening of chiral epoxides with an amine nucleophile is a classic and reliable method for the synthesis of vicinal amino alcohols. The stereochemistry of the resulting product is well-defined by the stereochemistry of the starting epoxide.[1]
Performance Comparison:
The choice of chiral building block ultimately depends on the specific target molecule and the desired synthetic strategy.
| Building Block | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Vinyl group for further elaboration | Direct access to vinyl functionality | Potential regioselectivity issues in synthesis |
| (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate | Alkyne group for diverse transformations | Can be reduced to cis- or trans-alkene | Requires an additional reduction step to access the alkene |
| Amino acid-derived building blocks | Varied stereochemistry and functionality | High enantiopurity, readily available starting materials | May require more extensive functional group manipulation |
| Epoxide-derived amino alcohols | Well-defined stereochemistry | High stereospecificity in the ring-opening reaction | May require a separate synthesis of the chiral epoxide |
V. Conclusion and Future Outlook
This compound stands as a valuable and versatile chiral building block for organic synthesis. Its efficient preparation, either from the chiral pool or through asymmetric catalysis, coupled with the synthetic utility of its functional groups, makes it an attractive intermediate for the construction of complex, enantiomerically pure molecules. While its direct application in the synthesis of a marketed antiviral drug is not yet prominently documented in the readily available literature, its structural features align perfectly with the requirements for the synthesis of carbocyclic nucleoside analogues, a critical class of antiviral agents.
Future research will likely focus on optimizing the regioselectivity of its synthesis via asymmetric aminohydroxylation and exploring its incorporation into a wider range of bioactive molecules. As the demand for more effective and stereochemically defined drugs continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.
VI. References
-
Antiviral Nucleosides: Chiral Synthesis and Chemotherapy. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Gumina, G., et al. (n.d.). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Retrieved January 7, 2026, from [Link]
-
Munz, D., & Strassner, T. (2010). Mechanism and regioselectivity of the osmium-catalyzed aminohydroxylation of olefins. The Journal of Organic Chemistry, 75(5), 1491–1497. [Link]
-
O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]
-
Organic & Biomolecular Chemistry. (2008). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved January 7, 2026, from [Link]
-
Schulze, V. K. M. (2020, March 24). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. Retrieved January 7, 2026, from [Link]
-
Semantic Scholar. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Retrieved January 7, 2026, from [Link]
-
Singh, R. P., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5947-5975. [Link]
-
The Sharpless Asymmetric Aminohydroxylation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
White, G. J., & Shaw, J. T. (2022). Beyond osmium: progress in 1,2-amino oxygenation of alkenes, 1,3-dienes, alkynes, and allenes. Organic & Biomolecular Chemistry, 20(44), 8556-8575. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Synthesis of carbocyclic C-nucleoside analogues from 8,9,10-trinorborn-5-en-2-ol | Semantic Scholar [semanticscholar.org]
- 6. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate (CAS No. 89985-86-4). As a stable carbamate derivative, this compound requires management as a hazardous chemical waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in chemical hygiene and waste management.
Hazard Identification and Risk Assessment
Understanding the hazard profile of a chemical is the cornerstone of safe handling and disposal. While comprehensive toxicological data for this specific (R)-isomer is not widely published, data from the corresponding (S)-enantiomer and similar carbamate compounds provide a strong basis for a cautious approach.[1] The primary risks are associated with irritation and potential toxicity, and its classification as a carbamate warrants careful handling due to federal regulations concerning this class of chemicals.[2][3]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Class | GHS Classification | Rationale and Precaution |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Prolonged or repeated contact should be avoided. Impervious gloves are mandatory.[4] |
| Eye Irritation | H319: Causes serious eye irritation | Chemical splash goggles are required to prevent accidental contact and potential eye damage.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[4] |
| Acute Toxicity (Oral) | Potentially Harmful/Toxic if Swallowed | Based on data for similar carbamates, ingestion may be harmful. Do not eat, drink, or smoke in work areas.[5][6][7] |
Upon combustion, carbamates may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide.[8] Therefore, disposal via standard refuse is unacceptable.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A proactive safety posture is essential. Before beginning any work that will generate waste, ensure the following engineering controls and PPE are in place. This system of controls is your primary defense against chemical exposure.
-
Engineering Control: All weighing, handling, and waste collection must be performed inside a certified chemical fume hood. This is critical to contain any dust or vapors and prevent respiratory exposure.[9][10]
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Use chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[8] Always use proper glove removal technique to avoid skin contact.[8]
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[9]
-
Hygiene: Emergency eyewash stations and safety showers should be accessible and unobstructed.[11] Wash hands thoroughly with soap and water after handling is complete.[4]
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a non-recyclable, hazardous chemical waste.[8] Segregation and proper containment are key to a safe disposal pathway.
Step 1: Characterize the Waste Identify the form of the waste. Is it:
-
Unused or expired pure solid compound?
-
Contaminated materials (e.g., weigh paper, gloves, pipette tips)?
-
A solution in an organic solvent?
Step 2: Select the Appropriate Waste Container
-
Use a designated, sealable, and chemically compatible hazardous waste container. For solids, a wide-mouth polyethylene or glass jar with a screw-top lid is appropriate. For liquids, use a designated solvent waste container.
-
Ensure the container is in good condition, free from cracks or leaks.
Step 3: Label the Container Clearly and Accurately
-
Proper labeling is a regulatory requirement and essential for the safety of all personnel, including waste handlers.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: This compound
-
CAS Number: 89985-86-4
-
An accurate list of all contents, including solvents if applicable.
-
Appropriate hazard pictograms (e.g., GHS07 for irritant).
-
Step 4: Waste Segregation and Collection
-
Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Crucial: Do not mix this waste with other waste streams, particularly strong acids or oxidizers, as this can trigger a hazardous reaction.[12]
-
Collect all contaminated disposables (gloves, wipers, etc.) in the same container as the solid waste.
-
Seal the container tightly once waste has been added.
Step 5: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic, drains, and incompatible chemicals.[4]
Step 6: Final Disposal
-
Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[4][8]
-
The standard and accepted disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[8]
-
NEVER attempt to dispose of this chemical down the drain or in the regular trash.[4][8] This is a violation of environmental regulations and poses a significant safety risk.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
Table 2: Emergency Response Plan
| Incident | Procedure |
|---|---|
| Minor Spill (in fume hood) | 1. Ensure PPE is worn. 2. Absorb the spill with an inert material (e.g., sand, vermiculite).[4] 3. Carefully sweep or scoop the material into your hazardous waste container. 4. Decontaminate the area with an appropriate solvent and then soap and water. 5. Report the incident to your supervisor. |
| Skin Contact | 1. Immediately remove contaminated clothing.[4] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] 3. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][8] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention.[4] |
| Inhalation | 1. Move the affected person to fresh air immediately.[4][8] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. Rinse mouth with water.[8] 2. Never give anything by mouth to an unconscious person.[8] 3. Seek immediate medical attention and provide the Safety Data Sheet to the medical professional.[8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. Benchchem.
- MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. Capot Chemical.
- EPA Rule on Carbamate Wastes Now in Effect. Lion Technology.
- Safety Data Sheet for (S)-Tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. AK Scientific, Inc.
- (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbaMate Information. Guidechem.
- Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. US EPA.
- tert-butyl N-(1-hydroxypropan-2-yl)carbamate Safety and Hazards. PubChem.
- Ammonium Carbamate Hazard Summary. NJ.gov.
- Carbamates Waste Compatibility. CP Lab Safety.
- tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate Risk and Safety. ChemBK.
- Safety Data Sheet for tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. CymitQuimica.
- Safety Data Sheet for 2-[2-(Boc-amino)ethoxy]ethanol. Sigma-Aldrich.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. aksci.com [aksci.com]
- 5. tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. calpaclab.com [calpaclab.com]
A Researcher's Guide to the Safe Handling of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
This document provides essential safety and logistical information for the laboratory use of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. As a valued professional in research and drug development, your safety is paramount. This guide is designed to provide you with a comprehensive understanding of the necessary precautions, handling procedures, and disposal methods for this compound. The information herein is synthesized from established safety protocols for structurally similar molecules and general best practices for handling carbamate compounds, ensuring a trustworthy and authoritative resource for your laboratory operations.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards based on data from its enantiomer:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
The signal word for this compound is "Warning" .[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Carbamates, as a class of compounds, can also pose risks to the nervous system, although the toxicity of this specific compound has not been fully investigated.[2][3]
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table outlines the minimum required PPE for handling this compound.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard.[4] | Protects against accidental splashes and aerosols that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3][5] | Prevents skin contact, a primary route of exposure. Carbamates can potentially be absorbed through the skin.[5] |
| Skin and Body Protection | A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[4][6] | Minimizes skin exposure from spills or splashes.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100).[3][6] | Prevents inhalation of dust or vapors that may cause respiratory irritation.[5] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, conduct a thorough, site-specific risk assessment.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Storage:
-
After Handling:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][6] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1][6] |
| Ingestion | Rinse mouth with water (only if the person is conscious).[3][6] Call a poison center or doctor if you feel unwell.[6] |
Spill and Leak Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1] Collect the material and place it in a labeled container for disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Use designated, properly labeled, and sealed containers for all chemical waste.
-
Disposal Method:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[1]
-
Conclusion
By adhering to the guidelines outlined in this document, researchers can safely handle this compound in the laboratory. A proactive approach to safety, including thorough risk assessment, consistent use of appropriate PPE, and adherence to established handling and disposal protocols, is the cornerstone of a safe and productive research environment.
References
- MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. (2025, October 27). Capot Chemical.
- Organophosphate/Carbamate Exposure - Management. (2024, August 2). The Sydney Children's Hospitals Network.
- Carbamate poisoning. (n.d.). In Wikipedia.
- Carbamate Toxicity. (n.d.). In StatPearls. NCBI Bookshelf.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
